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  • Product: Isoindolin-5-ol hydrochloride
  • CAS: 1126832-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isoindolin-5-ol Hydrochloride: Structure, Properties, and Synthetic Insights for the Research Professional

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, and potential applications of Isoindolin-5...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, and potential applications of Isoindolin-5-ol hydrochloride. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its relevance within the broader context of pharmacologically significant isoindoline scaffolds.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including applications in oncology (e.g., Thalidomide, Lenalidomide), immunology, and neuroscience.[1][2] The inherent structural rigidity and the synthetic tractability of the isoindoline system make it a versatile template for designing molecules that can effectively interact with a variety of biological targets. Isoindolin-5-ol, as a functionalized derivative, offers a key hydroxyl group that can serve as a synthetic handle for creating libraries of new chemical entities, making its hydrochloride salt a valuable starting material for discovery chemistry programs.

Chemical Structure and Physicochemical Properties

Isoindolin-5-ol hydrochloride is the salt form of the parent compound, 5-hydroxyisoindoline. The protonation of the basic secondary amine in the isoindoline ring by hydrochloric acid enhances its aqueous solubility and crystallinity, which are desirable properties for a research chemical and potential drug candidate.

Caption: Chemical structure of Isoindolin-5-ol hydrochloride.

Table 1: Physicochemical Properties of Isoindolin-5-ol Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
IUPAC Name 2,3-dihydro-1H-isoindol-5-ol;hydrochloridePubChem
Synonyms 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride
Appearance Predicted: White to off-white solidGeneral knowledge
Solubility Predicted: Soluble in water, methanolGeneral knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A

Proposed Synthesis Protocol

Proposed Reaction: Catalytic hydrogenation of 4-hydroxyphthalonitrile.

Synthesis_Workflow Start 4-Hydroxyphthalonitrile (Starting Material) Reaction Catalytic Hydrogenation (High Pressure) Start->Reaction Reagents H2 (gas) Pd/C or Pt/C (catalyst) Solvent (e.g., THF, Ethanol) HCl Reagents->Reaction Workup Filtration & Purification Reaction->Workup Reaction Mixture Product Isoindolin-5-ol hydrochloride (Final Product) Workup->Product Purified Product

Caption: Proposed workflow for the synthesis of Isoindolin-5-ol hydrochloride.

Step-by-Step Experimental Protocol:

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-hydroxyphthalonitrile and a suitable solvent such as tetrahydrofuran (THF) or ethanol. To this suspension, add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-150 psi) and heat to a temperature between 40-80°C. The reaction should be stirred vigorously to ensure proper mixing.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Salt Formation and Purification: To the filtrate, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like ether or isopropanol). The hydrochloride salt of Isoindolin-5-ol should precipitate out of the solution. The resulting solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Catalyst: Palladium and platinum are highly effective catalysts for the reduction of nitriles to amines.[3][4] The carbon support provides a high surface area for the reaction.

  • Solvent: THF and ethanol are commonly used solvents for hydrogenation as they are relatively inert under these conditions and can solubilize the starting material.

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis.

  • Acidification: The final step of forming the hydrochloride salt not only aids in purification by precipitation but also provides a more stable and water-soluble form of the compound.[2]

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, spectroscopic analysis is crucial for structure confirmation. Based on the analysis of similar isoindoline structures, the following spectral characteristics are expected:[5][6][7]

  • ¹H NMR:

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Benzylic Protons (CH₂): Two singlets or a pair of doublets (if diastereotopic) in the range of δ 4.0-4.5 ppm, integrating to 4 protons (representing the two CH₂ groups of the isoindoline ring).

    • NH₂⁺ Proton: A broad singlet, typically downfield, which may exchange with D₂O.

    • OH Proton: A singlet that may also exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be expected at the lower field end of this range.

    • Benzylic Carbons (CH₂): Signals in the range of δ 50-60 ppm.

  • FTIR (KBr Pellet):

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch: A medium to strong absorption band around 3000-3400 cm⁻¹, which may be broad due to the ammonium salt.

    • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the fingerprint region of 1450-1600 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The Isoindolin-5-ol hydrochloride scaffold is a valuable building block for several reasons:

  • Privileged Scaffold: As previously mentioned, the isoindoline core is a well-established pharmacophore in numerous approved drugs.[1][8]

  • CNS Disorders: Isoindoline derivatives have been explored for the treatment of various neurobehavioral and neurodegenerative disorders, including Alzheimer's disease and epilepsy, by targeting enzymes like acetylcholinesterase or receptors in the central nervous system.[2][5][9][10][11][12]

  • Synthetic Handle: The 5-hydroxyl group provides a convenient point for chemical modification. It can be alkylated, acylated, or used in coupling reactions to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

  • Anticancer and Anti-inflammatory Potential: Many isoindolin-1-one and isoindoline-1,3-dione derivatives, which can be synthesized from isoindoline precursors, exhibit potent anticancer and anti-inflammatory activities.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, Isoindolin-5-ol hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information from related isoindoline hydrochlorides suggests the following:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]

  • 13C-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (2020). ResearchGate. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024). PubMed. [Link]

  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). Bentham Science. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]

  • Spectroscopic and analytical data for isoindolinone derivatives 1. (2014). Royal Society of Chemistry. [Link]

  • Use of isoindoles for the treatment of neurobehavioral disorders. (2018).
  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). PubMed. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PubMed Central. [Link]

  • Hydrogenation of nitriles. (1964).

Sources

Exploratory

Biological activity of Isoindolin-5-ol hydrochloride

An In-Depth Technical Guide to the Biological Activity of the Isoindoline Scaffold, Featuring Isoindolin-5-ol Hydrochloride as a Core Intermediate Executive Summary The isoindoline heterocyclic core is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the Isoindoline Scaffold, Featuring Isoindolin-5-ol Hydrochloride as a Core Intermediate

Executive Summary

The isoindoline heterocyclic core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] While Isoindolin-5-ol hydrochloride itself is primarily a synthetic intermediate, its foundational scaffold is key to the therapeutic efficacy of drugs spanning oncology, immunology, and cardiovascular medicine. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and biological activities associated with the isoindoline framework. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailed protocols for assessing biological activity. We will delve into the mechanisms of blockbuster drugs like Lenalidomide and Apremilast, providing a robust understanding of how this versatile scaffold can be leveraged for novel therapeutic development.

Part 1: The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. The isoindoline ring system, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, exemplifies this concept.[2] Its derivatives exhibit a remarkable range of biological activities, including immunomodulatory, anti-inflammatory, anti-angiogenic, and anticancer properties.[1][3]

Isoindolin-5-ol hydrochloride, while not a therapeutic agent itself, represents a crucial building block. The hydroxyl (-OH) group at the 5-position provides a strategic point for chemical modification, allowing for the synthesis of diverse libraries of isoindoline derivatives. Its hydrochloride salt form ensures stability and ease of handling in a laboratory setting.[4][5] The versatility of this and similar intermediates is central to the development of potent and selective clinical candidates.

Part 2: Synthesis of the Isoindoline Core: A Representative Protocol

The construction of the isoindoline nucleus is a critical first step in the synthesis of related drugs. A common and robust method involves the catalytic hydrogenation of phthalonitrile. This process efficiently reduces the nitrile groups to form the saturated heterocyclic ring.

Experimental Protocol: Synthesis of Isoindoline via Catalytic Hydrogenation

This protocol is adapted from established industrial processes.[6]

  • Reactor Preparation: A high-pressure hydrogenation reactor is charged with a solution of phthalonitrile in a suitable solvent, such as tetrahydrofuran (THF).

  • Catalyst Addition: A 5% Platinum on Carbon (Pt/C) catalyst is added to the mixture under an inert nitrogen atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

    • Causality: Platinum on carbon is a highly efficient catalyst for the reduction of aromatic nitriles. The carbon support provides a high surface area for the reaction, and the inert atmosphere prevents catalyst poisoning and potential side reactions.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then subjected to high-pressure hydrogen (100-180 bars) and heated to a temperature of 50-70°C.[6]

  • Reaction Monitoring: The reaction is monitored for hydrogen uptake. The process typically takes 5-6 hours.[6]

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is carefully removed by filtration through a pad of Celite.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through, ensuring a clean filtrate.

  • Isolation: The solvent (THF) is removed from the filtrate by distillation under atmospheric pressure. The crude isoindoline is then purified by vacuum distillation.

  • Salt Formation (Optional but Recommended): For improved stability and handling, the purified isoindoline can be dissolved in a solvent like ethyl acetate, followed by the addition of a solution of hydrochloric acid (e.g., 2.5N HCl in ethyl acetate). The resulting isoindoline hydrochloride precipitates as a solid.[6]

  • Final Purification: The precipitated solid is collected by filtration, washed with fresh ethyl acetate, and dried under vacuum to yield pure isoindoline hydrochloride.[6]

Diagram: General Synthesis Workflow

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Phthalonitrile Phthalonitrile in THF Reactor High-Pressure Reactor (100-180 bar H₂, 50-70°C) Phthalonitrile->Reactor Catalyst 5% Pt/C Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Distillation Solvent & Product Distillation Filtration->Distillation Salt HCl Salt Formation Distillation->Salt Final Filter & Dry Salt->Final Product Isoindoline HCl Final->Product

Caption: Workflow for the synthesis of Isoindoline Hydrochloride.

Part 3: Key Biological Activities & Mechanisms of Action

The isoindoline scaffold is the foundation for drugs with diverse mechanisms of action. Below are two of the most significant examples.

A. Immunomodulation via Cereblon Binding (IMiDs®)

The most famous isoindoline-based drugs are the Immunomodulatory Drugs (IMiDs), which include Thalidomide, Lenalidomide (Revlimid®), and Pomalidomide (Pomalyst®).[3] Their primary target is the protein Cereblon (CRBN).[1]

  • Mechanism of Action: CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). When an IMiD binds to CRBN, it alters the substrate specificity of the E3 ligase.[1] This new complex now recognizes and binds to neosubstrate proteins, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are crucial for the survival of multiple myeloma cells. The CRL4-CRBN complex polyubiquitinates Ikaros and Aiolos, targeting them for degradation by the proteasome. The degradation of these transcription factors leads to the potent anti-myeloma and immunomodulatory effects of the drugs.[1]

Diagram: IMiD Mechanism of Action

G cluster_target Target Proteins IMiD IMiD Drug (e.g., Lenalidomide) CRBN Cereblon (CRBN) Substrate Receptor IMiD->CRBN binds & alters specificity CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of Ikaros Ikaros (IKZF1) CRL4->Ikaros Ubiquitinates Aiolos Aiolos (IKZF3) CRL4->Aiolos Ubiquitinates Proteasome Proteasome Ikaros->Proteasome Aiolos->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis leads to

Sources

Foundational

Part 1: The Isoindoline Scaffold: A Privileged Structure in Pharmacology

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for Isoindolin-5-ol Hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for Isoindolin-5-ol Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of Isoindolin-5-ol hydrochloride. Given the nascent stage of research on this specific molecule, this document outlines a strategic, multi-pronged approach grounded in the established pharmacology of the broader isoindoline and isoindolinone chemical classes. We will proceed from target hypothesis based on structural analogy to detailed experimental validation, providing both the "how" and the "why" behind each methodological choice.

The isoindoline core is a recurring motif in a variety of clinically significant drugs, demonstrating a remarkable range of biological activities.[1] This structural class has yielded therapeutics for indications as diverse as cancer, inflammation, and hypertension.[2] The therapeutic versatility of isoindoline derivatives stems from their ability to interact with a variety of biological targets, often with high specificity and potency.

Prominent examples of drugs sharing the isoindoline core include:

  • Immunomodulators (IMiDs®): Thalidomide, Pomalidomide, and Lenalidomide, which famously target the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][3]

  • Anti-inflammatory Agents: Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, and Indoprofen, a cyclooxygenase (COX) inhibitor.[1][3]

  • Antihypertensives: Chlorthalidone, a diuretic whose precise mechanism is still under investigation.[1]

The established pharmacology of these related compounds provides a logical starting point for investigating the potential therapeutic targets of Isoindolin-5-ol hydrochloride. The presence of the hydroxyl group at the 5-position of the isoindoline ring suggests potential for hydrogen bonding interactions within a protein binding pocket, a key consideration for target interaction.

Part 2: Hypothesis-Driven Target Identification

Based on the activities of structurally related compounds, we can formulate a set of primary hypotheses for the potential targets of Isoindolin-5-ol hydrochloride. These hypotheses will form the basis of our experimental investigations.

Primary Hypothesized Target Classes:

  • Cereblon (CRBN): Given the prevalence of CRBN as a target for isoindoline-containing immunomodulators, this is a primary candidate.[3] Interaction with CRBN could imply potential applications in oncology and inflammatory diseases.

  • Phosphodiesterases (PDEs): The success of Apremilast suggests that other isoindoline derivatives may target PDE enzymes, particularly PDE4, which is crucial in inflammatory signaling.[3]

  • Kinases: The vast and diverse human kinome presents numerous opportunities for therapeutic intervention. Virtual screening studies have suggested that isoindolin-1-ones may act as inhibitors of Cyclin-dependent kinase 7 (CDK7), a target in breast cancer.[4]

  • Carbonic Anhydrases (CAs): Recent research has demonstrated that novel isoindolinone derivatives can potently inhibit human carbonic anhydrase isoforms I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[5]

  • Serotonin and Norepinephrine Transporters (SERT and NET): Certain isoindoline derivatives have been designed as dual reuptake inhibitors for serotonin and norepinephrine, indicating potential antidepressant activity.[6]

The following sections will detail the experimental workflows to systematically investigate these hypothesized targets.

Part 3: Experimental Workflows for Target Validation

A multi-tiered approach is essential for robust target identification and validation. We will progress from broad, unbiased screening to specific, high-resolution biophysical and cellular assays.

Workflow 1: Unbiased Target Identification using Affinity-Based Proteomics

To cast a wide net and identify potential binding partners without preconceived bias, an affinity-based chemical proteomics approach is recommended.

Diagram: Affinity-Based Proteomics Workflow

A Immobilize Isoindolin-5-ol hydrochloride on a solid support (e.g., sepharose beads) B Incubate immobilized compound with cell lysate or tissue extract A->B C Wash away non-specific binders B->C D Elute specifically bound proteins C->D E Protein identification by LC-MS/MS D->E F Bioinformatic analysis and - target prioritization E->F

Caption: Workflow for identifying protein targets of Isoindolin-5-ol hydrochloride.

Step-by-Step Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of Isoindolin-5-ol hydrochloride with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe, where the core structure is altered to abolish activity, should also be prepared.

  • Preparation of Cell Lysate: Culture relevant cell lines (e.g., a multiple myeloma line like MM.1S if investigating CRBN, or a macrophage line like RAW 264.7 for inflammatory targets) and prepare a native protein lysate.

  • Affinity Chromatography:

    • Incubate the cell lysate with the Isoindolin-5-ol hydrochloride-conjugated beads and control beads in parallel.

    • Perform stringent washes to remove proteins that bind non-specifically.

    • Elute the specifically bound proteins, for example, by competing with an excess of free Isoindolin-5-ol hydrochloride.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the eluate from the active compound beads compared to the control beads.

    • Prioritize candidate targets based on their known biological functions and relevance to potential therapeutic areas.

Workflow 2: Direct Target Engagement and Biophysical Characterization

Once candidate targets are identified, it is crucial to confirm direct binding and quantify the interaction.

Diagram: Biophysical Validation Cascade

A Recombinant Protein Expression and Purification of Candidate Target D Cellular Thermal Shift Assay (CETSA) - Confirms target engagement in cells A->D BA BA A->BA B Isothermal Titration Calorimetry (ITC) - Measures Kd, ΔH, and stoichiometry C Surface Plasmon Resonance (SPR) - Measures kon, koff, and Kd BA->C

Caption: A multi-technique approach to validate direct target binding.

Key Methodologies:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry.

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetics of the binding interaction, measuring the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation. Cells are treated with Isoindolin-5-ol hydrochloride, heated, and the amount of soluble target protein is quantified by Western blot or mass spectrometry.

Workflow 3: Cellular and Functional Assays

Demonstrating a functional consequence of target engagement is the final and most critical step in target validation. The specific assays will depend on the validated target.

Hypothetical Target: Cereblon (CRBN)

Signaling Pathway Diagram: CRBN-Mediated Protein Degradation

A Isoindolin-5-ol hydrochloride BB BB A->BB B CRBN C DDB1 F E3 Ubiquitin Ligase Complex C->F D CUL4A D->F E Roc1 E->F G Neosubstrate (e.g., IKZF1/3) F->G recruits H Ubiquitination G->H I Proteasomal Degradation H->I BB->F

Caption: Proposed mechanism of action if Isoindolin-5-ol hydrochloride targets CRBN.

Functional Assays:

  • Neosubstrate Degradation Assay: Treat relevant cells (e.g., MM.1S) with Isoindolin-5-ol hydrochloride and measure the levels of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), by Western blot or targeted proteomics. A decrease in the levels of these proteins would strongly support a CRBN-mediated mechanism.

  • Cytokine Release Assay: In peripheral blood mononuclear cells (PBMCs), IMiDs are known to inhibit the production of pro-inflammatory cytokines like TNF-α and enhance the production of anti-inflammatory cytokines like IL-10. Measure these cytokines in the supernatant of treated cells using ELISA or a multiplex bead array.

  • Cell Proliferation Assay: Assess the anti-proliferative effect of Isoindolin-5-ol hydrochloride on cancer cell lines known to be sensitive to IMiDs.

Hypothetical Target: Phosphodiesterase 4 (PDE4)

Functional Assays:

  • cAMP Measurement Assay: PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP). Treat cells (e.g., U937 monocytes) with Isoindolin-5-ol hydrochloride and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • TNF-α Inhibition Assay: In lipopolysaccharide (LPS)-stimulated PBMCs or macrophages, measure the inhibition of TNF-α production by Isoindolin-5-ol hydrochloride.

Quantitative Data Summary

The results from these assays should be meticulously documented and summarized for comparative analysis.

Assay TypeKey Parameter(s)Example Target(s)
Isothermal Titration CalorimetryDissociation Constant (Kd)CRBN, PDE4, CDK7, CAs
Surface Plasmon ResonanceKd, Association Rate (kon), Dissociation Rate (koff)CRBN, PDE4, CDK7, CAs
Neosubstrate DegradationIC50 for protein degradationCRBN
Cytokine ReleaseIC50 for TNF-α inhibition, EC50 for IL-10 inductionCRBN, PDE4
Cell ProliferationGI50 (50% growth inhibition)CRBN, CDK7
cAMP MeasurementEC50 for cAMP accumulationPDE4

Part 4: Concluding Remarks and Future Directions

This guide provides a systematic and scientifically rigorous pathway for elucidating the therapeutic potential of Isoindolin-5-ol hydrochloride. By leveraging the known pharmacology of the isoindoline scaffold, we can formulate and test clear hypotheses regarding its molecular targets. The combination of unbiased proteomics, high-resolution biophysical characterization, and target-specific functional assays constitutes a self-validating system for target identification.

Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and a comprehensive evaluation of the compound's safety and pharmacokinetic profile. The journey from a novel chemical entity to a potential therapeutic is complex, but it begins with a fundamental understanding of its mechanism of action, a process this guide is designed to facilitate.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. [Link]

  • Truxillic Acid Monoamides as Fatty Acid Binding Protein 5 Inhibitors. [Link]

Sources

Exploratory

The Strategic Deployment of Isoindolin-5-ol Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of isoindolin-5-ol hydrochloride as a valuable starting fragment for drug discovery campaigns. We will delve into the core principles of Fragment-Based Drug Discovery (FBDD), l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of isoindolin-5-ol hydrochloride as a valuable starting fragment for drug discovery campaigns. We will delve into the core principles of Fragment-Based Drug Discovery (FBDD), leveraging the unique structural and chemical attributes of the isoindolin-5-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of FBDD for the identification of novel, high-quality lead compounds.

Part 1: The Fragment-Based Philosophy: Why Start Small?

Fragment-Based Drug Discovery has emerged as a powerful alternative to traditional high-throughput screening (HTS). The core tenet of FBDD is to screen low molecular weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial interactions are then optimized through structure-guided chemistry to generate potent and selective lead molecules.[1] This approach offers several advantages, including a more comprehensive exploration of chemical space and a higher probability of achieving favorable drug-like properties in the final lead compounds.

A key guiding principle in FBDD is the "Rule of Three," which provides a set of empirical guidelines for the properties of an ideal fragment:

  • Molecular Weight: ≤ 300 Da

  • cLogP: ≤ 3

  • Number of Hydrogen Bond Donors: ≤ 3

  • Number of Hydrogen Bond Acceptors: ≤ 3

Isoindolin-5-ol hydrochloride aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.

Part 2: Profile of a Privileged Fragment: Isoindolin-5-ol Hydrochloride

Chemical Identity:

PropertyValue
IUPAC Name 2,3-dihydro-1H-isoindol-5-ol hydrochloride
CAS Number 1126832-40-3
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol

Structural Features and Physicochemical Properties:

The isoindolin-5-ol scaffold presents a compelling combination of features for FBDD:

  • Rigid Bicyclic Core: The fused ring system reduces conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target.

  • Defined Exit Vectors: The secondary amine and the phenolic hydroxyl group provide clear points for chemical elaboration and optimization of binding interactions.

  • 3D-Rich Shape: The non-planar structure of the isoindoline ring allows for exploration of three-dimensional binding pockets, a recognized advantage in modern drug discovery.[2]

  • Favorable Physicochemical Properties: The molecule's low molecular weight and balanced polarity position it well within the "Rule of Three" space, enhancing the likelihood of achieving good pharmacokinetic properties in subsequent analogs.

Part 3: The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a systematic process. The following sections outline the key stages of this workflow, using isoindolin-5-ol as a representative example.

Fragment Library Design and Screening

The initial step involves the creation of a diverse library of fragments that adhere to the "Rule of Three." Isoindolin-5-ol hydrochloride would be a valuable component of such a library. The screening of this library against the biological target of interest is typically performed using sensitive biophysical techniques capable of detecting weak binding events.

Commonly Employed Screening Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in refractive index upon binding of the fragment to a target immobilized on a sensor chip.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.

  • X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target, offering direct insights into the binding mode and guiding subsequent optimization efforts.[3]

Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate that the observed binding is specific and not an artifact of the screening method. This can be achieved through orthogonal screening techniques and by assessing the dose-response relationship of the fragment's binding.

From Fragment to Lead: The Art of Chemical Elaboration

With a validated fragment hit in hand, the next phase involves chemically modifying the fragment to improve its potency and selectivity. This is a structure-guided process, heavily reliant on the three-dimensional information of the fragment-target complex.

Strategies for Fragment Evolution:

  • Fragment Growing: Involves adding chemical functionality to the fragment to engage with adjacent binding pockets on the target protein. For isoindolin-5-ol, this could involve derivatization of the secondary amine or the phenolic hydroxyl group.

  • Fragment Linking: If two different fragments are found to bind in close proximity on the target, they can be chemically linked to create a larger, more potent molecule.

  • Fragment Merging: Involves combining the structural features of two or more overlapping fragments into a single, optimized molecule.

The isoindoline scaffold has been explored for the synthesis of various biologically active compounds, including dopamine D2 partial agonists and antibacterial agents, demonstrating its utility as a core structure for medicinal chemistry efforts.[4][5][6]

Part 4: Experimental Protocols and Methodologies

General Protocol for Surface Plasmon Resonance (SPR) Screening
  • Target Immobilization: The purified target protein is covalently immobilized on a sensor chip surface.

  • Fragment Library Preparation: Fragments, including isoindolin-5-ol hydrochloride, are dissolved in a suitable buffer at a concentration typically in the millimolar range.

  • Screening: The fragment solutions are injected over the sensor chip surface, and the binding response is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed to identify fragments that exhibit a concentration-dependent binding response.

  • Affinity Determination: For validated hits, a full dose-response curve is generated to determine the binding affinity (K_D).

Illustrative Synthesis of an Isoindolin-5-ol Analog

The following represents a general, hypothetical synthetic route for the elaboration of the isoindolin-5-ol core, a common practice in fragment-to-lead campaigns. Specific reagents and conditions would be adapted based on the desired target analog.

Scheme 1: N-Alkylation of Isoindolin-5-ol

This reaction would introduce a substituent on the secondary amine, allowing for the exploration of interactions within a specific sub-pocket of the target protein.

Part 5: Visualizing the FBDD Process

Diagram 1: The Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization a Fragment Library Design (e.g., including Isoindolin-5-ol) b Biophysical Screening (SPR, NMR, X-ray) a->b c Hit Validation (Orthogonal Assays) b->c d Structure-Guided Design (X-ray, Modeling) c->d e Chemical Synthesis (Fragment Elaboration) d->e f SAR Analysis e->f g ADME/Tox Profiling f->g h In Vivo Efficacy Studies g->h i Lead Candidate h->i

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Diagram 2: Key Structural Features of Isoindolin-5-ol

Isoindolin_Structure cluster_0 Isoindolin-5-ol cluster_1 Key Features for FBDD Isoindolin-5-ol_Structure a Rigid Bicyclic Core Isoindolin-5-ol_Structure->a b Secondary Amine (Vector for Growth) Isoindolin-5-ol_Structure->b c Phenolic Hydroxyl (Vector for Growth) Isoindolin-5-ol_Structure->c d 3D-Rich Shape Isoindolin-5-ol_Structure->d

Caption: The chemical structure of Isoindolin-5-ol and its key attributes for FBDD.

Conclusion

Isoindolin-5-ol hydrochloride represents a high-quality starting point for Fragment-Based Drug Discovery campaigns. Its adherence to the "Rule of Three," coupled with its rigid, three-dimensional structure and clear vectors for chemical elaboration, makes it an attractive scaffold for the development of novel therapeutics against a wide range of biological targets. By employing the systematic and structure-guided principles of FBDD, researchers can effectively leverage fragments like isoindolin-5-ol to accelerate the discovery of potent and selective lead compounds.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). RSC Medicinal Chemistry. [Link]

  • Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry. [Link]

Sources

Foundational

Spectroscopic Characterization of Isoindolin-5-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3), a key intermediate in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3), a key intermediate in pharmaceutical research and development. The structural elucidation of such molecules is fundamental to ensuring the integrity of medicinal chemistry programs. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation that underpin its structural confirmation.

Introduction to Isoindolin-5-ol Hydrochloride

Isoindolin-5-ol hydrochloride is a heterocyclic compound featuring a bicyclic isoindoline core with a hydroxyl substituent on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a critical attribute for many pharmaceutical applications. Accurate and comprehensive spectroscopic characterization is paramount for verifying its chemical identity and purity. This guide will focus on the practical application and interpretation of ¹H NMR, ¹³C NMR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural framework of Isoindolin-5-ol hydrochloride dictates its unique spectroscopic signature. Understanding the relationship between the molecular geometry and the expected spectroscopic signals is the first step in a rigorous analysis.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isoindolin-5-ol HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive characterization of Isoindolin-5-ol hydrochloride. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR elucidates the carbon framework, and mass spectrometry verifies the molecular weight. This comprehensive spectroscopic analysis is an indispensable component of quality control and structural verification in the synthesis and application of this important chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
Exploratory

An In-Depth Technical Guide to the Solubility and Stability Profiling of Isoindolin-5-ol Hydrochloride

Introduction: The Criticality of Early-Stage Physicochemical Characterization Isoindolin-5-ol hydrochloride is a heterocyclic compound featuring the isoindoline core, a scaffold present in a number of clinically approved...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Early-Stage Physicochemical Characterization

Isoindolin-5-ol hydrochloride is a heterocyclic compound featuring the isoindoline core, a scaffold present in a number of clinically approved drugs.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility and stability profile of Isoindolin-5-ol hydrochloride. Adherence to these principles will de-risk development, inform formulation strategies, and ensure regulatory compliance.

The hydrochloride salt form suggests an effort to improve the aqueous solubility of the parent molecule, which contains a basic secondary amine. However, the presence of a phenolic hydroxyl group introduces potential complexities, including pH-dependent solubility and susceptibility to oxidation. Therefore, a detailed investigation as outlined herein is not merely a data-gathering exercise but a critical step in understanding the molecule's behavior.

Part 1: Foundational Physicochemical Characterization

A robust understanding of the intrinsic properties of Isoindolin-5-ol hydrochloride is the bedrock upon which all subsequent solubility and stability studies are built. These parameters govern the molecule's behavior in various environments and are crucial for interpreting more complex stability data.

Ionization Constant (pKa) Determination

The pKa is a measure of the extent of ionization of a compound at a given pH.[2] For Isoindolin-5-ol hydrochloride, with its secondary amine and phenolic hydroxyl group, determining the pKa values is essential for predicting its solubility and absorption characteristics across the physiological pH range.

Experimental Protocol: Potentiometric Titration

  • Preparation of Standard Solution: Accurately weigh and dissolve approximately 10-20 mg of Isoindolin-5-ol hydrochloride in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the solution in a thermostatted vessel at 25°C.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Partition Coefficient (Log P) and Distribution Coefficient (Log D)

Log P, the octanol-water partition coefficient, is a key indicator of a molecule's lipophilicity, which influences its permeability across biological membranes.[3] Log D takes into account the ionization state at a specific pH, providing a more physiologically relevant measure.

Experimental Protocol: HPLC-based Log P/D Determination

  • System Suitability: Utilize a reversed-phase HPLC system with a C18 column.[4]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer at a specific pH (e.g., pH 7.4 for Log D).

  • Standard Preparation: Prepare solutions of reference compounds with known Log P values.

  • Sample Preparation: Prepare a solution of Isoindolin-5-ol hydrochloride in the mobile phase.

  • Chromatographic Analysis: Inject the standards and the sample, and determine the retention time for each.

  • Calculation: A calibration curve is generated by plotting the known Log P values of the standards against their retention times. The Log P/D of Isoindolin-5-ol hydrochloride is then calculated from its retention time using the calibration curve.[5]

Solid-State Characterization

The solid-state properties of an API, including its crystallinity and hygroscopicity, significantly impact its stability, dissolution rate, and manufacturability.[6]

1.3.1. Crystallinity Assessment

X-ray powder diffraction (XRPD) is the definitive technique for determining the crystalline or amorphous nature of the API. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any polymorphic forms.[7]

1.3.2. Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This is a critical parameter for a hydrochloride salt, as moisture uptake can lead to physical instability (deliquescence) and chemical degradation.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of Isoindolin-5-ol hydrochloride into the DVS instrument.

  • Experimental Setup: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 95% RH.

  • Data Acquisition: The instrument records the change in mass as a function of RH.

  • Data Analysis: A sorption/desorption isotherm is generated, from which the hygroscopicity can be classified according to established criteria (e.g., European Pharmacopoeia).[9]

Parameter Methodology Significance
pKaPotentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis[10][11]Predicts solubility and absorption at different pH values.
Log P / Log DShake-Flask Method, HPLC[3][5]Indicates lipophilicity and membrane permeability.
CrystallinityX-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7]Affects solubility, stability, and processing.
HygroscopicityDynamic Vapor Sorption (DVS)[8]Determines moisture sensitivity and informs storage/handling.

Part 2: Comprehensive Solubility Profiling

A detailed understanding of the solubility of Isoindolin-5-ol hydrochloride in various media is crucial for formulation development, from early-stage in vitro assays to late-stage dosage form design.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, which may lead to supersaturation.[12] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more relevant for formulation development.[13]

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Profiling Workflow A Weigh API B Add Solvent/Buffer A->B C Equilibrate (e.g., 24h, 25°C) B->C D Filter/Centrifuge C->D E Quantify Supernatant D->E F Determine Solubility (mg/mL, µM) E->F G cluster_1 Forced Degradation Workflow Start Isoindolin-5-ol HCl Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples (HPLC-UV/MS) Stress->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the degradation products are representative of those that might form under long-term storage conditions. [14] 3.2.1. Hydrolytic Degradation

  • Acid Hydrolysis: Reflux the API in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Reflux the API in 0.1 M NaOH at 60°C for a specified period.

  • Neutral Hydrolysis: Reflux the API in water at 60°C.

3.2.2. Oxidative Degradation

  • Treat a solution of the API with 3% hydrogen peroxide at room temperature. The phenolic hydroxyl group is a likely site for oxidation.

3.2.3. Thermal Degradation

  • Expose the solid API to dry heat (e.g., 105°C) for a defined period.

3.2.4. Photostability

  • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. [15][16]A control sample should be protected from light.

Stress Condition Typical Reagents/Conditions Potential Degradation Site/Pathway
Acid Hydrolysis0.1 M HCl, 60°CPotential for ring opening or other acid-catalyzed reactions.
Base Hydrolysis0.1 M NaOH, 60°CReactions involving the phenolic group.
Oxidation3% H₂O₂, Room TemperatureOxidation of the phenolic hydroxyl group to a quinone-like structure.
Thermal105°C (solid state)General decomposition.
PhotolyticICH Q1B light exposure [15][16]Photodegradation, potentially involving the aromatic ring.

Part 4: Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. [14]A well-developed SIAM should be able to separate the API from all its degradation products and any process-related impurities. [4]

Method Development Strategy

Reversed-phase HPLC with UV detection is the most common technique for developing a SIAM for small molecules. [17] 4.1.1. Initial Method Scouting

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate or formate buffer). The pH of the aqueous phase should be chosen to ensure good peak shape and retention, considering the pKa of the analyte.

  • Detection Wavelength: Determine the UV absorption maximum (λmax) of Isoindolin-5-ol hydrochloride from a UV scan.

4.1.2. Method Optimization

The primary goal of optimization is to achieve adequate resolution between the API peak and the peaks of all degradation products. This is achieved by systematically adjusting:

  • Gradient profile: The slope and duration of the organic modifier gradient.

  • Mobile phase pH: To control the ionization state of the analyte and degradants.

  • Column temperature: To improve peak shape and selectivity.

  • Flow rate: To balance resolution and run time.

Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the API peak is resolved from all degradant peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Roadmap to a Comprehensive Profile

This technical guide provides a systematic and scientifically rigorous framework for the comprehensive characterization of the solubility and stability of Isoindolin-5-ol hydrochloride. By following these protocols, researchers can generate a robust data package that will inform all stages of drug development, from lead optimization to formulation and regulatory submission. The causality behind each experimental choice is rooted in the fundamental physicochemical properties of the molecule and the stringent requirements of regulatory guidelines. This self-validating system of characterization ensures the generation of trustworthy and authoritative data, paving the way for the successful development of Isoindolin-5-ol hydrochloride as a potential therapeutic agent.

References

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 949-956.
  • Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • CD Formulation. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Singh, U. P., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(15), 4649.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Al-Majdhoub, Z., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 743-756.
  • Abraham, M. H., et al. (2003). Determination of logP coefficients via a RP-HPLC column. U.S.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating assay methods--a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Lombardo, F., et al. (2003). High throughput HPLC method for determining Log P values. U.S.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-2940.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • PubMed. (2009). In-vitro solubility assays in drug discovery. Retrieved from [Link]

  • LCGC North America. (2003). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2005). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Hygroscopicity. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • PubChem. (n.d.). Isoindolin-4-ol hydrochloride. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) Suppliers. Retrieved from [Link]

Sources

Foundational

The Isoindoline Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Architecture of Isoindoline The isoindoline core, a bicyclic heterocycle comprising a benzene ring...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of Isoindoline

The isoindoline core, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, has carved a unique and compelling niche in the landscape of medicinal chemistry.[1] Its deceptively simple structure belies a remarkable conformational and electronic versatility, allowing it to serve as a versatile pharmacophore for a broad spectrum of biological targets.[2] From its early beginnings as a synthetic curiosity to its notorious association with the thalidomide tragedy and its subsequent redemption as a platform for powerful immunomodulatory and anticancer agents, the story of isoindoline is a testament to the intricate and often unpredictable path of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and medicinal chemistry of isoindoline compounds, offering insights for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.

A Historical Odyssey: The Evolving Role of Isoindolines in Medicine

The journey of isoindoline compounds in medicinal chemistry is a captivating narrative of serendipity, tragedy, and scientific resilience. While the isoindole ring system has been known for over a century, its therapeutic potential remained largely unexplored until the mid-20th century.[3]

A pivotal moment in the history of isoindoline chemistry was the development of the Gabriel synthesis in the late 19th century. This reaction, which utilizes potassium phthalimide (an isoindoline-1,3-dione salt) to convert primary alkyl halides into primary amines, provided a robust method for the synthesis of N-substituted isoindoline-1,3-diones and laid the groundwork for future explorations of this chemical space.[4][5]

The story of isoindoline in medicine is inextricably linked with the rise and fall, and eventual resurrection, of thalidomide . Initially synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was marketed as a seemingly safe and effective sedative and antiemetic, particularly for morning sickness in pregnant women.[6][7] However, this seemingly innocuous drug led to one of the most devastating medical tragedies in history, causing severe birth defects in thousands of children worldwide.[8] The thalidomide disaster served as a stark wake-up call, leading to a fundamental overhaul of drug regulations and testing protocols globally.[9]

For decades, thalidomide was relegated to the annals of medical infamy. However, in a remarkable turn of events, the drug was repurposed in the latter half of the 20th century for the treatment of erythema nodosum leprosum, a painful complication of leprosy.[10] This rediscovery sparked renewed interest in the therapeutic properties of the isoindoline scaffold, leading to intensive research into its mechanism of action and the development of safer, more potent analogs.

This research culminated in the development of the Immunomodulatory Drugs (IMiDs®) , most notably lenalidomide and pomalidomide .[11] These second- and third-generation thalidomide analogs exhibit significantly enhanced immunomodulatory and anticancer activities with a more favorable safety profile.[11] Their success in treating multiple myeloma and other hematological malignancies has solidified the isoindoline scaffold as a cornerstone of modern cancer therapy.[2]

Beyond the IMiDs, the isoindoline core is found in a diverse array of clinically approved drugs, including the anti-inflammatory agent apremilast , the non-steroidal anti-inflammatory drug (NSAID) indoprofen , and the antihypertensive diuretic chlorthalidone , highlighting the broad therapeutic applicability of this versatile scaffold.[1][12]

Unraveling the Mechanism of Action: The Cereblon Connection

A significant breakthrough in understanding the biological activity of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target. Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in protein homeostasis by targeting specific proteins for proteasomal degradation.

The binding of immunomodulatory drugs to cereblon alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent degradation of specific downstream protein targets, most notably the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . These transcription factors are essential for the survival and proliferation of multiple myeloma cells. Their degradation triggers a cascade of downstream effects, including:

  • Direct anti-proliferative and pro-apoptotic effects on cancer cells.

  • Immunomodulatory effects , such as the enhancement of T-cell and Natural Killer (NK) cell activity.

  • Anti-angiogenic effects , inhibiting the formation of new blood vessels that tumors need to grow.

  • Anti-inflammatory effects , through the modulation of cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α) and the stimulation of interleukin-10 (IL-10).

The following diagram illustrates the signaling pathway initiated by the interaction of immunomodulatory drugs with cereblon:

IMiD_Mechanism cluster_cell Cell cluster_nucleus Nucleus cluster_effects Downstream Effects IMiD Immunomodulatory Drug (IMiD) CRBN Cereblon (CRBN) IMiD->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Recruits Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Ikaros_Aiolos Ubiquitinates Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation MM_Survival Multiple Myeloma Cell Survival & Proliferation Ikaros_Aiolos->MM_Survival Promotes Proteasome->MM_Survival Inhibits Anti_Tumor Anti-Tumor Activity Proteasome->Anti_Tumor Immunomodulation Immunomodulation Proteasome->Immunomodulation Anti_Angiogenic Anti-Angiogenic Effects Proteasome->Anti_Angiogenic

Sources

Exploratory

In silico modeling of Isoindolin-5-ol hydrochloride receptor binding

An In-Depth Technical Guide: In Silico Modeling of Isoindolin-5-ol Hydrochloride Receptor Binding Abstract The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of Isoindolin-5-ol Hydrochloride Receptor Binding

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Isoindolin-5-ol hydrochloride, a functionalized derivative, represents a promising starting point for novel ligand discovery. This technical guide provides a comprehensive, methodology-focused framework for elucidating its potential receptor interactions using a suite of in silico modeling techniques. We navigate the complete computational workflow, from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and advanced binding free energy calculations. Each protocol is presented with an emphasis on the underlying scientific rationale and self-validating checkpoints, ensuring a robust and reproducible computational study. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to characterize small molecule-protein interactions.

Introduction: The Isoindoline Scaffold and the In Silico Imperative

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, and the isoindoline core is of particular interest due to its presence in drugs with diverse mechanisms of action, including immunomodulators like Lenalidomide and antihypertensives like Chlorthalidone.[1][3] Isoindolin-5-ol hydrochloride (PubChem CID: 14599189) is a specific chemical entity within this class. While its direct therapeutic targets are not extensively documented, its structure merits investigation.

Computer-Aided Drug Design (CADD) provides an indispensable toolkit for rapidly generating and testing hypotheses regarding a molecule's biological activity, saving significant time and resources compared to traditional screening methods.[4][5][6] This guide establishes a complete in silico protocol to predict and analyze the binding of Isoindolin-5-ol hydrochloride to a plausible biological target.

Foundational Strategy: From Target Hypothesis to Binding Affinity

Without a known receptor for Isoindolin-5-ol hydrochloride, our first step must be to generate a scientifically sound hypothesis. This is achieved through "target fishing" or target prediction methods, which use the ligand's structure to identify potential protein partners.[7][8] Based on the known activities of related isoindolin-1-one derivatives, which act as positive allosteric modulators of GABA-A receptors, we will select a GABA-A receptor subtype as our hypothetical target for this guide's workflow.[9] This allows us to demonstrate the complete methodology in a biologically relevant context.

The overall workflow is a multi-stage funnel designed to increase predictive accuracy at each successive step.

G A Part 1: Target Identification & System Preparation B Part 2: Molecular Docking (Pose & Affinity Prediction) A->B Prepared Structures C Part 3: MD Simulation (Stability & Dynamic Refinement) B->C Best Docked Pose D Part 4: Binding Free Energy Calculation (Quantitative Affinity) C->D Stable Complex Trajectory E Part 5: Data Interpretation & SAR Hypothesis Generation D->E Calculated ΔG

Caption: High-level in silico workflow for receptor binding analysis.

Part 1: System Preparation - The Foundation of Accuracy

The principle of garbage in, garbage out is paramount in computational modeling. The accuracy of our entire study hinges on the meticulous preparation of both the receptor and the ligand.

Receptor Preparation Protocol
  • Structure Acquisition: Obtain a high-resolution crystal structure of the target receptor from the Protein Data Bank (PDB). For our hypothetical study, we would select a human GABA-A receptor structure.

  • Initial Cleanup: The raw PDB file contains crystallographic artifacts that must be removed. This includes water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[10] This step is critical because these molecules can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Biological systems operate at a specific pH (typically ~7.4). Software tools like H++ or the Protein Preparation Wizard in Schrödinger Suite are used to assign the correct protonation states to ionizable residues (e.g., Asp, Glu, His, Lys, Arg). This directly impacts the electrostatic interactions that govern binding.

  • Structural Minimization: A brief, constrained energy minimization is performed on the protein structure. This step relieves any steric clashes or unfavorable geometries present in the static crystal structure without significantly altering the backbone conformation.

Ligand Preparation Protocol
  • 2D to 3D Conversion: The 2D structure of Isoindolin-5-ol hydrochloride is obtained from a database like PubChem.[11] This is converted into a 3D structure.

  • Tautomer and Ionization States: Similar to the receptor, the ligand must be prepared for a physiological pH. Tools like Epik or MarvinSketch can generate plausible ionization and tautomeric states.

  • Energy Minimization: The 3D ligand structure is subjected to energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures the ligand is in a low-energy, geometrically favorable conformation before docking.

Part 2: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[5][12] It is a computationally efficient method ideal for initial screening and hypothesis generation.[13]

The Causality of Docking Choices
  • Search Algorithm: Determines how exhaustively the conformational space of the ligand within the binding site is explored. Genetic algorithms (used in AutoDock) and Monte Carlo methods are common choices.[5][11]

  • Scoring Function: An empirical or physics-based mathematical function that estimates the binding free energy. Lower scores typically indicate stronger binding.[14] It's crucial to understand that this is an estimation, not a precise calculation of ΔG.[14]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

  • Grid Box Definition: Define a 3D "search space" or grid box that encompasses the entire putative binding site on the receptor.[11][12] The size of the box is a critical parameter: too small, and you may miss the correct binding pose; too large, and you increase computation time and the chance of finding non-specific poses.

  • Running the Simulation: Execute AutoDock Vina via the command line, specifying the receptor, ligand, grid box coordinates, and output file name.[12]

    • vina --receptor protein.pdbqt --ligand isoindolin5ol.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Results Analysis: Vina will output multiple binding poses, ranked by their binding affinity score (in kcal/mol).[12] The top-ranked pose is the most probable binding mode according to the scoring function. This pose must be visually inspected using software like PyMOL or Chimera to ensure it makes chemical sense (e.g., formation of hydrogen bonds, hydrophobic interactions).

Self-Validation: Ensuring Docking Protocol Integrity

Before docking our test molecule, the protocol itself must be validated. The gold standard is to take a receptor that has a co-crystallized ligand, remove the ligand, and then re-dock it.[15][16] A successful protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[15] This confirms that the chosen docking parameters are capable of finding the correct solution.

Part 3: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological reality is dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes in the protein-ligand complex.[17][18] A ligand that appears promising in docking but is unstable in MD simulation is likely a false positive.

G cluster_0 MD Simulation Workflow A System Building (Solvation & Ionization) B Energy Minimization (Remove Clashes) A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Pressure & Density Stabilization) C->D E Production MD (Data Collection) D->E

Caption: Standard workflow for setting up an MD simulation.

Experimental Protocol: GROMACS Workflow for Complex Stability
  • System Building: The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules (e.g., TIP3P water model), simulating the aqueous cellular environment. Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.[19]

  • Energy Minimization: The entire solvated system is energy minimized to remove any steric clashes between the complex and the solvent.

  • Equilibration: The system is gradually brought to the desired simulation conditions (e.g., 310 K, 1 bar) in two phases.[19]

    • NVT Ensemble (Canonical): The system is heated to the target temperature while keeping the Number of atoms, Volume, and Temperature constant. Position restraints are applied to the protein-ligand complex to allow the solvent to equilibrate around it.

    • NPT Ensemble (Isothermal-Isobaric): The position restraints are gradually released, and the system is brought to the target pressure. This ensures the correct density of the system.

  • Production Run: Once equilibrated, the simulation is run for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data for analysis.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone are plotted over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.[20]

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein upon ligand binding.

  • Interaction Analysis: The trajectory is analyzed to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) observed in the docking pose. An interaction that is present for >50% of the simulation time is considered stable.

Part 4: Binding Free Energy Calculations - Towards Quantitative Prediction

While docking scores provide a rank-ordering, methods exist to calculate the binding free energy (ΔG) with greater accuracy. These are computationally intensive but provide a much closer approximation of experimental binding affinity.[21][22]

MethodComputational CostAccuracyCore Principle
MM/PBSA & MM/GBSA ModerateModerateCalculates binding energy by combining molecular mechanics energies with a continuum solvation model.[23]
Alchemical Methods (FEP, TI) Very HighHigh (Gold Standard)Calculates the free energy difference by computationally "transforming" the ligand into nothing, both in solvent and in the receptor active site.[24][25]
Table 1: Comparison of common binding free energy calculation methods.
MM/PBSA Protocol

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice due to its balance of speed and accuracy.[23]

  • Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated individually. The total free energy is a sum of molecular mechanics energy in a vacuum, a polar solvation energy (calculated via the Poisson-Boltzmann equation), and a non-polar solvation energy (calculated from the solvent-accessible surface area).

  • ΔG Calculation: The binding free energy is calculated using the following thermodynamic cycle:

    • ΔG_binding = G_complex - (G_receptor + G_ligand)

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the receptor binding of Isoindolin-5-ol hydrochloride. By progressing from efficient, high-throughput methods like molecular docking to more accurate but computationally demanding techniques like MD simulations and free energy calculations, researchers can build a robust, data-driven hypothesis of molecular interaction. The initial docking pose provides a structural hypothesis, MD simulation validates its dynamic stability, and MM/PBSA offers a quantitative estimate of binding affinity. The ultimate validation for any in silico prediction, however, remains experimental confirmation through in vitro binding assays.[15][26] The insights gained from this computational pipeline can powerfully guide the selection of which experiments to perform, accelerating the entire drug discovery process.[4][27]

References

  • Deep Intelligent Pharma. (n.d.). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025. Vertex AI Search.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed.
  • (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube.
  • Mobley, D. L., & Gilson, M. K. (n.d.). Best practices in free energy calculations for drug design. PubMed.
  • Ganesan, A., Coote, M. L., & Barakat, K. (n.d.). Recent Developments in Free Energy Calculations for Drug Discovery. PMC.
  • (n.d.). Directory of in silico Drug Design tools. Click2Drug.
  • (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. BenchChem.
  • (2022, April 25). How to validate the molecular docking results?. ResearchGate.
  • Gapsys, V., et al. (2025, October 10). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
  • (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
  • Gapsys, V., et al. (2021, November 19). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series.
  • (2018, May 17). Molecular dynamics simulation of protein-ligand complex?. ResearchGate.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Patchett, S., & Zhulida, P. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery. PMC.
  • (2021, April 19). How can I validate docking result without a co-crystallized ligand?. ResearchGate.
  • Mondal, S., et al. (2023, January 1). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. ResearchGate.
  • Meng, X. Y., et al. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • (2025, May 26). Top 10 Drug Discovery Software of 2026 with Key Features. AIMultiple.
  • (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
  • Lee, T. S., et al. (2023, October 4). Modern Alchemical Free Energy Methods for Drug Discovery Explained. York Lab.
  • (n.d.). CADD Software. BLAVATNIK CENTER for Drug Discovery | Tel Aviv University.
  • Kim, R., & Skolnick, J. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Kores, K., et al. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Lindstrom, D. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal.
  • Kores, K., et al. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
  • Pinzi, L., & Rastelli, G. (n.d.). A Guide to In Silico Drug Design. PMC.
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. OUCI.
  • (2023, October 7). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. MDPI.
  • (2023, August 17). in silico assays & screening for drug binding. YouTube.
  • (n.d.). In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. Acellera.
  • (2019, May 16). To link the in-vitro study to in-silico study how to choose the receptor protein for molecular docking study?. ResearchGate.
  • Singh, U. P., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • (2023, May 26). Isoindolin-5-amine hydrochloride. ChemicalBook.
  • (n.d.). Isoindolin-5-ol hydrochloride. CymitQuimica.
  • (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.
  • (2025, August 28). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. PubMed.
  • (n.d.). Isoindolin-5-ol hydrochloride 95%. AChemBlock.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to Isoindolin-5-ol Hydrochloride in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents targeting a wide array of biological targets. This guide provides an in-depth exploration of a particularly valuable building block, isoindolin-5-ol hydrochloride, for the synthesis of innovative compounds with significant therapeutic potential. We will delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its derivatization, with a focus on the synthesis of dopamine D2 receptor partial agonists and other bioactive molecules.

Core Characteristics of Isoindolin-5-ol Hydrochloride

Isoindolin-5-ol hydrochloride is a bifunctional molecule featuring a secondary amine within the isoindoline ring system and a phenolic hydroxyl group on the benzene ring. This dual functionality allows for selective modification at either the nitrogen or the oxygen atom, making it a versatile precursor for generating diverse chemical libraries.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀ClNOInternal Calculation
Molecular Weight 171.62 g/mol Internal Calculation
Appearance Off-white to light brown solidSupplier Data
Solubility Soluble in water, methanol, DMSOSupplier Data
Handling and Safety Considerations

As with any chemical reagent, proper handling of isoindolin-5-ol hydrochloride is crucial. It is important to consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Synthetic Utility: Key Reactions and Mechanistic Insights

The synthetic utility of isoindolin-5-ol hydrochloride stems from the differential reactivity of its nucleophilic centers: the secondary amine and the phenolic hydroxyl group. The hydrochloride salt form protects the amine, allowing for selective reactions at the hydroxyl group. Alternatively, neutralization of the salt liberates the free base, enabling reactions at the nitrogen.

O-Alkylation: Gateway to 6-Alkoxyisoindolin-1-one Derivatives

A key application of isoindolin-5-ol is in the synthesis of 6-alkoxyisoindolin-1-one derivatives, which have shown promise as dopamine D2 partial agonists for the potential treatment of psychiatric disorders. The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by oxidation of the isoindoline ring to the corresponding isoindolin-1-one.

O_Alkylation_Workflow start Isoindolin-5-ol Hydrochloride neutralization Neutralization (e.g., K2CO3, Et3N) start->neutralization Step 1 o_alkylation O-Alkylation (Alkyl halide, Base) neutralization->o_alkylation Step 2 oxidation Oxidation (e.g., MnO2) o_alkylation->oxidation Step 3 product 6-Alkoxyisoindolin-1-one oxidation->product Step 4 N_Derivatization_Workflow cluster_reactions Reaction Pathways start Isoindolin-5-ol (Free Base) n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation buchwald Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Ligand, Base) start->buchwald product_n_alkyl N-Alkyl-isoindolin-5-ol n_alkylation->product_n_alkyl product_n_aryl N-Aryl-isoindolin-5-ol buchwald->product_n_aryl

Sources

Exploratory

The Neuroprotective Potential of Isoindoline Analogues: A Technical Guide for Researchers

Abstract Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. This has spurred intensive research into novel th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. This has spurred intensive research into novel therapeutic strategies aimed at mitigating neuronal damage and preserving cognitive and motor functions. Among the promising classes of compounds, isoindoline analogues have emerged as potent neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of isoindoline analogues for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, focusing on the modulation of key signaling pathways such as NF-κB and Nrf2, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery and development of next-generation neuroprotective therapeutics.

Introduction: The Therapeutic Promise of Isoindoline Analogues in Neurodegeneration

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful drugs.[1] Analogues of isoindoline, such as thalidomide, lenalidomide, and pomalidomide, initially developed for other indications, have demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[2][3][4] Their therapeutic potential stems from their pleiotropic mechanisms of action, which include potent anti-inflammatory and antioxidant effects.[5][6]

Neuroinflammation and oxidative stress are two interconnected pathological hallmarks of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7][8] Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal cell death.[9][10] Isoindoline analogues have shown the ability to modulate these detrimental processes, thereby offering a promising avenue for therapeutic intervention.

This guide will explore the intricate molecular mechanisms by which these compounds exert their neuroprotective effects and provide detailed protocols for assessing their efficacy in both in vitro and in vivo models.

Core Mechanisms of Neuroprotection: A Tale of Two Pathways

The neuroprotective effects of isoindoline analogues are largely attributed to their ability to modulate two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the antioxidant response.

Taming the Inflammatory Cascade: Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a central role in orchestrating the inflammatory response.[9][10] In the context of neurodegeneration, the canonical NF-κB pathway is often chronically activated in glial cells, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules that perpetuate the neuroinflammatory cycle.[7][11]

Isoindoline analogues, particularly thalidomide and its derivatives, are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[2] Their mechanism involves enhancing the degradation of TNF-α mRNA.[12] By suppressing TNF-α, these compounds can dampen the activation of the NF-κB pathway, thereby reducing the production of a cascade of inflammatory mediators.[9][10][11]

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[9][10][11]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of isoindoline analogues.

NFkB_Pathway TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NF-kB_nucleus NF-κB NFkB->NF-kB_nucleus Translocates Isoindoline Analogue Isoindoline Analogue Isoindoline Analogue->TNF-alpha Inhibits Production DNA DNA (κB sites) NF-kB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) DNA->Pro_inflammatory_Genes

Caption: Canonical NF-κB signaling pathway and its inhibition by isoindoline analogues.

Bolstering Cellular Defenses: Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Oxidative stress, resulting from an imbalance between the production of ROS and the cell's antioxidant capacity, is a major contributor to neuronal damage in neurodegenerative diseases.[13] The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[14]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[14][15] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[15] This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[14][16]

These Nrf2 target genes encode for a wide array of antioxidant and detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[17][18] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby protecting neurons from oxidative damage.[13][19]

Recent studies have shown that certain isoindoline derivatives can activate the Nrf2 pathway, leading to increased expression of these protective genes and a reduction in intracellular ROS levels.[13][19][20]

The following diagram illustrates the activation of the Nrf2-ARE pathway.

Nrf2_Pathway Oxidative Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative Stress->Keap1 Induces Conformational Change Nrf2_bound Nrf2 Keap1->Nrf2_bound Nrf2_free Nrf2 Keap1->Nrf2_free Dissociation Proteasome Proteasome Nrf2_bound->Proteasome Ubiquitination & Degradation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates Isoindoline Analogue Isoindoline Analogue Isoindoline Analogue->Nrf2_free Promotes Dissociation sMaf sMaf Nrf2_nucleus->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., NQO1, HO-1, GSTs) ARE->Antioxidant_Genes Induces

Caption: Activation of the Nrf2-ARE antioxidant response pathway.

Experimental Evaluation of Neuroprotective Effects: In Vitro Protocols

A robust and reproducible assessment of the neuroprotective properties of isoindoline analogues is crucial for their development as therapeutics. This section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[21]

Target Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized cell line for neurotoxicity and neuroprotection studies.[22][23]

Protocol:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[23]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[22]

  • Treatment:

    • Prepare stock solutions of the isoindoline analogues in a suitable solvent (e.g., DMSO).

    • Dilute the compounds to the desired final concentrations in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compounds. Include appropriate vehicle controls.

    • Pre-incubate the cells with the compounds for a specified period (e.g., 2 hours).

    • Introduce a neurotoxic insult, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, at a pre-determined toxic concentration.[13][19] Include a positive control (neurotoxin alone) and a negative control (medium alone).

    • Incubate the plate for an additional 24 hours.[20]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[21]

    • Add 10 µL of the MTT solution to each well.[23]

    • Incubate the plate for 4 hours at 37°C.[22][23]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

    • Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.

    • Express cell viability as a percentage of the vehicle-treated control group.

MTT_Workflow

Caption: Experimental workflow for the DCFH-DA intracellular ROS assay.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of various isoindoline analogues.

Table 1: In Vitro Neuroprotective Effects of Isoindoline Analogues

Isoindoline AnalogueCell LineNeurotoxic InsultConcentrationOutcome MeasureResultReference
ThalidomideMouse brain homogenatesLipid peroxidationNot specifiedInhibition of lipid peroxidationSignificant inhibition[5]
LenalidomideG93A SOD1 mouse spinal cord neuronsMutant SOD1 toxicityNot specifiedNeuronal cell count33% more neurons compared to vehicle[24]
PomalidomideRat primary cortical neuronsH₂O₂Not specifiedCell ViabilitySignificantly increased[25]
Isoindoline-1,3-dione derivative (7a)PC12 cellsH₂O₂100 µMCell ViabilityMost potent neuroprotective effect[26]
3,6'-DithiothalidomideSprague-Dawley rat brainTraumatic Brain Injury28 mg/kgNeuronal degenerationSignificantly reduced[3]

Table 2: In Vivo Neuroprotective Effects of Isoindoline Analogues

Isoindoline AnalogueAnimal ModelDisease ModelDosageOutcome MeasureResultReference
ThalidomideMiceFocal cerebral ischemia20 mg/kgInfarct volumeSignificantly reduced[5]
LenalidomideRotenone-induced PD rat modelParkinson's Disease100 mg/kg for 28 daysMotor impairmentsAlleviated motor deficits[6]
PomalidomideRat model of TBITraumatic Brain Injury0.5 mg/kgNeurodegenerationAlleviated TBI-induced neurodegeneration[27]
Pomalidomideα-synuclein-based PD rat modelParkinson's Disease20 mg/kgMotor performanceFully rescued motor impairment

Conclusion and Future Directions

Isoindoline analogues represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to concurrently target both neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 signaling pathways provides a multifaceted approach to combating the complex pathology of neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of these compounds.

Future research should focus on the development of novel isoindoline analogues with improved CNS penetration and enhanced selectivity for their molecular targets. Furthermore, a deeper understanding of the intricate interplay between the NF-κB and Nrf2 pathways and how isoindoline analogues modulate this crosstalk will be critical for optimizing their therapeutic potential. Ultimately, continued investigation into this fascinating class of molecules holds the promise of delivering effective treatments for patients suffering from the devastating consequences of neurodegenerative diseases.

References

  • O'Neill LA, Kaltschmidt C. NF-kappaB: a crucial transcription factor for glial and neuronal cell function. Trends Neurosci. 1997;20(6):252-8.
  • Mattson MP, Camandola S. NF-kappaB in neuronal plasticity and neurodegenerative disorders. J Clin Invest. 2001;107(3):247-54.
  • Kaltschmidt B, Kaltschmidt C. NF-kappaB in the nervous system. Cold Spring Harb Perspect Biol. 2009;1(3):a001271.
  • Moreira AL, Sampaio EP, Zmuidzinas A, Frindt P, Smith KA, Kaplan G.
  • Eruslanov E, Kusmartsev S. Identification of ROS using oxidized DCFDA and flow-cytometry. Methods Mol Biol. 2010;594:57-72.
  • Stephenson D, Rash K, Smalstig B, Clemens J, Little S. Cytokines and neurodegeneration. In: Ransohoff RM, Benveniste EN, editors. Cytokines and the CNS. CRC Press; 2006.
  • Hempel SL, Buettner GR, O'Malley YQ, Wessels DA, Flaherty DM. Dihydrofluorescein diacetate is superior for detecting intracellular oxidants: comparison with 2',7'-dichlorodihydrofluorescein diacetate, 5(and 6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate, and dihydrorhodamine 123. Free Radic Biol Med. 1999;27(1-2):146-59.
  • Corral LG, Haslett PA, Muller GW, Chen R, Wong LM, Ocampo CJ, Patterson RT, Stirling DI, Kaplan G. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha. J Immunol. 1999;163(1):380-6.
  • Wang H, Joseph JA. Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radic Biol Med. 1999;27(5-6):612-6.
  • Lee JC, Kim J, Park JK, Hong H, Kim J, Kim Y, Kim KP, Gho YS, Park J. A review on the applications of thalidomide: thalidomide and its analogues. Recent Pat Anticancer Drug Discov. 2012;7(2):179-89.
  • Itoh K, Chiba T, Takahashi S, Ishii T, Igarashi K, Katoh Y, Oyake T, Hayashi N, Satoh K, Hatayama I, Yamamoto M, Nabeshima Y. An Nrf2/small Maf heterodimer mediates the induction of phase II detoxifying enzyme genes through antioxidant response elements. Biochem Biophys Res Commun. 1997;236(2):313-22.
  • Bar-Or D, Thomas GW, Rael LT, Frederick E, Hausburg M, Bar-Or R, Winkler JV. Post-injury neuroprotective effects of the thalidomide analog 3,6'-dithiothalidomide on traumatic brain injury. J Neurotrauma. 2019;36(2):324-33.
  • Rota C, Fann YC, Mason RP. Phenoxyl free radical formation during the oxidation of the fluorescent dye 2',7'-dichlorofluorescin by horseradish peroxidase. J Biol Chem. 1999;274(40):28161-8.
  • LeBel CP, Ischiropoulos H, Bondy SC. Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chem Res Toxicol. 1992;5(2):227-31.
  • Nguyen T, Nioi P, Pickett CB. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. J Biol Chem. 2009;284(20):13291-5.
  • Kovalevich J, Langford D. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods Mol Biol. 2013;1078:9-21.
  • Endo H, Nito C, Kamada H, Yu F, Chan PH. Thalidomide protects against ischemic neuronal damage induced by focal cerebral ischemia in mice. Neuroscience. 2005;135(2):569-79.
  • Figueiredo-Pereira ME, Cor-Cortes C, Ebrahimi-Fakhari D, Vartanian T. The role of thalidomide and its analogues in the treatment of neurodegenerative diseases. CNS Neurol Disord Drug Targets. 2014;13(1):80-92.
  • Al-Gharabli S, Al-Khdhairawi A, Al-Otaibi M, Al-Malki A, Al-Qahtani S, Al-Ghamdi S, Al-Shehri A, Al-Ghamdi M. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug Dev Res. 2023;84(1):159-71.
  • Dalberto R, Bairros A, da Silva AF, da Silva GN, Murussi F, de Souza A, Chitolina R, de Oliveira J, da Silva-Junior AF. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Mutat Res Genet Toxicol Environ Mutagen. 2020;856-857:503233.
  • Zhang DD. Mechanistic studies of the Nrf2-Keap1 signaling pathway. Drug Metab Rev. 2006;38(4):769-89.
  • Sadeghi H, Dastjerdi F, Ghasemi F, Jafari M, Marjani A. Preparation of new derivatives of isoindoline pharmacophore. Res Pharm Sci. 2018;13(5):446-54.
  • van Meerloo J, Kaspers GJ, Cloos J. Cell sensitivity assays: the MTT assay. Methods Mol Biol. 2011;731:237-45.
  • Horton T. MTT Cell Assay Protocol. 1994. Available from: [Link]

  • Ma Q. Role of nrf2 in oxidative stress and toxicity. Annu Rev Pharmacol Toxicol. 2013;53:401-26.
  • Al-Gharabli S, Al-Khdhairawi A, Al-Otaibi M, Al-Malki A, Al-Qahtani S, Al-Ghamdi S, Al-Shehri A, Al-Ghamdi M. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug Dev Res. 2023;84(1):159-71.
  • Al-Gharabli S, Al-Khdhairawi A, Al-Otaibi M, Al-Malki A, Al-Qahtani S, Al-Ghamdi S, Al-Shehri A, Al-Ghamdi M. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug Dev Res. 2023;84(1):159-71.
  • Chiu CT, Weng YC, Chen CM, Chien YC, Lin YH, Su KP, Chen YC, Tsai CH, Chen YS. Pomalidomide improves motor behavioral deficits and protects cerebral cortex and striatum against neurodegeneration through a reduction of oxidative/nitrosative damages and neuroinflammation after traumatic brain injury. Cell Transplant. 2024;33:9636897241237049.
  • Chiu CT, Weng YC, Chen CM, Chien YC, Lin YH, Su KP, Chen YC, Tsai CH, Chen YS. Pomalidomide reduces ischemic brain injury in rodents.
  • Karimian-Jazi F, Esmaeili F, Kobarfard F, Fereidouni Z, Bakhtiarian A. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Res Pharm Sci. 2021;16(4):367-79.
  • Lecca D, Biosa A, Cocco A, Frau L, Satta V, Piras G, Pisanu A, Iaccarino C, Carta AR. Repurposing pomalidomide as a neuroprotective drug: efficacy in an alpha-synuclein-based model of Parkinson's disease. Neurotherapeutics. 2021;18(3):1769-85.
  • Alzheimer's Drug Discovery Foundation. Lenalidomide. 2017. Available from: [Link]

  • Ahmed SM, Luo L, Namani A, Wang XJ, Tang X. Nrf2 signaling pathway: pivotal roles in inflammation. Biochim Biophys Acta Mol Basis Dis. 2017;1863(2):585-97.
  • Cankara N, Aytan N, Canerak G, Bilge SS, Ozmen O, Kortholt A. The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta. Neurosci Lett. 2020;738:135308.
  • Lecca D, Biosa A, Cocco A, Frau L, Satta V, Piras G, Pisanu A, Iaccarino C, Carta AR. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson's Disease. Neurotherapeutics. 2021;18(3):1769-1785.
  • Chiu CT, Weng YC, Chen CM, Chien YC, Lin YH, Su KP, Chen YC, Tsai CH, Chen YS. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury. Cell Transplant. 2024;33:9636897241237049.
  • Saleh A, Cadete VJJ, Theou O, Korz S, Godin J, Rockwood K. Neuroprotective agents in acute ischemic stroke.
  • Wnorowska U, Bielenica A, Kędzierska E, Giebułtowicz J, Koliński M, Drabczyńska A, Kiełbasiński P, Zagrodzka J, Szymański P, Pawełczyk T. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Int J Mol Sci. 2021;22(19):10419.
  • Briani C, Visentin A, Campagnolo M, Salvalaggio A, Cavaletti G, Cacciavillani M, Zaja F, Fanin R, Zambello R, Adami F. Lenalidomide long-term neurotoxicity: Clinical and neurophysiologic prospective study. Neurology. 2016;87(11):1112-8.
  • Bocca C, Bozzo F, Gabriel L, Argenziano M. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Int J Mol Sci. 2024;25(1):495.

Sources

Foundational

An In-Depth Technical Guide to the Antioxidant Properties of Hydroxylated Isoindoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Emerging Role of Hydroxylated Isoindolines in Combating Oxidative Stress Oxidative stress, a state defined by an imbalance b...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Emerging Role of Hydroxylated Isoindolines in Combating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants mitigate this damage by neutralizing ROS, making them a critical area of therapeutic research. The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. This guide focuses on a specific, highly promising subclass: hydroxylated isoindoline derivatives. The presence of one or more hydroxyl (-OH) groups on the aromatic portions of the isoindoline framework is hypothesized to be a key determinant of their potent antioxidant capabilities.

This technical guide provides a comprehensive overview of the synthesis, antioxidant mechanisms, structure-activity relationships (SAR), and evaluation protocols for hydroxylated isoindoline derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Synthetic Strategies for Hydroxylated Isoindoline Derivatives

The synthesis of the isoindoline core can be achieved through various established routes. A common and effective method involves the reaction of phthalic anhydrides with primary amines.[2] For creating hydroxylated derivatives, precursors containing phenolic groups are utilized. Another versatile approach is the one-pot synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols, which proceeds under mild, metal-free conditions.[3][4]

G cluster_0 General Synthesis Scheme P Phthalic Anhydride (or other suitable precursor) I Hydroxylated Isoindoline Derivative P->I + A Hydroxylated Amine (e.g., Tyramine) A->I Condensation/ Cyclization

Caption: General synthetic route to hydroxylated isoindolines.

Core Antioxidant Mechanisms: The Role of the Hydroxyl Group

The antioxidant activity of phenolic compounds, including hydroxylated isoindolines, is primarily attributed to their ability to scavenge free radicals. This is accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting isoindoline phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from becoming a highly reactive species itself.[5]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then be deprotonated.

For phenolic compounds, the HAT mechanism is often considered dominant.[7] Theoretical studies using density functional theory (DFT) have shown that the O-H bond dissociation enthalpy (BDE) is a critical parameter for predicting antioxidant activity; a lower BDE facilitates easier hydrogen donation and thus stronger radical scavenging.[8][9] The hydroxylamine moiety, when present, has been identified as a key structural factor for this activity.[8]

G cluster_0 Hydrogen Atom Transfer (HAT) Mechanism Ar-OH Hydroxylated Isoindoline (Ar-OH) Ar-O• Stabilized Phenoxyl Radical (Ar-O•) Ar-OH->Ar-O• H• donation R• Free Radical (R•) RH Neutralized Molecule (RH) R•->RH H• acceptance

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Structure-Activity Relationship (SAR) Insights

The antioxidant potency of hydroxylated isoindoline derivatives is not uniform but is instead highly dependent on their specific chemical structure. Key SAR findings from various studies reveal critical patterns:

  • Role of Hydroxyl Groups: The number and position of -OH groups are paramount. Generally, an increasing number of hydroxyl groups correlates with higher antioxidant activity.[10] Specifically, an ortho-dihydroxy (catechol) arrangement on a benzene ring significantly enhances radical scavenging capacity.[11]

  • Influence of Other Substituents: The electronic properties of other groups on the aromatic rings modulate activity.

    • Electron-donating groups (like methoxy, -OCH₃) can enhance antioxidant activity.[12]

    • Electron-withdrawing groups (like chloro, -Cl) at specific positions have also been shown to increase antioxidant efficacy in certain isoindoline-pyridine derivatives, suggesting a complex interplay of electronic and steric factors.[13]

  • Steric Factors: The presence of bulky groups near the hydroxyl function can influence its ability to interact with and neutralize radicals. One study on isoindolinone derivatives found that a cyclohexanol group conferred the highest activity, and branched alkyl chains were more effective than linear ones.[3]

FeatureImpact on Antioxidant ActivityReference
Number of -OH GroupsGenerally, more -OH groups increase activity.[10]
Position of -OH Groupsortho-dihydroxy (catechol) configuration is highly effective.[11]
Electron-Donating GroupsCan lower the activation energy for hydrogen abstraction.[12]
Electron-Withdrawing GroupsCan increase activity depending on position and molecular context.[13]
Alkyl Chain SubstituentsBranched chains and cyclic structures can enhance activity.[3]

In Vitro Evaluation of Antioxidant Activity: Standard Protocols

To quantify and compare the antioxidant potential of newly synthesized derivatives, several standardized in vitro assays are essential. These assays are based on the ability of the test compound to scavenge stable, colored free radicals, with the activity measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid assays for screening antioxidant activity.[14] The principle is based on the reduction of the stable DPPH radical, which is deep violet, to the pale yellow, non-radical form, DPPH-H, upon accepting a hydrogen atom from an antioxidant.[14] The decrease in absorbance is measured at approximately 517 nm.[14][15]

G prep Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) mix Mix Compound/Standard with DPPH Solution (e.g., 100µL + 100µL in 96-well plate) prep->mix sample_prep Prepare Serial Dilutions of Test Compound & Standard (e.g., Ascorbic Acid) sample_prep->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate read Measure Absorbance at ~517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[15] This solution is light-sensitive and should be prepared fresh and kept in the dark.[15] Dilute the stock to achieve a working concentration with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14]

    • Test Compounds & Standard: Prepare a stock solution of the hydroxylated isoindoline derivative (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[14]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, standard, and solvent blank into triplicate wells.[14]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[14]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100.[14]

    • Where Acontrol is the absorbance of the solvent blank with DPPH and Asample is the absorbance of the test compound with DPPH.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging activity against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[16][17] This radical is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution with maximum absorbance at 734 nm.[16][18] Antioxidants reduce the ABTS•+, causing decolorization that is proportional to their concentration.[18]

G gen Generate ABTS•+ Radical: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM). Incubate in dark (12-16h). adjust Dilute ABTS•+ Solution to Absorbance of ~0.70 at 734 nm gen->adjust mix Mix Compound/Standard with ABTS•+ Solution adjust->mix sample_prep Prepare Serial Dilutions of Test Compound & Standard (e.g., Trolox) sample_prep->mix read Measure Absorbance at 734 nm after a set time (e.g., 6 min) mix->read calc Calculate % Inhibition and TEAC Value read->calc

Caption: Experimental workflow for the ABTS antioxidant assay.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16] Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12–16 hours to generate the radical cation.[16][18]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[19]

    • Test Compounds & Standard: Prepare serial dilutions of the test compounds and a standard, typically Trolox, a water-soluble vitamin E analog.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a cuvette or microplate well.

    • Add a larger, pre-determined volume of the ABTS•+ working solution to initiate the reaction.

    • After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[18]

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition against different concentrations of Trolox.[20] The TEAC value of the test compound is then determined by comparing its scavenging activity to that of Trolox.

Summary of Reported In Vitro Activity

Several studies have quantified the antioxidant potential of isoindoline derivatives. The following table summarizes representative data.

Compound IDAssayIC₅₀ / EC₅₀ (mM)Reference
Compound 7d[13]DPPH0.65[13]
Compound 7d[13]ABTS0.52[13]
Compound 2f[3]ABTS0.0277 (27.72 µg/mL)[3]
Compound 2c[3]ABTS0.0407 (40.76 µg/mL)[3]
Note: Direct comparison between studies should be done with caution due to variations in experimental conditions.

Cell-Based Evaluation: The Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, distribution, and metabolism.[21][22] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[22][23]

The assay principle involves the use of a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[23] DCFH-DA diffuses into cells where cellular esterases remove the acetate groups, trapping the non-fluorescent DCFH inside.[21][23] When the cells are subjected to oxidative stress (e.g., using a peroxyl radical generator like ABAP), intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[21][22] An effective antioxidant will enter the cell and quench these ROS, thus preventing the oxidation of DCFH and reducing the fluorescence signal.[23]

G cluster_cell Inside the Cell DCFH DCFH (Non-fluorescent) DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS Antioxidant Hydroxylated Isoindoline Antioxidant->ROS Scavenges DCFH_DA DCFH-DA (Cell-permeable) DCFH_DA->DCFH Cellular Esterases

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

  • Cell Culture:

    • Seed adherent cells (e.g., human hepatocarcinoma HepG2 or Caco-2) into a 96-well black, clear-bottom plate at a predetermined density (e.g., 5-6 x 10⁴ cells/well).[21][24]

    • Culture for 24-48 hours until cells reach confluence.[21][24]

  • Assay Procedure:

    • Wash the confluent cell monolayer with phosphate-buffered saline (PBS).[21]

    • Treat cells with media containing the test compounds (hydroxylated isoindolines) and a standard (e.g., Quercetin) at various concentrations for a set period (e.g., 1 hour).[25]

    • Add the DCFH-DA probe solution to the wells and incubate to allow for cellular uptake and deacetylation.[23]

    • Wash the cells again to remove the extracellular probe.[23]

    • Add a free radical initiator (e.g., ABAP or a similar agent) to all wells to induce oxidative stress.[21]

    • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence (excitation ~485 nm, emission ~538 nm) kinetically over a period of time (e.g., every 5 minutes for 1 hour).[25]

  • Data Analysis:

    • The data are typically analyzed by calculating the area under the curve (AUC) of fluorescence versus time.

    • The CAA value is calculated by comparing the AUC of the sample-treated wells to the control (no antioxidant) wells. Results are often expressed as quercetin equivalents.[22]

Application in Neuroprotection: Modulating the NRF2 Pathway

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] The antioxidant properties of hydroxylated isoindoline derivatives make them attractive candidates for neuroprotective agents.

Studies have shown that certain isoindoline-dione derivatives can protect neuronal-like cells (e.g., human SH-SY5Y) from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[1][2] This protection is manifested by increased cell viability and a reduction in intracellular ROS levels.[1] A key mechanism underlying this neuroprotective effect is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][26]

Under normal conditions, NRF2 is kept inactive in the cytoplasm. In the presence of oxidative stress or activators (like some isoindoline derivatives), NRF2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO-1).[2][27][28] By upregulating these endogenous antioxidant defenses, isoindoline derivatives can provide robust and lasting protection against neuronal damage.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free ARE ARE Nrf2_free->ARE Translocation Genes Antioxidant Genes (e.g., NQO-1, HO-1) ARE->Genes Activates Transcription Protection Cellular Protection Neuroprotection Genes->Protection Leads to Oxidative_Stress Oxidative Stress / Isoindoline Derivative Oxidative_Stress->Nrf2_Keap1 Induces dissociation

Caption: Simplified NRF2 antioxidant response pathway activation.

Conclusion and Future Perspectives

Hydroxylated isoindoline derivatives represent a promising and versatile class of antioxidant compounds. Their efficacy is rooted in the hydrogen-donating capability of their phenolic hydroxyl groups, a property that can be finely tuned through synthetic modifications based on established structure-activity relationships. The protocols detailed in this guide—from initial in vitro screening with DPPH and ABTS assays to more biologically relevant cell-based CAA assays—provide a robust framework for their evaluation.

The demonstrated ability of these compounds to not only directly scavenge free radicals but also to upregulate endogenous antioxidant defenses via the NRF2 pathway highlights their potential as neuroprotective agents. Future research should focus on:

  • Expanding SAR studies to optimize potency and selectivity.

  • Investigating metabolic stability and bioavailability to identify lead candidates for in vivo studies.

  • Exploring their therapeutic potential in animal models of oxidative stress-related diseases.

By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of hydroxylated isoindoline derivatives.

References

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Taylor & Francis Online. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]

  • Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. (2006). RSC Publishing. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (2023). PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2025). ResearchGate. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2004). ACS Publications. [Link]

  • antioxidant activity applying an improved abts radical cation decolorization assay. (1999). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2023). ResearchGate. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Taylor & Francis Online. [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. [Link]

  • A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants. (2014). ResearchGate. [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). NIH. [Link]

  • ABTS radical cation decolorization assay: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. (2006). PubMed. [Link]

  • Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. (2019). PubMed. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022). NIH. [Link]

  • The 3‐hydroxyisoindolinone molecules synthetic methods. (2025). ResearchGate. [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2011). ResearchGate. [Link]

  • 3-Oxoisoindoline-5-carboxamides. Synthesis and their antioxidant activity studies. (2013). Semantic Scholar. [Link]

  • (PDF) Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2025). ResearchGate. [Link]

  • Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. (2018). NIH. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025). ResearchGate. [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. (2022). MDPI. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2025). ResearchGate. [Link]

  • Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. (2020). Hindawi. [Link]

  • Theoretical elucidation on structure–Antioxidant activity relationships for indolinonic hydroxylamines. (2025). ResearchGate. [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (2013). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Isoindolin-5-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Isoindolin-5-ol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The isoindoline scaffold is a key s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-5-ol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The isoindoline scaffold is a key structural motif found in a range of biologically active compounds. The presence of a hydroxyl group at the 5-position of the isoindoline ring offers a strategic point for further functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This document provides a comprehensive, in-depth technical guide for the synthesis of Isoindolin-5-ol hydrochloride, a stable salt form of the parent compound, suitable for storage and further application.

The protocol herein outlines a two-step synthetic sequence commencing with the commercially available 4-hydroxyphthalic acid. The first step involves the formation of the intermediate, 5-hydroxyisoindoline-1,3-dione, through a condensation reaction. The subsequent step details the reduction of the dione functionality to furnish the desired isoindolin-5-ol, which is then converted to its hydrochloride salt for enhanced stability and handling. This guide is designed to provide not just a procedural outline, but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for the successful execution of the synthesis.

Synthesis Overview

The synthesis of Isoindolin-5-ol hydrochloride is accomplished through a two-step process starting from 4-hydroxyphthalic acid. The overall reaction scheme is presented below:

Step 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

4-Hydroxyphthalic acid is condensed with a source of ammonia at elevated temperatures to yield 5-hydroxyisoindoline-1,3-dione. This reaction is a classic example of imide formation from a dicarboxylic acid.

Step 2: Reduction of 5-Hydroxyisoindoline-1,3-dione and Hydrochloride Salt Formation

The intermediate dione is then reduced to the corresponding isoindoline using a powerful reducing agent. The resulting isoindolin-5-ol is subsequently converted to its hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

This protocol describes the formation of the phthalimide ring system from 4-hydroxyphthalic acid using urea as a convenient and effective source of ammonia at high temperatures.

Materials and Equipment:

  • 4-Hydroxyphthalic acid

  • Urea

  • High-temperature heating mantle with a temperature controller

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Deionized water

  • Ethanol

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, thoroughly mix 4-hydroxyphthalic acid and urea. A molar ratio of 1:2 to 1:3 (4-hydroxyphthalic acid:urea) is recommended to ensure a sufficient ammonia source.

  • Heating and Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture gradually to a temperature of 180-200 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 2-3 hours. The reaction releases ammonia and carbon dioxide.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add deionized water to the solid mass and break it up with a spatula.

    • Heat the suspension to boiling to dissolve any unreacted starting materials and urea byproducts.

    • Cool the mixture in an ice bath to precipitate the 5-hydroxyisoindoline-1,3-dione.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to a constant weight.

Expected Yield: 70-85%

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected data should be consistent with the structure of 5-hydroxyisoindoline-1,3-dione.

Part 2: Synthesis of Isoindolin-5-ol Hydrochloride

This part of the protocol details the reduction of the dione intermediate to the desired isoindoline and its subsequent conversion to the hydrochloride salt. Lithium aluminum hydride (LiAlH₄) is used as the reducing agent. Caution: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. This procedure must be carried out under anhydrous conditions in a well-ventilated fume hood by personnel experienced in handling such reagents.

Materials and Equipment:

  • 5-Hydroxyisoindoline-1,3-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in ethanol or ethyl acetate (e.g., 2 M)

  • Sodium sulfate (anhydrous)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and filtration

Step-by-Step Protocol:

  • Reaction Setup under Inert Atmosphere:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Purge the entire apparatus with a stream of dry nitrogen or argon.

  • Preparation of LiAlH₄ Suspension:

    • In the reaction flask, carefully add LiAlH₄ (a 3-4 fold molar excess relative to the 5-hydroxyisoindoline-1,3-dione) to anhydrous THF under a positive pressure of inert gas. The excess LiAlH₄ is necessary to react with the acidic hydroxyl group of the starting material.

    • Stir the suspension at room temperature.

  • Addition of the Starting Material:

    • Dissolve the 5-hydroxyisoindoline-1,3-dione in anhydrous THF.

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An initial exothermic reaction is expected. Use an ice bath to control the temperature if necessary.

  • Reaction and Reflux:

    • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cautious Work-up (Fieser & Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a calculated amount of water dropwise to quench the excess LiAlH₄. For every 'x' g of LiAlH₄ used, add 'x' mL of water.

    • Next, add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Finally, add '3x' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes at room temperature. This procedure should produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation of the Free Base:

    • Filter the granular precipitate through a pad of Celite or a sintered glass funnel and wash the filter cake thoroughly with THF.

    • Combine the filtrate and the washings and dry the organic solution over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude isoindolin-5-ol as an oil or solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude isoindolin-5-ol in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ethanol or ethyl acetate (e.g., 2 M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected salt with cold anhydrous diethyl ether.

    • Dry the Isoindolin-5-ol hydrochloride in a vacuum oven to a constant weight.

Expected Yield: 40-60%

Quantitative Data Summary

ParameterStep 1: Imide FormationStep 2: Reduction & Salt Formation
Starting Material 4-Hydroxyphthalic acid5-Hydroxyisoindoline-1,3-dione
Key Reagents UreaLithium aluminum hydride (LiAlH₄), HCl solution
Solvent None (neat reaction)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 180-200 °CReflux (approx. 66 °C)
Reaction Time 2-3 hours4-6 hours
Expected Yield 70-85%40-60%
Product 5-Hydroxyisoindoline-1,3-dioneIsoindolin-5-ol hydrochloride

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione cluster_step2 Step 2: Reduction and Salt Formation A 4-Hydroxyphthalic Acid + Urea B Heating (180-200 °C) A->B Mix C Condensation Reaction B->C Initiates D Work-up & Purification C->D Product Mixture E 5-Hydroxyisoindoline-1,3-dione D->E Isolate F 5-Hydroxyisoindoline-1,3-dione G LiAlH4 in THF F->G Add to H Reduction Reaction G->H Initiates I Work-up H->I Product Mixture J Isoindolin-5-ol (Free Base) I->J Isolate K HCl in Organic Solvent J->K Dissolve and Add L Precipitation K->L Induces M Isoindolin-5-ol hydrochloride L->M Isolate

Application

HPLC purification method for Isoindolin-5-ol hydrochloride

An Application Guide for the Preparative HPLC Purification of Isoindolin-5-ol Hydrochloride Abstract This comprehensive application note provides a detailed protocol for the purification of Isoindolin-5-ol hydrochloride,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparative HPLC Purification of Isoindolin-5-ol Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the purification of Isoindolin-5-ol hydrochloride, a key building block in medicinal chemistry and drug discovery.[1][2] Recognizing the polar and ionizable nature of this compound, this guide emphasizes a systematic approach, beginning with analytical method development on a reversed-phase stationary phase and scaling to a preparative protocol. We will delve into the critical parameters of mobile phase selection, pH control, and column chemistry. Furthermore, this document provides a complete workflow, from initial sample preparation to post-purification analysis and sample recovery, equipping researchers with the necessary tools to achieve high purity and yield.

Introduction and Analyte Characterization

Isoindolin-5-ol hydrochloride is a polar aromatic heterocyclic compound. Its structure comprises a bicyclic isoindoline core with a hydroxyl group, conferring polarity, and a secondary amine which exists as a hydrochloride salt. This salt form enhances aqueous solubility but requires careful control of mobile phase pH to ensure consistent chromatographic behavior and optimal peak shape. High-performance liquid chromatography (HPLC) is the technique of choice for purifying such small molecules to the high degree of purity required for subsequent synthetic steps or biological assays.[3]

The primary goal in preparative chromatography is to maximize purity and yield while maintaining reasonable throughput.[4] This protocol is designed around a logical, scalable workflow: developing a robust analytical method first, then translating it to a larger preparative scale.[5]

Table 1: Physicochemical Properties of Isoindolin-5-ol Hydrochloride

PropertyValueSource
Chemical Structure (See below)[6]
Molecular Formula C₈H₁₀ClNO[7][8]
Molecular Weight 171.62 g/mol [7][8]
Appearance Solid[9]
Key Features Polar, Aromatic, Ionizable (Secondary Amine)N/A

Structure Image:

Foundational Workflow: From Sample to Purified Compound

A successful purification campaign follows a structured process. The diagram below illustrates the key stages, from initial sample handling to the final isolation of the pure compound. Each step is critical for ensuring the integrity and success of the purification.

HPLC Purification Workflow Figure 1: General HPLC Purification Workflow cluster_prep Phase 1: Preparation cluster_purify Phase 2: Execution cluster_post Phase 3: Post-Processing SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev Analytical Method Development SamplePrep->MethodDev Informs method LoadingStudy Loading Study MethodDev->LoadingStudy Optimized method PrepRun Preparative HPLC Run LoadingStudy->PrepRun Determines max load FractionCollect Fraction Collection PrepRun->FractionCollect Separated components PurityCheck Fraction Purity Analysis FractionCollect->PurityCheck Collected fractions Pooling Pooling of Pure Fractions PurityCheck->Pooling Purity data SolventRemoval Solvent Removal (Evaporation/Lyophilization) Pooling->SolventRemoval Combined pure solution FinalProduct Final Pure Product SolventRemoval->FinalProduct

Figure 1: General HPLC Purification Workflow

Protocol Part I: Analytical Method Development

Before committing large quantities of material to a preparative column, an analytical-scale method must be developed to ensure the target compound can be resolved from its impurities.[4] This "scouting" phase saves time, solvent, and valuable crude product.

Core Principle: Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most versatile and widely used mode for the separation of small molecules.[10] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a polar compound like Isoindolin-5-ol, optimizing retention and peak shape is paramount.

Causality Behind Experimental Choices
  • Column Selection: A standard C18 column is a robust starting point. However, for enhanced retention of polar analytes, a column with a polar-embedded group (e.g., amide) or a polar-endcapping is recommended. These phases provide alternative selectivity and are more stable in highly aqueous mobile phases, mitigating the risk of "phase dewetting" or collapse.[11]

  • Mobile Phase pH: As a hydrochloride salt of an amine, the analyte's ionization state is pH-dependent. To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase must be buffered at a pH at least 1-2 units away from the analyte's pKa. By setting the pH low (e.g., 2.5-3.0) with an acid additive, the secondary amine remains consistently protonated (charged), and the phenolic hydroxyl group remains neutral.

  • Acid Additive: Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry (MS), which is often used for fraction collection. Trifluoroacetic acid (TFA) can offer better peak shape due to its ion-pairing properties but can suppress MS ionization and is difficult to remove from the final product.

Step-by-Step Protocol: Analytical Scouting

1. Sample Preparation: a. Prepare a stock solution of the crude Isoindolin-5-ol hydrochloride at approximately 1-2 mg/mL. b. The ideal solvent is the mobile phase itself (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is low, use a minimal amount of a stronger solvent like methanol or DMSO, then dilute with the mobile phase. Crucially, always verify that your sample is soluble in the mobile phase to prevent precipitation on the column. [4] c. Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[12]

2. Chromatographic Conditions:

Table 2: Analytical Scouting Gradient Conditions

ParameterRecommended SettingRationale
Analytical Column C18 or Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µmProvides a good balance of resolution and backpressure. Polar-embedded phase enhances polar retention.
Mobile Phase A Water + 0.1% Formic AcidVolatile acidic modifier to ensure consistent protonation of the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent with good UV transparency and low viscosity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.A broad gradient ensures elution of both polar and non-polar impurities.
Injection Volume 5-10 µLSmall volume to avoid column overload and band broadening.
Column Temperature 30 °CImproves reproducibility by controlling mobile phase viscosity.
Detection UV Diode Array Detector (DAD) at 254 nm and 280 nm, or λmax if known.Aromatic nature of the compound suggests strong absorbance in this range.

3. Data Analysis: a. Identify the peak corresponding to Isoindolin-5-ol hydrochloride (ideally by LC-MS or by comparing to a reference standard). b. Evaluate the resolution between the target peak and adjacent impurities. The goal is to achieve baseline separation from key impurities.[4] c. If retention is too low (eluting near the void volume), consider a shallower gradient, a more polar-retentive column (like one designed for 100% aqueous conditions), or an alternative technique like HILIC.[11][13]

Protocol Part II: Preparative Scale-Up and Purification

Once an effective analytical separation is achieved, the method can be scaled for preparative purification. The primary objective is to increase the sample load while preserving the resolution achieved at the analytical scale.

Principles of Method Scaling

The flow rate and injection volume are scaled geometrically based on the column dimensions.[4] The gradient time is typically kept the same to maintain resolution.

  • Flow Rate Scaling Formula:

    • Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)

  • Loading Capacity: Before injecting a large amount of crude material, a loading study is essential to determine the maximum amount of sample that can be purified in a single run without sacrificing resolution.[4] This is done by making several injections of increasing concentration or volume and observing the point at which peak overlap (co-elution) begins.

Step-by-Step Protocol: Preparative Purification

1. Instrument and Column Setup:

Table 3: Example Preparative Scale-Up Parameters

ParameterAnalytical (4.6 mm ID)Preparative (21.2 mm ID)
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Typical Loading < 0.1 mg10 - 100 mg (determined by loading study)

2. Preparative Run Execution: a. Prepare a larger, concentrated batch of the crude sample solution (e.g., 10-50 mg/mL), ensuring it is fully dissolved and filtered.[14] b. Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes. c. Inject the determined maximum sample load. d. Run the scaled preparative gradient method. e. Fraction Collection: Set the fraction collector to trigger based on the UV detector signal (e.g., threshold or slope). Collect the main peak in multiple smaller fractions to allow for more precise pooling of the purest portions later.[15]

Protocol Part III: Post-Purification Processing

The final stage involves verifying the purity of the collected fractions and isolating the final product.

1. Purity Analysis: a. Analyze a small aliquot from each collected fraction using the original analytical HPLC method.[16] b. This confirms the purity of each fraction and identifies any fractions containing impurities from the peak front or tail.

2. Pooling and Solvent Removal: a. Combine the fractions that meet the desired purity specification (e.g., >98%). b. Remove the organic and aqueous solvents using a rotary evaporator. If formic acid was used, it will be removed under vacuum. c. The remaining solid will be the purified Isoindolin-5-ol hydrochloride. For a fluffy, highly pure solid, lyophilization (freeze-drying) can be performed after the initial solvent removal.

3. Final Product Characterization: a. Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., LC-MS, NMR, final purity check by analytical HPLC).

Troubleshooting and Advanced Strategies

Even with a systematic approach, challenges can arise. The following decision tree and table provide guidance on common issues.

HPLC Troubleshooting Figure 2: Method Development Decision Tree Start Start with Analytical RP-HPLC Method CheckRetention Is Retention Adequate? (k' > 2) Start->CheckRetention CheckResolution Is Resolution Sufficient? (Rs > 1.5) CheckRetention->CheckResolution Yes LowRetention Actions for Low Retention: - Use Polar-Embedded/AQ Column - Decrease Gradient Slope - Consider HILIC CheckRetention->LowRetention No CheckPeakShape Is Peak Shape Good? (Tailing < 1.5) CheckResolution->CheckPeakShape Yes PoorResolution Actions for Poor Resolution: - Optimize Gradient Slope - Change Organic Modifier (MeOH) - Try Different Column Chemistry (e.g., Phenyl) CheckResolution->PoorResolution No ScaleUp Proceed to Preparative Scale-Up CheckPeakShape->ScaleUp Yes BadPeakShape Actions for Bad Peak Shape: - Ensure pH is 2 units from pKa - Check for Sample Overload - Ensure Sample is Dissolved in Mobile Phase CheckPeakShape->BadPeakShape No

Sources

Method

Application Notes: High-Throughput Screening of Isoindolin-5-ol Hydrochloride for Modulators of Inflammatory Pathways

Abstract The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with demonstrated anti-inflammatory, and anti-cancer properties.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with demonstrated anti-inflammatory, and anti-cancer properties.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of Isoindolin-5-ol hydrochloride, a key representative of this chemical class. We present two robust and validated HTS protocols: a biochemical fluorescence polarization (FP) assay targeting the pro-inflammatory IκB Kinase beta (IKKβ), and a cell-based assay assessing cytoprotective effects in a lipopolysaccharide (LPS)-stimulated macrophage model of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel modulators of inflammatory signaling pathways.

Introduction: The Rationale for Screening Isoindolin-5-ol Hydrochloride

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The NF-κB signaling pathway is a master regulator of the inflammatory response, making its components prime targets for therapeutic intervention.[4][5] Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates this pathway through a cascade of protein interactions, leading to the activation of the IκB Kinase (IKK) complex.[5][6] IKKβ, a key catalytic subunit of this complex, phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, which then drives the expression of inflammatory genes.[4]

The isoindoline core is present in several approved drugs, such as lenalidomide and pomalidomide, which exhibit immunomodulatory and anti-inflammatory effects.[1][7] These precedents suggest that novel derivatives, such as Isoindolin-5-ol hydrochloride, are promising candidates for screening campaigns aimed at discovering new modulators of these pathways. This guide provides the scientific and methodological framework for such a campaign, emphasizing robust assay design, stringent quality control, and rigorous data analysis to ensure the identification of high-quality, actionable hits.[8][9]

Chemical Properties of Isoindolin-5-ol hydrochloride
PropertyValue
CAS Number 1126832-40-3
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Structure
Image of Isoindolin-5-ol hydrochloride structure

HTS Workflow Overview

A successful HTS campaign is a multi-stage process designed to efficiently screen large compound libraries and identify validated hits.[10][11] The workflow described herein is tailored for the discovery of IKKβ inhibitors and compounds with cytoprotective effects in an inflammatory context.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization P1 Biochemical Screen (IKKβ FP Assay) HC Hit Confirmation (Re-testing of Primary Hits) P1->HC P2 Cell-Based Screen (Macrophage Viability) P2->HC DA Dose-Response Analysis (IC50/EC50 Determination) HC->DA CS Counter-Screening (Assay Interference) DA->CS SAR Structure-Activity Relationship (SAR) Studies CS->SAR LO Lead Optimization SAR->LO

Caption: High-throughput screening workflow for Isoindolin-5-ol hydrochloride.

Protocol 1: Biochemical Screening for IKKβ Inhibitors using Fluorescence Polarization

This assay is designed to identify compounds that directly inhibit the kinase activity of IKKβ. It utilizes a fluorescence polarization (FP) based method, which is a robust, homogeneous (no-wash) format well-suited for HTS.[10][12]

Principle of the Assay

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by IKKβ. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in a low FP signal. Upon phosphorylation by IKKβ, a specific phosphopeptide-binding antibody binds to the substrate. The resulting larger complex tumbles much more slowly, leading to a high FP signal. An inhibitor of IKKβ will prevent phosphorylation, leaving the fluorescent peptide unbound and resulting in a low FP signal. The decrease in FP is therefore proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • IKKβ, active, recombinant human (e.g., SignalChem, Cat# I17-10G)

  • IKKtide (fluorescein-labeled) : Fluorescein-KKK-S(p)-QTS-amide (custom synthesis)

  • Anti-phospho-IKKtide Antibody (custom production)

  • ATP (Sigma-Aldrich, Cat# A7699)

  • Kinase Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Kinase buffer containing 20 mM EDTA and the anti-phospho-IKKtide antibody.

  • Isoindolin-5-ol hydrochloride (and library compounds) dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor) (e.g., Sigma-Aldrich, Cat# S4400)

  • 384-well, low-volume, black plates (e.g., Corning, Cat# 3820)

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of test compounds (10 mM in DMSO stock) into the appropriate wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control, 1 mM stock) into designated wells. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Enzyme Addition: Add 2.5 µL of IKKβ solution (2X concentration, e.g., 2 ng/µL in Kinase Buffer) to all wells except the "no enzyme" control wells. Add 2.5 µL of Kinase Buffer to the "no enzyme" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (2X concentration, e.g., 2 µM IKKtide and 20 µM ATP in Kinase Buffer) to all wells to start the kinase reaction. The final volume is now 5 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 5 µL of Stop/Detection Buffer to all wells. This stops the reaction (due to EDTA chelating Mg²⁺) and initiates the binding of the antibody to the phosphorylated substrate.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., PHERAstar FSX) equipped for fluorescence polarization, with excitation at 485 nm and emission at 520 nm.[12]

Data Analysis and Quality Control

1. Z'-Factor Calculation: The Z'-factor is a measure of assay quality and is calculated from the positive and negative controls on each plate.[3] A Z' > 0.5 is considered excellent for HTS.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

2. Percentage Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

3. Hit Selection: A common threshold for hit selection is a percentage inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).[9][13]

Representative Data
ParameterValueInterpretation
Negative Control (mP) 350 ± 15High FP signal (active enzyme)
Positive Control (mP) 120 ± 10Low FP signal (inhibited enzyme)
Signal Window 2.9Good separation between controls
Z'-Factor 0.78Excellent assay quality
Hit Threshold > 50% InhibitionCompounds selected for confirmation

Protocol 2: Cell-Based Screening for Cytoprotection in an Inflammatory Model

This assay is designed to identify compounds that protect cells from inflammation-induced cytotoxicity. It uses the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment. Cell viability is measured using a resazurin-based assay.[14]

Principle of the Assay

Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells. In this assay, LPS stimulation induces an inflammatory response that can lead to cell stress and death. A cytoprotective compound, such as a potential hit, will preserve cell viability in the presence of LPS, resulting in a higher fluorescence signal compared to cells treated with LPS alone.

Materials and Reagents
  • RAW 264.7 cells (ATCC, Cat# TIB-71)

  • DMEM high glucose medium (Gibco, Cat# 11965092) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat# L2630)

  • Resazurin Sodium Salt (Sigma-Aldrich, Cat# R7017), 1 mg/mL stock in PBS.

  • Dexamethasone (positive control, anti-inflammatory) (Sigma-Aldrich, Cat# D4902)

  • 384-well, clear-bottom, black plates, TC-treated (e.g., Corning, Cat# 3764)

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of test compounds (10 mM DMSO stock) or controls (Dexamethasone, 1 mM stock; DMSO for vehicle control) to the cell plates using an acoustic liquid handler. This gives a final compound concentration of 10 µM.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Inflammatory Challenge: Add 10 µL of LPS solution (500 ng/mL in medium) to all wells except the "no LPS" control wells. Add 10 µL of medium to the "no LPS" wells. The final LPS concentration is 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 10 µL of Resazurin solution (0.1 mg/mL in medium) to each well.

  • Detection Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis and Quality Control

1. Z'-Factor Calculation:

  • Negative Control (Max Viability): Cells + DMSO + No LPS

  • Positive Control (Min Viability): Cells + DMSO + LPS

2. Percentage Cytoprotection Calculation:

% Cytoprotection = 100 * (Signal_compound - Signal_LPS) / (Signal_NoLPS - Signal_LPS)

Where:

  • Signal_compound is the fluorescence from cells treated with compound and LPS.

  • Signal_LPS is the fluorescence from cells treated with LPS only.

  • Signal_NoLPS is the fluorescence from untreated cells.

3. Hit Selection: Hits are compounds that show a significant level of cytoprotection (e.g., > 50%) with a dose-dependent response in follow-up studies.

Representative Data
Control GroupFluorescence (RFU)% Viability (Normalized)
No LPS (Max Viability) 85,000 ± 4,250100%
LPS only (Min Viability) 35,000 ± 3,5000% (by definition for protection)
LPS + Dexamethasone 70,000 ± 5,60070% Protection
Z'-Factor 0.65Good assay quality

Scientific Causality and Self-Validation

The dual-assay strategy provides a self-validating system. A compound identified as a primary hit in the IKKβ biochemical assay is hypothesized to function by directly inhibiting this kinase. If this compound is also active in the cell-based cytoprotection assay, it provides strong evidence that the mechanism of action in a cellular context is likely through the inhibition of the NF-κB pathway. This approach helps to quickly deprioritize compounds that are non-specific or act through undesirable mechanisms (e.g., general cytotoxicity).

NF-κB Signaling Pathway

The diagram below illustrates the signaling cascade from TNF-α to the activation of NF-κB, highlighting the central role of IKKβ as the target for the biochemical screen.

NFKB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) (in Nucleus) Genes Inflammatory Gene Expression NFkB_nuc->Genes Induces IkBa_NFkB->IkBa_p NFkB_free NF-κB (p65/p50) IkBa_NFkB->NFkB_free Releases NFkB_free->NFkB_nuc Translocates

Sources

Application

Application Note: A Multi-Phase Protocol for Evaluating the Anticancer Activity of Isoindolin-5-ol Hydrochloride

Abstract The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant anticancer agents, including immunomodulatory drugs (IMiDs) like lenalidomide and pom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant anticancer agents, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[1][2] These precedents establish a strong rationale for investigating novel isoindoline derivatives as potential oncology therapeutics. This document provides a comprehensive, multi-phase protocol for the systematic evaluation of the anticancer activity of a novel test agent, Isoindolin-5-ol hydrochloride. The protocol is designed for researchers in drug discovery and oncology, detailing a logical cascade from initial high-throughput in vitro screening to mechanistic assays and culminating in a clinically relevant in vivo efficacy model. Each phase is designed to answer critical questions: 1) Does the compound possess cytotoxic activity?, 2) What is the mechanism of cell death?, and 3) Is the compound effective in a physiological context?

Introduction: The Scientific Premise

The isoindoline core is a foundational component of drugs known to exert potent anticancer effects. The renowned IMiDs, for example, function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors, which in turn inhibits cancer cell proliferation and induces programmed cell death (apoptosis).[2] Furthermore, broader studies of isoindoline derivatives have revealed various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes like topoisomerases.[3][4]

Given this background, Isoindolin-5-ol hydrochloride, as a member of this chemical class, is a compelling candidate for anticancer screening. We hypothesize that it may exhibit cytotoxic or cytostatic effects on cancer cells. The following protocols outline a robust, field-proven workflow to test this hypothesis, beginning with broad screening and progressively focusing on mechanistic and efficacy studies.

Phase I: In Vitro Cytotoxicity Screening

Expert Rationale: The first step in evaluating any potential anticancer agent is to determine if it has a direct effect on cancer cell viability and proliferation.[5] In vitro assays provide a rapid, cost-effective, and high-throughput method to screen compounds against a panel of cancer cell lines, establishing a foundational dose-response relationship.[6] The MTT assay is a gold-standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] A reduction in metabolic activity in treated cells indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Isoindolin-5-ol hydrochloride, which is the concentration required to inhibit cell growth by 50%.

A. Cell Line Selection & Culture:

  • Selection: Utilize a diverse panel of human cancer cell lines to assess the breadth of activity. A suggested starting panel, based on the activity of other isoindoline derivatives, is presented in Table 1.[3][7][9] Include a non-cancerous cell line (e.g., human fibroblasts) to assess preliminary selectivity.[10]

  • Culture: Maintain cell lines in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.[11]

  • Passaging: Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

B. Experimental Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well flat-bottom plate at the predetermined optimal density for each cell line (see Table 1). Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Isoindolin-5-ol hydrochloride in sterile DMSO. Perform serial dilutions in complete culture medium to create a range of final treatment concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "Vehicle Control" (medium with the highest concentration of DMSO used) and "Untreated Control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[12] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a clear, structured table.

Table 1: Example IC50 Values for Isoindolin-5-ol Hydrochloride

Cell Line Tissue of Origin Seeding Density (cells/well) Isoindolin-5-ol HCl IC50 (µM) Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma 5,000 Experimental Value 0.8 ± 0.1
A549 Lung Carcinoma 5,000 Experimental Value 1.2 ± 0.2
K562 Chronic Myelogenous Leukemia 10,000 Experimental Value 0.5 ± 0.08
PC-3 Prostate Carcinoma 6,000 Experimental Value 2.5 ± 0.4

| MRC-5 | Normal Lung Fibroblast | 7,000 | Experimental Value | > 50 |

Visualization: In Vitro Screening Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Select & Culture Cancer Cell Lines seed Seed Cells into 96-well Plates prep_cells->seed prep_compound Prepare Serial Dilutions of Isoindolin-5-ol HCl treat Treat Cells with Compound (48-72h Incubation) prep_compound->treat seed->treat mtt Add MTT Reagent (4h Incubation) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: Workflow for determining the IC50 of Isoindolin-5-ol HCl.

Phase II: Mechanistic Investigation

Expert Rationale: Once the IC50 value is established, the next critical step is to elucidate the mechanism of cell death. The two most common anticancer mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[11] Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells within a population.[9]

Protocol 2: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining

This dual-staining assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

A. Biological Principle:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It is excluded by cells with an intact plasma membrane. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.

B. Experimental Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Isoindolin-5-ol hydrochloride at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both the floating cells (in the medium) and the adherent cells (using gentle trypsinization). Combine them and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[11]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle.

A. Biological Principle: PI stains DNA stoichiometrically, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 Phase: Normal (2n) DNA content.

  • S Phase: Intermediate DNA content as it is being replicated.

  • G2/M Phase: Doubled (4n) DNA content.

  • Sub-G1 Peak: Cells with less than 2n DNA content, indicative of DNA fragmentation during apoptosis.[9]

B. Experimental Procedure:

  • Cell Seeding & Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Visualization: Potential Apoptotic Signaling Pathway

G compound Isoindolin-5-ol HCl (Test Agent) mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome c Release bax->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) cas3->apoptosis

Caption: The intrinsic apoptosis pathway, a common anticancer mechanism.

Phase III: In Vivo Efficacy Evaluation

Expert Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not replicate the complex physiological environment of a tumor.[6] An in vivo animal model is crucial to evaluate a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context. Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin in an immunodeficient mouse, are superior to traditional subcutaneous models because they better mimic the natural tumor microenvironment, tumor-stroma interactions, and metastatic potential, thus providing data with higher clinical relevance.

Protocol 4: Orthotopic Xenograft Mouse Model

This protocol provides a general framework for assessing the antitumor efficacy of Isoindolin-5-ol hydrochloride in vivo.

A. Model Preparation:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.

  • Cell Line Preparation: Use a human cancer cell line that was sensitive to the compound in vitro. If possible, use a cell line that has been engineered to express luciferase for non-invasive bioluminescence imaging (BLI).

  • Implantation: Under anesthesia, surgically implant the cancer cells into the organ of origin (e.g., inject MCF-7 cells into the mammary fat pad for a breast cancer model). This requires specialized surgical skills to ensure reproducibility.

B. Study Execution:

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using a non-invasive imaging modality like BLI or high-frequency ultrasound.

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO) on the same schedule as the treatment group.

    • Treatment Group(s): Administer Isoindolin-5-ol hydrochloride at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) must be determined through preliminary toxicology and pharmacokinetic studies.

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent for that cancer type.

  • Monitoring: Throughout the study, monitor animal health daily, including body weight, behavior, and any signs of toxicity. Measure tumor volume 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Collect terminal tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

C. Data Analysis:

  • Primary Endpoint: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.

  • Secondary Endpoints: Analyze changes in body weight as an indicator of toxicity. Evaluate survival benefits if the study is designed for it.

Visualization: In Vivo Efficacy Study Workflow

G cluster_setup Model Setup cluster_study Treatment Phase cluster_end Endpoint Analysis implant Orthotopic Implantation of Luciferase-tagged Cancer Cells monitor_growth Monitor Tumor Growth via Bioluminescence implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize treat Administer Compound, Vehicle, or Positive Control randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Study Endpoint Reached measure->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze histology Perform Histopathology on Excised Tumors endpoint->histology

Caption: Workflow for an orthotopic xenograft efficacy study.

Conclusion and Future Directions

This multi-phase protocol provides a systematic and scientifically rigorous framework for the initial evaluation of Isoindolin-5-ol hydrochloride as a potential anticancer agent. Positive results from the in vitro cytotoxicity screen (Phase I) would warrant progression to mechanistic studies (Phase II) to determine if the compound induces apoptosis or causes cell cycle arrest. Promising in vitro data would then provide a strong rationale for advancing the compound to in vivo efficacy testing in a clinically relevant orthotopic model (Phase III). The collective data from this cascade will provide the critical foundation needed to make informed decisions about the future development of this compound as a novel cancer therapeutic.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]

  • Kaur Bhatia, R. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science Publishers. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Journal of Chemistry. [Link]

  • Reddy, G. N., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6633. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Shosha, A. S., et al. (2026). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

  • Celgene Corporation. (2009). ISOINDOLINE COMPOUNDS FOR USE IN THE TREATMENT OF CANCER. European Patent Office. [Link]

  • Taslimi, P., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

  • Reddy, G. N., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
  • Ichor Life Sciences. (n.d.). Orthotopic Mouse Models.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Medicilon. (n.d.). Orthotopic Mouse Models.
  • BioDuro. (n.d.). Orthotopic Models.
  • Abcam. (n.d.). MTT assay protocol.
  • Reaction Biology. (n.d.). Orthotopic Mouse Models.
  • Abnova. (n.d.). Orthotopic Xenograft Tumor Models.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Johnson, J. I., et al. (2011). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • An, Z. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • JoVE. (2023). Video: Mouse Models of Cancer Study.
  • Altogen Labs. (n.d.). Xenograft Models.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Thiyagarajan, M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

Sources

Method

Application Notes &amp;amp; Protocols for Isoindolinone Derivatives in Cell Culture

Introduction: The Isoindolinone Scaffold - From Tragedy to Targeted Therapy The isoindolinone core is a privileged scaffold in medicinal chemistry, famously associated with the tragic history of thalidomide but reborn in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold - From Tragedy to Targeted Therapy

The isoindolinone core is a privileged scaffold in medicinal chemistry, famously associated with the tragic history of thalidomide but reborn in the modern era of targeted protein degradation. Thalidomide and its more potent, next-generation analogs, lenalidomide and pomalidomide, are cornerstone therapies for hematological malignancies like multiple myeloma.[1] Their primary mechanism of action is not traditional enzyme inhibition but a novel modality: they function as "molecular glues."[2][3][4]

These small molecules bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[1][5] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing a neo-interaction with proteins that would not normally be recognized, the "neosubstrates."[3][5][6] This drug-induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation by the 26S proteasome.[1][6]

Key neosubstrates for this class of drugs, often referred to as Immunomodulatory imide Drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs), include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) and casein kinase 1 alpha (CK1α).[1][2][6][7] The degradation of these proteins is directly linked to the anti-proliferative and immunomodulatory effects observed in cancer cells.[6][7]

This guide provides a detailed framework for researchers utilizing isoindolinone derivatives in cell culture. It moves beyond simple instructions to explain the causality behind experimental design, ensuring that protocols are robust, well-controlled, and yield interpretable, high-quality data. We will cover the essential workflows for confirming target degradation, assessing cellular consequences, and validating the mechanism of action.

Mechanism of Action: The Molecular Glue Hypothesis

The defining application of modern isoindolinone derivatives is the targeted degradation of proteins. This process is initiated by the formation of a stable ternary complex between the CRL4CRBN E3 ligase, the isoindolinone molecule, and a specific target protein (neosubstrate).[2][8] The shared glutarimide ring of these drugs docks into a conserved hydrophobic pocket on CRBN, while the variable phthaloyl ring moiety dictates which neosubstrates are recruited for degradation.[1][6]

Molecular_Glue_Mechanism cluster_CRL4_Complex CRL4-CRBN E3 Ligase cluster_Degradation Proteasomal Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Drug Isoindolinone (e.g., Lenalidomide) Drug->CRBN Binds Neosubstrate->Proteasome Targeted for Degradation

Figure 1. Mechanism of isoindolinone-mediated protein degradation.

Application Note 1: Confirming Target Protein Degradation

The primary experimental validation for an isoindolinone-based degrader is to demonstrate the dose- and time-dependent reduction of the target neosubstrate. Western blotting is the gold-standard technique for this purpose.

Expertise & Causality:

  • Dose-Response: A dose-response curve is critical to determine key pharmacodynamic parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). This distinguishes true degradation from non-specific toxicity.

  • Time-Course: A time-course experiment reveals the kinetics of degradation. Rapid degradation (e.g., within 4-8 hours) is characteristic of a direct molecular glue mechanism.

  • Loading Control: An appropriate loading control (e.g., GAPDH, β-actin, Tubulin) is non-negotiable. It ensures that observed changes in protein levels are due to specific degradation and not errors in protein loading. Its expression should be unaffected by the compound treatment.

Protocol 1: Western Blotting for Target Degradation Analysis

This protocol outlines the steps to quantify the reduction of a target protein following treatment with an isoindolinone derivative.[9]

Materials:

  • Mammalian cell line expressing the target protein (e.g., MM.1S for IKZF1/3).

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • Isoindolinone derivative stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • 6-well cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[8]

  • BCA Protein Assay Kit.[8]

  • Laemmli sample buffer.

  • Primary antibodies (target protein, loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells at a density to achieve 70-80% confluency at the time of harvest (e.g., 2.5 x 105 cells/well for a 6-well plate). Allow cells to adhere for 24 hours.[9]

  • Compound Preparation: Prepare serial dilutions of the isoindolinone derivative in complete medium. A typical concentration range is 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.[9]

  • Cell Treatment: Aspirate the old medium and add the medium containing the compound or vehicle.

  • Incubation: Incubate for the desired time period (e.g., for kinetics: 2, 4, 8, 16, 24 hours; for dose-response: 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 20 minutes with occasional vortexing.[8]

  • Lysate Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[8]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Following electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[8]

ParameterDescriptionTypical Value
DC50 Concentration for 50% degradation1 - 100 nM
Dmax Maximum degradation observed> 90%
Time to Dmax Time to reach maximum degradation8 - 24 hours
Application Note 2: Assessing Cellular Phenotypes

Demonstrating target degradation is the first step. The next is to link this molecular event to a cellular consequence, such as loss of viability, cell cycle arrest, or apoptosis.

Expertise & Causality:

  • Viability vs. Cytotoxicity: It's important to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Assays like MTT or MTS measure metabolic activity and reflect overall cell viability, which is a combination of both effects.[10][11]

  • Cell Cycle Analysis: Many anti-cancer agents, including those that trigger the degradation of key transcription factors, induce cell cycle arrest. Flow cytometry with DNA staining (e.g., Propidium Iodide) is the standard method to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[12][13][14] An accumulation of cells in a specific phase suggests a block in cell cycle progression.

Protocol 2: Cell Viability (MTT/MTS) Assay

This protocol measures the metabolic activity of cells as an indicator of viability following compound treatment.[11][15]

Materials:

  • 96-well cell culture plates.

  • Cells and compound as described in Protocol 1.

  • MTT or MTS reagent.[11]

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS).

Procedure:

  • Seeding: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL). Allow to adhere overnight.

  • Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted compound. Incubate for a relevant period (e.g., 48-72 hours).[15]

  • Reagent Addition: Add MTT (10 µL/well) or MTS (20 µL/well) reagent to each well.[11]

  • Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[10][15]

  • Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][15]

  • Absorbance Measurement: Read the absorbance on a microplate reader (e.g., 540-570 nm for MTT/MTS).[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (or GI50) value.[15]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution.[12][17]

Materials:

  • Cells and compound as described in Protocol 1.

  • Ice-cold 70% ethanol.

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

Procedure:

  • Cell Culture & Treatment: Treat cells in 6-well plates with the compound at 1x, 5x, and 10x the IC50 concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Storage: Incubate at 4°C for at least 2 hours (or up to several days).[17]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content histogram (PI fluorescence) to quantify the G0/G1, S, and G2/M populations using appropriate software (e.g., FlowJo, ModFit).[14][17]

Application Note 3: Validating the CRBN-Dependent Mechanism

A key tenet of the trustworthiness pillar is to prove that the observed effects are specifically mediated by the intended E3 ligase, CRBN. The most definitive way to do this is by using a cell line where CRBN has been genetically knocked out (KO).

Expertise & Causality:

  • The CRBN Knockout Model: In a CRBN KO cell line, isoindolinone derivatives should fail to induce degradation of their neosubstrates and, consequently, fail to elicit their anti-proliferative effects.[18] This directly links the drug's mechanism to the presence of CRBN. Comparing the drug's effect in wild-type (WT) versus KO cells is a powerful validation experiment.[18][19][20]

  • Experimental Workflow: The workflow involves treating both WT and CRBN KO cells with the compound under identical conditions and then performing the key assays (Western Blot, Cell Viability) in parallel. The expected outcome is a loss of activity in the KO cells.

Validation_Workflow cluster_cells Cell Lines cluster_assays Parallel Assays cluster_results Expected Outcomes start Start: Hypothesis Compound X degrades Protein Y via CRBN WT_cells Wild-Type (WT) Cells (CRBN+/+) start->WT_cells KO_cells CRBN Knockout (KO) Cells (CRBN-/-) start->KO_cells treat Treat both cell lines with Compound X (dose-response) WT_cells->treat KO_cells->treat WB Western Blot (Assay for Protein Y) treat->WB Via Viability Assay (Assay for IC50) treat->Via WB_res WT: Protein Y degraded KO: Protein Y NOT degraded WB->WB_res Via_res WT: Low IC50 (Potent) KO: High IC50 (Inactive) Via->Via_res conc Conclusion: Mechanism is CRBN-dependent WB_res->conc Via_res->conc

Figure 2. Workflow for validating a CRBN-dependent mechanism.

Trustworthiness - The Self-Validating System: This experimental design is self-validating. The WT cells act as a positive control for the compound's activity, while the KO cells act as a specific negative control for the mechanism. If the compound is active in WT but inactive in KO cells, the conclusion that it works through CRBN is strongly supported. If the compound is inactive in both, it's not a CRBN-dependent degrader. If it is active in both, it likely has an off-target mechanism of action.

References
  • Donovan, K. A., & Fischer, E. S. (2017). The novel mechanism of lenalidomide activity. Blood, 130(11), 1313–1316. Retrieved from [Link]

  • Faal, T., et al. (2022). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. Structure, 30(7), 1014-1021.e5. Retrieved from [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 61(13), 1215-1227. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Słabicki, M., & Fischer, E. S. (2024). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. Angewandte Chemie International Edition, 63(4), e202311499. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted protein degradation. Retrieved from [Link]

  • van der Meer, D., et al. (2023). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Retrieved from [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2019). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 19(4), 225-239. Retrieved from [Link]

  • He, Y., et al. (2019). Single subunit degradation of WIZ, a lenalidomide- and pomalidomide dependent substrate of E3 ubiquitin ligase CRL4CRBN. Molecular & Cellular Proteomics, 18(4), 695-706. Retrieved from [Link]

  • He, Y., et al. (2019). Subunit Selective Degradation of WIZ, a Lenalidomide- and Pomalidomide-Dependent Substrate of E3 Ubiquitin Ligase CRL4CRBN. ProQuest. Retrieved from [Link]

  • Yang, M., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274. Retrieved from [Link]

  • Krönke, J., & Ebert, B. L. (2015). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 4(7), e1017006. Retrieved from [Link]

  • Yang, M., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. Retrieved from [Link]

  • Al-Qaisi, Z. I., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Taibah University Medical Sciences, 18(6), 1251-1264. Retrieved from [Link]

  • Al-Qaisi, Z. I., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Retrieved from [Link]

  • Lee, J. H., et al. (2020). Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway. International Journal of Molecular Sciences, 21(21), 8295. Retrieved from [Link]

  • Cook, K. S., et al. (2020). Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. Bioconjugate Chemistry, 31(3), 565-577. Retrieved from [Link]

  • Płazińska, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lindemann, V., et al. (2023). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Pharmacology, 14, 1285090. Retrieved from [Link]

  • Wang, Y., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1954. Retrieved from [Link]

Sources

Application

Quantitative Analysis of Isoindolin-5-ol Hydrochloride: Validated HPLC-UV, GC-MS, and UV-Vis Spectrophotometric Methods

An Application Note for Drug Development Professionals Abstract This comprehensive guide details robust and validated analytical methods for the precise quantification of Isoindolin-5-ol hydrochloride (CAS: 1126832-40-3)...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of Isoindolin-5-ol hydrochloride (CAS: 1126832-40-3), a key intermediate in pharmaceutical synthesis.[1] We present a primary, highly specific High-Performance Liquid Chromatography (HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] Additionally, alternative methods using Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and quantification, and UV-Vis Spectrophotometry for rapid, high-throughput analysis of pure samples are described. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Method Selection Rationale

Isoindolin-5-ol hydrochloride is a polar organic compound whose accurate quantification is critical for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). Its analysis presents challenges due to its high polarity and potential for matrix interference in complex samples.[3][4]

Method Selection Causality:

  • High-Performance Liquid Chromatography (HPLC): This is the premier method for this analyte. Reversed-Phase HPLC (RP-HPLC) using a C18 column is exceptionally versatile for separating polar compounds from non-polar impurities.[5] By adjusting mobile phase pH and polarity, excellent retention and peak shape can be achieved. Its coupling with a UV detector provides a balance of sensitivity and cost-effectiveness, making it ideal for routine quality control and stability studies.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While Isoindolin-5-ol hydrochloride is not directly volatile, GC-MS becomes a powerful tool following a derivatization step (e.g., silylation). This method offers unparalleled specificity and sensitivity, making it the gold standard for impurity identification and trace-level quantification.[7][8]

  • UV-Vis Spectrophotometry: This technique is the most straightforward and rapid. It is best suited for quantifying the analyte in pure bulk form or simple formulations where interfering substances are absent.[9] Its limitation is a lack of specificity compared to chromatographic methods.

Physicochemical Properties of Isoindolin-5-ol Hydrochloride
PropertyValueReference
CAS Number 1126832-40-3[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Appearance Solid[1]
Synonyms 2,3-Dihydro-1H-isoindol-5-ol hydrochloride[1]

Primary Method: Reversed-Phase HPLC with UV Detection

This RP-HPLC method is designed for the accurate assay and impurity profiling of Isoindolin-5-ol hydrochloride. The validation strategy is based on ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2]

HPLC Workflow Diagram

Caption: HPLC quantification workflow for Isoindolin-5-ol HCl.

Detailed HPLC Protocol

A. Reagents and Mobile Phase Preparation

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Ammonium Formate: Analytical grade.

  • Formic Acid: Analytical grade.

  • Mobile Phase (Isocratic): Prepare a solution of 20 mM Ammonium Formate in water, adjust pH to 3.5 with Formic Acid, and filter through a 0.45 µm filter. The mobile phase is a mixture of this buffer and Acetonitrile (e.g., 85:15 v/v). Degas the final mixture before use. The exact ratio should be optimized during method development to achieve a retention time of approximately 4-6 minutes.

B. Standard Solution Preparation

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of Isoindolin-5-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol.[10]

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.[10]

C. Sample Preparation (Bulk Powder)

  • Accurately weigh a portion of the sample powder equivalent to ~10 mg of Isoindolin-5-ol hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[10]

  • Allow the solution to cool to room temperature and make up the volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Dilute further with the mobile phase if necessary to fall within the calibration range.

D. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Formate (pH 3.5)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 280 nm
Injection Vol. 10 µL
Run Time 10 minutes
Method Validation Summary (ICH Q2(R2))

A validated analytical method ensures that the results are reliable and reproducible.[11][12] The following parameters must be assessed.

ParameterPurposeAcceptance CriteriaReference
Specificity To ensure the signal is from the analyte only.Peak is pure and resolved from interferences.[13]
Linearity Proportionality of signal to concentration.Correlation coefficient (R²) ≥ 0.999[13][14]
Accuracy Closeness of results to the true value.Recovery of 98.0% - 102.0%[14][15]
Precision Agreement between repeated measurements.RSD ≤ 2.0%[13][15]
LOD Lowest concentration that can be detected.Signal-to-Noise ratio of 3:1[11]
LOQ Lowest concentration that can be quantified.Signal-to-Noise ratio of 10:1[11][14]
Robustness Unaffected by small, deliberate variations.System suitability parameters remain within limits.[16]

Alternative Method: GC-MS

This method is ideal for confirming the identity of Isoindolin-5-ol and quantifying it at low levels, especially in complex matrices where high specificity is required. A derivatization step is mandatory to increase volatility.

GC-MS Workflow Diagram

Caption: GC-MS workflow including mandatory derivatization step.

Detailed GC-MS Protocol

A. Derivatization

  • Accurately prepare standard or sample solutions in an anhydrous solvent like pyridine or acetonitrile.

  • To 100 µL of the solution, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to complete the reaction. The hydroxyl and secondary amine groups will be converted to their trimethylsilyl (TMS) ethers.

B. GC-MS Conditions

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode 1 µL, Splitless
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min.
Ion Source Electron Ionization (EI), 70 eV
MSD Temp. 230 °C (Source), 150 °C (Quad)
Scan Mode Full Scan (50-400 m/z) for identification, Selected Ion Monitoring (SIM) for quantification.

Alternative Method: UV-Vis Spectrophotometry

This method is a simple, cost-effective way to determine the concentration of Isoindolin-5-ol hydrochloride in samples with no interfering UV-absorbing species.

UV-Vis Workflow Diagram

Caption: UV-Vis spectrophotometry workflow for pure samples.

Detailed UV-Vis Protocol
  • Solvent Selection: Use a UV-transparent solvent. HPLC-grade methanol or ultrapure water are suitable choices.

  • Determine λmax: Prepare a ~10 µg/mL solution of Isoindolin-5-ol hydrochloride. Scan the solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[17]

  • Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in the chosen solvent. Measure the absorbance of each at the predetermined λmax. Plot absorbance versus concentration. The plot should be linear and pass through the origin, adhering to Beer's Law.[18]

  • Sample Analysis: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve equation.

Conclusion

This application note provides a primary, validated HPLC-UV method and two alternative orthogonal techniques (GC-MS and UV-Vis) for the robust quantification of Isoindolin-5-ol hydrochloride. The choice of method depends on the specific requirements of the analysis, such as required specificity, sensitivity, sample matrix, and available instrumentation. The detailed protocols and validation framework herein provide a solid foundation for accurate and reliable analysis in a regulated drug development environment.

References

  • Schappler, J. & Veuthey, J.-L. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(19), 3536-3548.
  • Novakova, L., Vlckova, H. (2017). Sample preparation for polar metabolites in bioanalysis. SciSpace.
  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • AMS BIOPHARMA. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Princeton University.
  • Singh, R., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Chabron, J.M. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate.
  • ResearchGate. (n.d.). Evaluation of xanthine oxidase inhibitor properties on isoindoline-1,3-dion derivatives and calculation of interaction mechanism. ResearchGate.
  • ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. ResearchGate.
  • Shpatov, A.V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health.
  • Nikolaychuk, E. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Scripta Scientifica Pharmaceutica.
  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
  • Kumar, A.S., et al. (n.d.). An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. IOSR Journal of Pharmacy.
  • le Roux, C., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
  • CymitQuimica. (n.d.). Isoindolin-5-ol hydrochloride. CymitQuimica.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Angoline Hydrochloride by HPLC. BenchChem.
  • ResearchGate. (n.d.). UV spectrophotometric determination of chlorthalidone in tablet dosage form by using single point standardization method. ResearchGate.
  • Sounni, F., et al. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed.
  • ResearchGate. (n.d.). Development and Validation of Simple and Rapid UV Spectroscopic Method for estimation of Clonidine Hydrochloride in Tablet Dosage. ResearchGate.

Sources

Method

Isoindolin-5-ol Hydrochloride: A Versatile Intermediate in the Synthesis of Biologically Active Molecules

Introduction Isoindolin-5-ol hydrochloride is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, containing a benzene rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoindolin-5-ol hydrochloride is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, containing a benzene ring fused to a pyrrolidine ring, and the presence of a strategically positioned hydroxyl group, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. The isoindoline core is a "privileged structure," frequently found in biologically active compounds and approved drugs, highlighting its importance in drug discovery and development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving isoindolin-5-ol hydrochloride.

Physicochemical Properties and Handling

Before delving into synthetic applications, it is crucial to understand the fundamental properties of isoindolin-5-ol hydrochloride.

PropertyValue
CAS Number 1126832-40-3
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol, and DMSO.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling isoindolin-5-ol hydrochloride. Work should be conducted in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Kinase Inhibitors

Isoindolin-5-ol hydrochloride serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, while the secondary amine of the isoindoline ring is readily amenable to substitution reactions. A primary application of this intermediate is in the construction of substituted N-aryl isoindolines, a common motif in cyclin-dependent kinase (CDK) inhibitors.[2][3]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

A pivotal reaction involving isoindolin-5-ol hydrochloride is its nucleophilic aromatic substitution (SNAr) with activated aryl halides, particularly chloropyrimidines. This reaction forms a C-N bond, linking the isoindoline scaffold to a key pharmacophore of many kinase inhibitors.

Protocol 1: Synthesis of 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol - A Key CDK Inhibitor Intermediate

This protocol details the synthesis of a key intermediate used in the development of novel CDK inhibitors. The reaction involves the SNAr coupling of isoindolin-5-ol with 2,4-dichloropyrimidine.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_product Product Isoindolin-5-ol Isoindolin-5-ol (from Hydrochloride salt) Product 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol Isoindolin-5-ol->Product Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Product

Caption: SNAr reaction for the synthesis of a key CDK inhibitor intermediate.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Isoindolin-5-ol hydrochloride1126832-40-3171.621.01.0
2,4-Dichloropyrimidine3934-20-1148.981.11.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
n-Butanol71-36-374.12--
Experimental Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoindolin-5-ol hydrochloride (1.0 mmol, 171.6 mg).

  • Addition of Reagents: Add n-butanol (5 mL) to the flask, followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL). Stir the mixture at room temperature for 10 minutes to neutralize the hydrochloride and liberate the free base.

  • Addition of Electrophile: Add 2,4-dichloropyrimidine (1.1 mmol, 163.9 mg) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, 2-(2-chloropyrimidin-4-yl)isoindolin-5-ol.

Causality and Experimental Insights:
  • Choice of Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the SNAr reaction. Its bulky nature prevents it from competing with the isoindoline as a nucleophile.

  • Solvent Selection: n-Butanol is a high-boiling polar protic solvent that facilitates the dissolution of the reactants and allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction.

  • Stoichiometry: A slight excess of 2,4-dichloropyrimidine is used to ensure complete consumption of the limiting isoindolin-5-ol.

  • Reaction Control: The reaction proceeds with regioselectivity, with the more reactive chlorine atom at the 4-position of the pyrimidine ring being displaced by the secondary amine of the isoindoline.

Protocol 2: O-Alkylation of 2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol

The hydroxyl group of the intermediate synthesized in Protocol 1 can be further functionalized, for example, through an O-alkylation reaction. This allows for the introduction of additional diversity and the fine-tuning of the molecule's properties.

Reaction Scheme:

Caption: Williamson ether synthesis for the functionalization of the hydroxyl group.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-(2-Chloropyrimidin-4-yl)isoindolin-5-ol-261.701.01.0
2-(Chloromethyl)pyridine hydrochloride6959-47-3164.041.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
Dimethylformamide (DMF)68-12-273.09--
Experimental Procedure:
  • Reaction Setup: To a round-bottom flask containing 2-(2-chloropyrimidin-4-yl)isoindolin-5-ol (1.0 mmol, 261.7 mg), add anhydrous dimethylformamide (DMF) (5 mL).

  • Addition of Base: Add potassium carbonate (3.0 mmol, 414.6 mg) to the mixture.

  • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.2 mmol, 196.8 mg) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Causality and Experimental Insights:
  • Base and Solvent: Potassium carbonate is a common and effective base for Williamson ether synthesis. DMF is a polar aprotic solvent that is well-suited for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Alkylating Agent: The hydrochloride salt of 2-(chloromethyl)pyridine is used, and the excess base neutralizes both the phenol and the HCl salt of the alkylating agent.

  • Temperature Control: The reaction is heated to a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Conclusion and Future Perspectives

Isoindolin-5-ol hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems with significant biological activity. The protocols detailed herein for the N-arylation and subsequent O-alkylation provide a robust foundation for researchers to access a wide array of novel compounds for drug discovery programs, especially in the field of kinase inhibitors. Future applications of this building block will likely expand as new synthetic methodologies are developed, further solidifying its importance in the synthesis of next-generation therapeutics.

References

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). In Silico Pharmacology, 12(1), 51. [Link][2][3]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2021). Molecules, 26(15), 4497. [Link]

  • Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. (2021). Molecules, 26(21), 6608. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). Organics, 4(1), 68-93. [Link][1]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv. [Link]

  • Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1243-1245. [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Pharmaceuticals, 16(11), 1599. [Link]

Sources

Application

Application Note: Modern Strategies for the Regio- and Stereoselective Synthesis of Isoindolin-1-ones

Abstract The isoindolin-1-one scaffold is a privileged structural motif prevalent in a wide array of pharmaceuticals and biologically active natural products. Its synthesis, particularly the precise control of substituen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold is a privileged structural motif prevalent in a wide array of pharmaceuticals and biologically active natural products. Its synthesis, particularly the precise control of substituents at the C3 position, presents a significant challenge in modern medicinal chemistry. This guide provides an in-depth overview of contemporary, high-selectivity methods for constructing chiral isoindolin-1-ones, with a focus on transition-metal-catalyzed C-H activation and asymmetric organocatalysis. We delve into the mechanistic rationale behind these strategies, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the Isoindolin-one Core

Isoindolin-1-ones, a class of fused γ-lactams, are central to the function of numerous therapeutic agents. Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for pharmacophoric elements, facilitating high-affinity interactions with biological targets. Notable examples include the anxiolytic agent Pagoclone and the potent dopamine D4 ligand (S)-PD172938.

The primary synthetic challenge lies in the construction of the five-membered lactam ring with precise control over:

  • Regioselectivity: Directing bond formation to the correct positions on the aromatic ring.

  • Stereoselectivity: Establishing a defined stereocenter at the C3 position, which is often crucial for biological activity.

Traditional methods often require multi-step sequences with pre-functionalized starting materials.[1][2] In contrast, modern catalytic approaches offer more direct, atom-economical routes to these valuable compounds.[1][3] This note will focus on two pillars of modern synthesis that have revolutionized access to this scaffold: Transition-Metal-Catalyzed C-H Activation and Asymmetric Organocatalysis.

Key Synthetic Strategy: Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis, particularly using rhodium (Rh), palladium (Pd), and ruthenium (Ru), has emerged as a powerful tool for the direct and regioselective synthesis of isoindolin-1-ones from simple benzamides.[1][2] The core principle involves the use of an amide or a related functional group on the substrate to "direct" the metal catalyst to a specific ortho C-H bond. This directed C-H metalation is the key step for ensuring high regioselectivity.

Rhodium(III)-Catalyzed [4+1] Annulation of Benzamides

High-valent rhodium(III) complexes, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, are exceptionally effective for the C-H activation of benzamides and their subsequent annulation with coupling partners like alkenes and alkynes.[4][5][6]

Causality of the Method: The N-H or N-O bond of a hydroxamate or N-methoxy amide acts as an efficient directing group. The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate.[6] This intermediate is the linchpin of the catalytic cycle; its formation dictates the site of C-H activation. The rhodacycle then undergoes migratory insertion with an alkene or alkyne, followed by reductive elimination to forge the isoindolinone ring and regenerate the active Rh(III) catalyst.[5]

Stereocontrol: Achieving enantioselectivity in these systems requires replacing the achiral Cp* ligand with a chiral cyclopentadienyl (Cpx) ligand. These sophisticated ligands create a chiral pocket around the metal center, influencing the facial selectivity of the migratory insertion step and thereby establishing the stereochemistry at the C3 position.

G cluster_cycle Catalytic Cycle A Rh(III) Catalyst [Cp*RhCl2]2 C [Cp*Rh(DG)L] Pre-catalyst Complex A->C Coordination B Benzamide Substrate B->C D Rhodacycle Intermediate (C-H Activation) C->D CMD Pathway F Migratory Insertion D->F E Coupling Partner (Alkyne/Alkene) E->F G Reductive Elimination F->G Intermediate Formation G->A Catalyst Regeneration H Isoindolinone Product G->H Product Release

Figure 1: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.

Other Transition Metals in Isoindolinone Synthesis
  • Ruthenium(II): Ru(II) catalysts can also effect C-H activation of benzoic acids, which, when coupled with strained partners like 1,2-oxazetidines, can lead to isoindolinones via a C–H activation/β-carbon elimination/cyclization cascade.[7]

  • Palladium(II): Palladium catalysis is versatile, enabling syntheses through various pathways, including intramolecular oxidative aminoacetoxylation reactions to build chiral isoindoline scaffolds.[8]

  • Cobalt: More recently, inexpensive cobalt catalysts have been used for enantioselective C-H carbonylation reactions, offering a sustainable approach to chiral isoindolinones.[9]

Key Synthetic Strategy: Asymmetric Organocatalysis

Organocatalysis provides a powerful, metal-free alternative for the enantioselective synthesis of 3-substituted isoindolin-1-ones.[3][10] These methods typically rely on chiral Brønsted acids, Brønsted bases, or bifunctional catalysts (e.g., thioureas) to activate substrates and control the stereochemical outcome.[10][11]

Causality of the Method: A common and effective strategy involves the tandem reaction of 2-formylbenzonitriles (or 2-cyanobenzaldehydes) with nucleophiles like malonates.[12][13][14] A chiral bifunctional organocatalyst, such as a tertiary amine-thiourea, orchestrates the reaction sequence. The tertiary amine moiety acts as a Brønsted base to deprotonate the malonate, forming a chiral enolate. Simultaneously, the thiourea moiety activates the aldehyde electrophile via hydrogen bonding. This dual activation within a chiral environment ensures that the initial aldol addition proceeds with high enantioselectivity. The resulting adduct then undergoes a rapid intramolecular cyclization and rearrangement to furnish the final 3-substituted isoindolinone with high enantiomeric excess (ee).[12][13][14]

Advantages:

  • Avoids the use of potentially toxic and expensive transition metals.

  • Often proceeds under mild reaction conditions.

  • High enantioselectivities (often >90% ee) can be achieved.[12][14]

Data Summary: Representative Methodologies

The following table summarizes typical results for the synthesis of chiral isoindolin-1-ones using modern catalytic methods.

MethodCatalyst / LigandCoupling Partner / NucleophileTypical YieldTypical ee (%)Reference
Rh(III)-Catalyzed C-H Annulation[CpxRh(III)] complexAlkenes / Alkynes60-95%85-99%[4]
Asymmetric HydrogenationN,P-Iridium ComplexIn situ generated lactam75-95%80-91%[15]
Organocatalytic Aldol-CyclizationChiral Tertiary-Amine UreaMalonates70-87%90-95%[12][14]
Organocatalytic Addition/CyclizationChiral Bifunctional ThioureaThiols65-90%85-95%[11]

Detailed Experimental Protocol: Rh(III)-Catalyzed Asymmetric Annulation

This protocol is a representative example for the synthesis of a chiral isoindolinone via C-H activation, adapted from established literature procedures.[5][6][16]

Reaction: Asymmetric [4+1] annulation of an N-methoxy benzamide with an internal alkyne.

G A 1. Weigh Reagents (Benzamide, Alkyne, Catalyst, Additive) B 2. Add Solvent (e.g., DCE) under Inert Atmosphere (N2/Ar) A->B C 3. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS B->C D 4. Reaction Quench & Solvent Removal C->D E 5. Purification (Silica Gel Column Chromatography) D->E F 6. Characterization (NMR, HRMS) & Chiral HPLC Analysis E->F

Figure 2: Standard experimental workflow for a transition-metal-catalyzed synthesis.

Materials & Equipment:

  • Starting Materials: N-methoxy benzamide derivative (1.0 equiv), internal alkyne (1.2 equiv).

  • Catalyst: [CpxRhCl2]2 (2.5 mol %).

  • Oxidant/Additive: AgSbF6 (10 mol %), Cu(OAc)2 (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE), 0.1 M.

  • Equipment: Oven-dried Schlenk tube with a magnetic stir bar, inert atmosphere setup (N2 or Argon), heating block or oil bath, TLC plates, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the N-methoxy benzamide (e.g., 0.2 mmol, 1.0 equiv), [CpxRhCl2]2 (0.005 mmol, 2.5 mol %), AgSbF6 (0.02 mmol, 10 mol %), and Cu(OAc)2 (0.4 mmol, 2.0 equiv).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the internal alkyne (0.24 mmol, 1.2 equiv) followed by anhydrous DCE (2.0 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting benzamide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts. Rinse the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure isoindolinone product.

  • Analysis: Characterize the product by 1H NMR, 13C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.

Conclusion and Future Outlook

The regio- and stereoselective synthesis of isoindolin-1-ones has advanced significantly through the development of innovative catalytic systems. Transition-metal-catalyzed C-H activation provides a highly efficient and regioselective route from simple, unfunctionalized precursors. Concurrently, asymmetric organocatalysis offers a robust, metal-free alternative for generating high enantiopurity. Both strategies underscore a paradigm shift in synthetic chemistry towards more direct, atom-economical, and selective transformations.

Future research will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalysts (e.g., using earth-abundant metals), and applying these powerful methods to the synthesis of complex drug candidates and natural products. The continued evolution of these selective strategies will undoubtedly accelerate the discovery of new therapeutics built upon the privileged isoindolin-1-one scaffold.

References

  • Hu, X. et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances. Available at: [Link][12][14]

  • (2012). The First Organocatalytic Asymmetric Synthesis of 3‐Substituted Isoindolinones. Angewandte Chemie International Edition. Available at: [Link][13]

  • Gao, W. et al. (2019). Catalytic Asymmetric Synthesis of Isoindolinones. Chemistry – An Asian Journal. Available at: [Link][3][10]

  • (2021). The First Highly Enantioselective Synthesis of 3‐Sulfinyl-Substituted Isoindolinones Having Adjacent Carbon and Sulfur Stereocenters. The Journal of Organic Chemistry. Available at: [Link][11]

  • Hu, X. et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Publishing. Available at: [Link]

  • (2022). Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. ACS Catalysis. Available at: [Link][15]

  • (2018). Rh‐Catalyzed C−H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones. Angewandte Chemie International Edition. Available at: [Link]

  • Gao, W. et al. (2019). Catalytic Asymmetric Synthesis of Isoindolinones. ResearchGate. Available at: [Link]

  • (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. Available at: [Link][4]

  • (2019). Proposed transition state model for asymmetric synthesis of isoindolinones. ResearchGate. Available at: [Link]

  • Di Mola, A. et al. (2016). Highly diastereo- and enantioselective organocatalytic synthesis of new heterocyclic hybrids isoindolinone-imidate and isoindolinone-phthalide. RSC Advances. Available at: [Link]

  • Li, B. et al. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Organic & Biomolecular Chemistry. Available at: [Link][5]

  • Wang, Q. et al. (2020). Selective annulation of benzamides with internal alkynes catalyzed by an electron-deficient rhodium catalyst. Tetrahedron. Available at: [Link][16]

  • (2024). The application of chiral isoindolinones as chiral ligands in cobalt‐catalyzed enantioselective C−H activation. ResearchGate. Available at: [Link][9]

  • Larock, R. C. et al. (2005). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Larock, R. C. et al. (2005). Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization. PubMed. Available at: [Link]

  • (2021). Transition Metal Promoted Synthesis of Isoindoline Derivatives. ResearchGate. Available at: [Link]

  • Larock, R. C. et al. (2005). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. ResearchGate. Available at: [Link]

  • Hyster, T. K. & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society. Available at: [Link][6]

  • Savela, R. & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link][1]

  • (2022). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry. Available at: [Link][8]

  • Li, Y. et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. Available at: [Link][7]

  • Savela, R. & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available at: [Link][2]

Sources

Method

Application Notes &amp; Protocols: Ultrasound-Assisted Synthesis of Isoindolin-1-One Derivatives

Abstract The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Traditional synthetic routes to these valuable heterocycles often require harsh conditions, long reaction times, and complex purification procedures. This guide details the application of ultrasound irradiation as a powerful, green, and efficient methodology for the synthesis of isoindolin-1-one derivatives. We will explore the fundamental principles of sonochemistry, provide a detailed, field-proven protocol for a one-pot synthesis, present representative data, and offer insights into the causality behind the observed reaction enhancements. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sustainable and highly efficient technologies in organic synthesis.

Foundational Principles: The Sonochemical Advantage in Heterocycle Synthesis

The application of high-frequency sound waves (>20 kHz) to a liquid medium is the cornerstone of sonochemistry.[2][3] The chemical and physical effects of ultrasound do not arise from a direct interaction between sound waves and molecules but from the phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in the liquid.[3][4]

The implosion of these bubbles creates transient, localized "hot spots" with extraordinary conditions:

  • Temperatures: Up to 5000 K[4]

  • Pressures: Over 1000 atmospheres[4]

  • Heating/Cooling Rates: Exceeding 10¹⁰ K/s

These extreme conditions are responsible for the significant advantages observed in ultrasound-assisted synthesis:

  • Enhanced Reaction Rates & Yields: The immense energy input accelerates bond cleavage and formation, often dramatically reducing reaction times from hours to minutes and improving overall yields.[5][6]

  • Mechanical Agitation: For heterogeneous reactions, the shockwaves and microjets generated by bubble collapse erode solid surfaces, reduce particle size, and continuously clean reactive sites, thereby enhancing mass transport and overcoming phase-transfer limitations.[3]

  • Milder Overall Conditions: Because the energy is localized at the cavitation sites, the bulk reaction medium can be maintained at a much lower temperature than in conventional thermal heating, preserving sensitive functional groups.

  • Green Chemistry Alignment: The efficiency of sonochemistry often reduces the need for harsh solvents and excess reagents, decreases energy consumption, and simplifies workflows, aligning perfectly with the principles of sustainable chemistry.[6][7]

The synthesis of isoindolin-1-ones, particularly through multicomponent or tandem reactions, benefits immensely from these effects, enabling the construction of complex molecular architectures with high efficiency and operational simplicity.[6]

Experimental Guide: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones

This section provides a detailed protocol for a representative one-pot, two-step synthesis of 3-substituted isoindolin-1-ones from (Z)-3-alkylideneisobenzofuran-1(3H)-ones and primary amines, facilitated by ultrasound irradiation. The methodology first involves a nucleophilic addition followed by an in-situ reduction of an N-acyliminium (NAI) intermediate.[6]

Overall Workflow Diagram

The following diagram outlines the complete process from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Ultrasound-Assisted Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Starting Materials: (Z)-3-Alkylideneisobenzofuran-1(3H)-one Primary Amine C Step 1: Nucleophilic Addition Combine starting materials in solvent. Place flask in ultrasonic bath (e.g., 50°C). Irradiate for 30 min. A->C B Prepare Solvent (e.g., Isopropanol) and Reagents (p-TSA, NaBH3CN) D Step 2: In-Situ Reduction Add p-TSA and NaBH3CN to the mixture. Continue ultrasonic irradiation for 60 min. B->D C->D Intermediate Formation E Quench Reaction (e.g., with saturated NH4Cl solution) D->E Reaction Complete F Extract Product (e.g., with Ethyl Acetate) E->F G Dry, Filter, and Concentrate Organic Layer F->G H Purify via Flash Column Chromatography G->H I Characterize Final Product (NMR, MS, etc.) H->I G cluster_mech Plausible Reaction Mechanism Start Alkylidenephthalide + Primary Amine Inter1 Nucleophilic Addition (Ultrasound Step 1) Start->Inter1 Inter2 3-Hydroxyisoindolin-1-one Intermediate Inter1->Inter2 Inter3 Protonation & Dehydration (p-TSA, Ultrasound Step 2) Inter2->Inter3 NAI N-Acyliminium Ion (NAI) Intermediate Inter3->NAI Reducer Hydride Attack (NaBH3CN) NAI->Reducer End Final Product: 3-Substituted Isoindolin-1-one Reducer->End

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Isoindoline Compounds

Abstract This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for isoindoline-containing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for isoindoline-containing compounds. Isoindoline and its derivatives, such as the isoindoline-1,3-dione (phthalimide) core, are prevalent scaffolds in many clinically significant pharmaceuticals, including thalidomide and its analogs.[1] Ensuring the stability, efficacy, and safety of these drugs requires a robust analytical method capable of separating the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[2] This document outlines a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, that covers initial method development, forced degradation studies, method optimization, and full validation, enabling researchers and quality control professionals to establish a reliable analytical procedure suitable for its intended purpose.[3]

Introduction: The Analytical Imperative for Isoindoline Compounds

The isoindoline heterocyclic core is a cornerstone in modern drug discovery, found in drugs indicated for a range of conditions from multiple myeloma to obesity.[1] The chemical integrity of these molecules is paramount to their therapeutic effect and safety profile. A stability-indicating method (SIM) is a validated analytical procedure designed to unequivocally assess the drug's purity by separating the intact API from its degradation products.[4][5] The development of such a method is a regulatory requirement and a critical component of the drug development lifecycle, providing essential data for formulation development, shelf-life determination, and ensuring patient safety.[2][6]

The primary challenge in analyzing isoindoline compounds often lies in their susceptibility to specific degradation pathways, most notably hydrolysis of the imide functional group common in many derivatives.[7][8] Therefore, a successful method must be specifically designed and stressed to prove its capability to resolve these potential degradants.

Foundational Principles for Method Development

Before initiating experimental work, a thorough understanding of the analyte's properties and the principles of chromatography is essential.[9][10]

2.1. Physicochemical Properties of the Analyte Understanding the isoindoline compound's structure is the first step. Key properties to investigate include:

  • Solubility: Determines the appropriate diluent for sample preparation, which should be compatible with the mobile phase to ensure good peak shape.[10]

  • pKa: The ionization constant is critical for selecting the optimal mobile phase pH. For nitrogen-containing heterocycles like isoindoline, controlling the pH is crucial to ensure a consistent ionization state, leading to reproducible retention times and symmetric peaks.[11][12]

  • UV Absorbance Spectrum: An analyte's UV spectrum, obtained using a photodiode array (PDA) detector, determines the optimal wavelength for detection to maximize sensitivity.

2.2. Chromatographic System Selection Most stability-indicating methods for small-molecule drugs employ gradient reversed-phase liquid chromatography (RPLC) with UV detection due to its versatility, high precision, and robustness.[13]

  • Stationary Phase (Column): The choice of column is fundamental to achieving separation.[12] A C18 (octadecylsilane) column is the most common starting point due to its wide applicability.[2] However, for aromatic compounds like isoindolines, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions.[14] Screening multiple column chemistries is a highly recommended strategy.

  • Mobile Phase: The mobile phase composition dictates the separation efficiency.[2] A typical mobile phase consists of an aqueous component (with a buffer or pH modifier) and an organic modifier (commonly acetonitrile or methanol). The choice of buffer and its pH should be guided by the analyte's pKa to maintain a single ionic form.

Workflow for Stability-Indicating Method Development

The development process is a systematic progression from initial screening to a fully optimized and validated method. It involves deliberately stressing the analyte to generate degradation products and ensuring the method can resolve them.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_stress Phase 2: Specificity Challenge cluster_opt Phase 3: Optimization & Finalization cluster_val Phase 4: Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Initial Column & Mobile Phase Screening A->B Input for starting conditions C Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C Apply initial method D Analyze Stressed Samples & Check Peak Purity C->D E Method Optimization (Gradient, pH, Temperature) D->E Refine based on separation of degradants F Establish System Suitability Criteria (SST) E->F G Final Method Protocol F->G H Method Validation (per ICH Q2(R2)) G->H

Caption: Overall workflow for stability-indicating method development.

Experimental Protocols

4.1. Protocol 1: Initial Method Screening

  • Analyte Preparation: Prepare a stock solution of the isoindoline API at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic System: HPLC with a PDA/DAD detector.

  • Screening Conditions: Perform gradient runs on different columns to evaluate selectivity.

ParameterCondition A (Low pH)Condition B (Mid pH)
Column(s) C18, Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)C18, Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 minutes5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection PDA Scan 200-400 nm, extract at λmaxPDA Scan 200-400 nm, extract at λmax
Injection Vol. 5 µL5 µL
  • Evaluation: Compare the chromatograms for peak shape, retention time, and initial separation from any visible process impurities. Select the condition that provides the best overall chromatography as the starting point for optimization.

4.2. Protocol 2: Forced Degradation Studies

The objective of forced degradation is to generate degradation products to challenge the method's specificity.[15][16] A target degradation of 5-20% is generally recommended to avoid generating secondary or overly complex degradation profiles.[17] All studies should include a control sample (API solution protected from the stress condition) for comparison.

ForcedDegradation cluster_conditions Start API Stock Solution (~1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal 80°C Dry Heat (Solid) Start->Thermal Photo Photolytic ICH Q1B Conditions Start->Photo Neutralize Neutralize (if needed) Dilute to working conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC (vs. Control Sample) Neutralize->Analyze

Caption: Workflow for executing forced degradation studies.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of API stock with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.2 M NaOH before dilution and injection.[18]
Base Hydrolysis Mix 1 mL of API stock with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.2 M HCl before dilution and injection.[18]
Oxidation Mix 1 mL of API stock with 1 mL of 6% H₂O₂ (final concentration 3%). Store at room temperature, protected from light. Monitor at timed intervals.[17]
Thermal Store API as a solid powder in an oven at 80°C. At timed intervals, withdraw a sample, dissolve in diluent, and analyze.
Photostability Expose the API solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[19]

4.3. Protocol 3: Method Optimization and Finalization

Based on the separation of the API and degradation peaks from the forced degradation studies, optimize the method.

  • Analyze Stressed Samples: Inject all stressed samples using the best method from the initial screening.

  • Identify Co-elutions: Use PDA peak purity analysis to confirm that the main API peak is spectrally pure in all stressed chromatograms. If any degradation peaks co-elute with the API or each other, further optimization is required.

  • Optimize Separation: Adjust the gradient slope, mobile phase pH, or column temperature to improve the resolution (Rs) between critical peak pairs. A resolution of Rs > 2.0 is ideal.

  • Finalize Method: Once all peaks are baseline resolved, document the final method parameters.

Table of Final Optimized Method Parameters (Example)

Parameter Final Condition
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B hold 1 min, 10-70% B in 12 min, 70-95% B in 2 min, hold 2 min
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection 254 nm

| Injection Vol. | 5 µL |

4.4. Protocol 4: Method Validation (per ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][20] The following parameters must be evaluated according to a pre-approved validation protocol.

Validation ParameterBrief ProtocolTypical Acceptance Criteria
Specificity Analyze stressed samples. Assess peak purity of the API peak. Ensure all degradation products are resolved from the API.Peak purity index > 0.999. Resolution (Rs) > 2.0 between API and nearest eluting peak.
Linearity Prepare at least five concentrations of the API across the specified range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within that range.[3]Typically 80-120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of a single sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.RSD ≤ 2.0% for assay.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or based on the standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10. S/N for LOD ≈ 3.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and observe the effect on SST results.System suitability criteria must be met under all varied conditions.

Conclusion

The development of a stability-indicating HPLC method is a meticulous but essential process in pharmaceutical development. By combining a systematic approach to method development with rigorous forced degradation studies, a robust, specific, and reliable method for isoindoline compounds can be achieved. This application note provides the foundational protocols and scientific rationale to guide analysts in creating a method that meets stringent regulatory standards and ensures the quality and safety of the final drug product.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • Stability Testing ICH Guidelines. LSC Group®.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. (1971). Pharmazie.
  • Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • Stability Indicating HPLC Method Development –A Review. (2019). International Journal of Trend in Scientific Research and Development.
  • Analytical Method Development by High Performance Liquid Chromatography. (2022). International Journal of Trend in Scientific Research and Development.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Stability-Indicating HPLC Method Development.
  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
  • Steps involved in HPLC Method Development. (2019). Asian Journal of Pharmaceutical Research.
  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. (2014). World Journal of Pharmaceutical Research.
  • Drug degradation p
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Pharmaceutical Sciences.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Pharmaceutics.

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to Evaluating Anti-inflammatory Effects in Macrophages

Introduction: The Central Role of Macrophages in Inflammation Macrophages are pivotal cells of the innate immune system, acting as sentinels that orchestrate both the initiation and resolution of inflammatory responses.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Macrophages in Inflammation

Macrophages are pivotal cells of the innate immune system, acting as sentinels that orchestrate both the initiation and resolution of inflammatory responses.[1] They exhibit remarkable plasticity, polarizing into different functional phenotypes based on micro-environmental cues. The classically activated (M1) macrophages are pro-inflammatory, playing a critical role in host defense against pathogens by producing inflammatory mediators.[2][3] Conversely, alternatively activated (M2) macrophages are associated with anti-inflammatory responses, tissue repair, and the resolution of inflammation.[4][5]

Dysregulation of macrophage activity is a hallmark of many chronic inflammatory diseases.[2] Consequently, macrophages are a key target for novel anti-inflammatory therapeutics. This guide provides a comprehensive suite of validated experimental protocols for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory potential of test compounds on macrophages. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

A common and potent method to induce a pro-inflammatory M1 phenotype in vitro is through stimulation with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6][7] LPS is recognized by Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6][8] This, in turn, drives the expression and release of a host of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[9]

This application note will detail the following key experimental workflows:

  • Induction of Macrophage Inflammation: Standardized methods for culturing and stimulating macrophages with LPS.

  • Assessment of Inflammatory Mediators: Quantitative analysis of nitric oxide and key inflammatory cytokines.

  • Analysis of a Core Inflammatory Signaling Pathway: Elucidation of the inhibitory effects on the NF-κB pathway.

  • Evaluation of Macrophage Polarization: Characterization of the shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

  • Gene Expression Analysis: Measurement of changes in the expression of inflammatory and anti-inflammatory genes.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a test compound.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation Culture Macrophage Culture (e.g., RAW 264.7, THP-1, BMDMs) Pretreat Pre-treatment with Test Compound Culture->Pretreat Incubate Stimulate Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Challenge NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Collect Supernatant Cytokine_Assay Cytokine Profiling (ELISA) Stimulate->Cytokine_Assay Collect Supernatant Signaling_Assay Signaling Pathway Analysis (Western Blot / Imaging) Stimulate->Signaling_Assay Collect Cell Lysates Polarization_Assay Macrophage Polarization (Flow Cytometry / qPCR) Stimulate->Polarization_Assay Harvest Cells Data_Analysis Quantitative Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Signaling_Assay->Data_Analysis Polarization_Assay->Data_Analysis caption Figure 1. General experimental workflow.

Caption: Figure 1. General experimental workflow.

Protocol 1: Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation.[9][10] Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells.[6][11]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and gene expression analysis, 6-well for protein analysis) at a density that will result in 80-90% confluency at the time of the experiment. For example, seed 1.5 x 10^5 cells/mL in a 96-well plate.[12]

  • Adherence: Allow the cells to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9] Include a vehicle control (the solvent used to dissolve the test compound).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration.[9] The incubation time will vary depending on the endpoint being measured (e.g., 24 hours for NO and cytokine production).[9]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[9]

  • Incubate the plate for 4 hours at 37°C.[9]

  • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[12]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98.5 ± 4.8
Test Compound + LPS1097.2 ± 5.1
Test Compound + LPS2596.8 ± 4.9
Test Compound + LPS5095.5 ± 5.3
Table 1: Representative Data for Cell Viability.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable and water-soluble product of NO.[10]

Procedure:

  • Collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[9]

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9][13]

  • Incubate the plate at room temperature for 10 minutes in the dark.[9]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[12]

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
Test Compound + LPS1018.5 ± 1.528.3
Test Compound + LPS2512.1 ± 1.153.1
Test Compound + LPS506.4 ± 0.875.2
Table 2: Representative Data for Inhibition of Nitric Oxide Production.
Protocol 4: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted cytokines in the culture supernatant.[14][15]

Procedure:

  • Collect the cell culture supernatants after the desired treatment period.

  • Perform ELISAs for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available kits according to the manufacturer's instructions.[16][17]

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add the supernatants and standards to the wells and incubate.[9]

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.[9]

  • Add the substrate solution and stop the reaction.[9]

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations using the respective standard curves.[9]

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control50 ± 1030 ± 825 ± 5
LPS (1 µg/mL)2500 ± 2001800 ± 150150 ± 20
Test Compound (50 µM) + LPS800 ± 90600 ± 70450 ± 50
Table 3: Representative Data for Cytokine Production.
Protocol 5: Analysis of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[8] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB (a heterodimer of p50 and p65/RelA subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][18]

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates caption Figure 2. Simplified NF-κB signaling pathway.

Caption: Figure 2. Simplified NF-κB signaling pathway.

Methods for Analysis:

  • Western Blotting: Analyze the protein levels of phosphorylated IκBα, total IκBα, and nuclear and cytoplasmic p65. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicate translocation.

  • Immunofluorescence Microscopy: Visualize the translocation of p65 from the cytoplasm to the nucleus using fluorescence microscopy.[19][20]

Protocol 6: Macrophage Polarization Assay

Assessing the ability of a compound to shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype is a key indicator of its therapeutic potential. This can be evaluated by measuring the expression of specific cell surface markers and genes.

M1 vs. M2 Markers:

PhenotypeKey FunctionsInducing StimuliKey Markers
M1 Pro-inflammatory, Host defenseLPS, IFN-γiNOS, TNF-α, IL-6, CD80, CD86, CD38[2][3][21][22]
M2 Anti-inflammatory, Tissue repairIL-4, IL-13, IL-10Arginase-1 (Arg-1), CD206, CD163, IL-10, Egr2[5][21][23]
Table 4: Key Markers for M1 and M2 Macrophage Phenotypes.

Methods for Analysis:

  • Flow Cytometry: Quantify the percentage of cells expressing M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of M1 (e.g., Nos2, Tnf, Il6) and M2 (e.g., Arg1, Mrc1 (CD206), Il10) marker genes.[24][25]

Protocol 7: Gene Expression Analysis by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure changes in the expression of specific genes involved in the inflammatory response.

Procedure:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[26]

  • qPCR: Perform qPCR using primers specific for the target genes (e.g., Tnf, Il6, Nos2, Il10, Arg1) and a reference gene (e.g., Gapdh).[26]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[26]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of test compounds in macrophages. By employing a multi-faceted approach that includes the assessment of inflammatory mediators, analysis of key signaling pathways, characterization of macrophage polarization, and measurement of gene expression, researchers can gain deep insights into the mechanisms of action of potential therapeutics. The experimental choices outlined are grounded in established scientific principles to ensure the generation of high-quality, reproducible, and translatable data.

References

  • Ernst, O., Vayttaden, S. J., & Fraser, I. D. (2018). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology, 1714, 67–78.
  • Jang, H. J., Lee, S. J., Kim, C. Y., Hwang, J. T., Choi, J. H., Park, J. H., & Lee, S. W. (n.d.). Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol.
  • Ernst, O., Vayttaden, S. J., & Fraser, I. D. C. (2018). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1714, 67-78.
  • Kennedy, S., et al. (n.d.).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery.
  • BenchChem. (2025).
  • Vieira, T. O., et al. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers.
  • Bio-Rad Antibodies. (n.d.).
  • Jablonski, K. A., Amici, S. A., Webb, L. M., Ruiz-Rosado, J. D., Popovich, P. G., Partida-Sanchez, S., & Guerau-de-Arellano, M. (2015). Novel Markers to Delineate Murine M1 and M2 Macrophages. PLOS ONE, 10(12), e0145342.
  • Ernst, O., Vayttaden, S. J., & Fraser, I. D. (2018). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology, 1714, 67–78.
  • Proffitt, K. D., & Madan, A. (2014).
  • Singh, B., & Sharma, S. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io.
  • ImmunXperts. (n.d.). A complete macrophage suppression assay workflow making exclusive use of Miltenyi Biotec products.
  • Vayttaden, S. J. (2019). (PDF) Measurement of NF-κB Activation in TLR-Activated Macrophages.
  • ResearchGate. (n.d.).
  • Biocompare. (2020, July 30). A Guide to Macrophage Markers.
  • Lee, H. J., et al. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC.
  • ResearchGate. (2016, January 24). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?
  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anti-inflammatory Activity of 3-Methoxytangeretin in Macrophages.
  • ResearchGate. (n.d.).
  • OriGene Technologies Inc. (n.d.). M1 and M2 Macrophage Markers.
  • Creative Biolabs. (n.d.).
  • Frontiers. (n.d.).
  • Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor. Dove Medical Press, 12, 3217-3228.
  • NIH. (n.d.).
  • Proffitt, K. D., & Madan, A. (2014).
  • Watson, R. (n.d.). Analysis of Macrophage Polarization via qPCR. Ben Towne Center for Childhood Cancer Research.
  • Vilani-Moreno, F. R., et al. (n.d.). Cytokine quantification in the supernatant of mononuclear cell cultures and in blood serum from patients with Jorge Lobo's disease. PubMed.
  • ResearchGate. (n.d.). (A)
  • Bertheloot, D., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 608351.
  • Italiani, P., & Boraschi, D. (2015).
  • Charles River Labor
  • NIH. (2024).
  • ResearchGate. (n.d.). Fig. 3.

Sources

Application

Application of Isoindolin-5-ol Hydrochloride in Kinase Inhibitor Development: A Technical Guide for Researchers

Introduction: The Isoindolinone Scaffold as a Privileged Kinase Inhibitor Motif Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many dise...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold as a Privileged Kinase Inhibitor Motif

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the landscape of kinase inhibitor scaffolds, the isoindolin-1-one framework has emerged as a "privileged" structure, signifying its ability to serve as a versatile template for the design of potent and selective inhibitors against various kinase targets.[1][2] This guide focuses on the application of a key starting material, Isoindolin-5-ol hydrochloride, in the synthesis and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and discuss the structure-activity relationships that govern the efficacy of the resulting compounds.

The isoindolinone core, a bicyclic system featuring a fused benzene ring and a γ-lactam, provides a rigid framework that can be strategically functionalized to interact with the ATP-binding site of kinases.[3] The hydroxyl group at the 5-position of the isoindoline ring in Isoindolin-5-ol hydrochloride offers a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Several clinically approved and investigational drugs are based on related indolinone structures, highlighting the therapeutic potential of this scaffold.[4]

This application note will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging Isoindolin-5-ol hydrochloride in their kinase inhibitor discovery programs. We will explore its application in targeting key kinases such as the Novel (nua) Kinase 1 (NUAK1), Rearranged during Transfection (RET) tyrosine kinase, and Bruton's tyrosine kinase (BTK), all of which are implicated in significant human diseases.

Physicochemical Properties of Isoindolin-5-ol Hydrochloride

A thorough understanding of the starting material is fundamental to successful synthesis and downstream applications. Isoindolin-5-ol hydrochloride is a commercially available compound that serves as a versatile building block.

PropertyValueSource
Chemical Formula C₈H₁₀ClNO[5]
Molecular Weight 171.62 g/mol [5]
CAS Number 1126832-40-3[5]
Appearance Solid[5]
Synonyms 2,3-Dihydro-1H-isoindol-5-ol hydrochloride[5]

Strategic Synthesis of Isoindolinone-Based Kinase Inhibitors

The synthesis of kinase inhibitors from Isoindolin-5-ol hydrochloride typically involves a multi-step process. A representative synthetic scheme is outlined below, focusing on the generation of a substituted isoindolin-1-one core, which is a common feature in many kinase inhibitors. This generalized protocol is based on established synthetic methodologies for isoindolinone derivatives.[6][7]

General Synthetic Workflow

Synthetic Workflow A Isoindolin-5-ol Hydrochloride B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C N-Arylation or N-Alkylation B->C e.g., Buchwald-Hartwig coupling D Oxidation to Isoindolin-1-one C->D e.g., MnO2, RuCl3/NaIO4 E Deprotection D->E e.g., TBAF F Functionalization of Hydroxyl Group E->F e.g., Etherification, Esterification G Final Kinase Inhibitor F->G

Caption: Generalized synthetic workflow for kinase inhibitors.

Protocol: Synthesis of a 2-Aryl-5-hydroxyisoindolin-1-one Intermediate

This protocol describes a plausible route to a key intermediate, which can be further elaborated to generate a library of kinase inhibitors.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The hydroxyl group of Isoindolin-5-ol is reactive and can interfere with subsequent cross-coupling reactions. Protection as a silyl ether is a common and effective strategy.

  • Procedure:

    • Dissolve Isoindolin-5-ol hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected isoindoline.

Step 2: N-Arylation via Buchwald-Hartwig Coupling

  • Rationale: The introduction of an aryl group at the nitrogen atom is a key step in building the core structure of many kinase inhibitors. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

  • Procedure:

    • To a solution of the protected isoindoline (1.0 eq) and the desired aryl halide (e.g., a substituted bromopyrimidine, 1.1 eq) in anhydrous toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Degas the mixture and heat to 100-110 °C under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the N-arylated isoindoline.

Step 3: Oxidation to the Isoindolin-1-one

  • Rationale: The isoindolin-1-one (or phthalimidine) moiety is the core pharmacophore. Oxidation of the benzylic C-H bond of the isoindoline is required to form the lactam.

  • Procedure:

    • Dissolve the N-arylated isoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add an oxidizing agent. A common method is the use of ruthenium(III) chloride hydrate (RuCl₃·H₂O, catalytic amount) with sodium periodate (NaIO₄, 2-3 eq) as the stoichiometric oxidant.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the protected isoindolin-1-one.

Step 4: Deprotection of the Hydroxyl Group

  • Rationale: Removal of the protecting group reveals the hydroxyl functionality for further modification.

  • Procedure:

    • Dissolve the protected isoindolin-1-one (1.0 eq) in tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography to afford the desired 2-aryl-5-hydroxyisoindolin-1-one intermediate.

This intermediate can then be further functionalized at the 5-hydroxyl position to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Biological Evaluation of Isoindolinone-Based Kinase Inhibitors

Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Kinase Inhibition Assays

A variety of assay formats are available to measure the potency of compounds against purified kinases.[8][9] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC₅₀ determination.

    • Reconstitute the kinase and substrate as per the manufacturer's instructions.

    • Prepare the ATP solution at a concentration close to the Kₘ for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Sample Data: Inhibition of NUAK1 by an Isoindolinone-Based Inhibitor

CompoundNUAK1 IC₅₀ (nM)NUAK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
Iso-Inhibitor-1 15150>1000
Reference Cpd 50250500

Note: This is representative data based on published findings for similar scaffolds.[4]

Cellular Assays

Cell-based assays are crucial for determining if a compound can engage its target in a cellular environment and exert a desired biological effect.[10]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Rationale: This assay measures the binding of a compound to its target kinase within living cells, providing a direct measure of target engagement.

  • Procedure:

    • Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Add a cell-permeable fluorescent tracer that binds to the kinase.

    • Add the test compound at various concentrations.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer and reduce the BRET signal.

    • Calculate the IC₅₀ value from the dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Rationale: This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.[11]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI₅₀ (concentration for 50% inhibition of cell growth).

Protocol: Western Blotting for Phospho-Protein Levels

  • Rationale: This assay directly measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase, confirming its mechanism of action in cells.[9]

  • Procedure:

    • Treat cells with the inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target substrate (e.g., p-MYPT1 for NUAK1).

    • Use secondary antibodies conjugated to an enzyme for detection.

    • Visualize the bands and quantify the changes in phosphorylation.

Mechanism of Action and Structure-Activity Relationship (SAR)

The isoindolin-1-one scaffold typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4] The substituents on the isoindolinone core are crucial for achieving potency and selectivity.

  • N-substituent: The group attached to the nitrogen of the lactam often projects into the solvent-exposed region or a hydrophobic pocket of the ATP-binding site. Aromatic or heteroaromatic rings are common and can be modified to optimize interactions and physicochemical properties.

  • C5-substituent (derived from the hydroxyl group): The substituent at the 5-position can be directed towards the "selectivity pocket" of the kinase, a region that varies among different kinases. By carefully designing this substituent, it is possible to achieve selectivity for the target kinase over closely related family members. For example, extending a substituent from this position to interact with specific amino acid residues can significantly enhance potency and selectivity.[4]

SAR cluster_0 Kinase ATP-Binding Site cluster_1 Isoindolinone Inhibitor Hinge Hinge Region Pocket Selectivity Pocket Solvent Solvent Front Core Isoindolinone Core Core->Hinge H-bonds N_Sub N-Substituent N_Sub->Solvent Hydrophobic/ Polar Interactions C5_Sub C5-Substituent C5_Sub->Pocket Selectivity-determining Interactions

Caption: Key pharmacophoric interactions of isoindolinone inhibitors.

Target Kinase Signaling Pathways

Understanding the signaling context of the target kinase is essential for interpreting cellular data and predicting the therapeutic potential of an inhibitor.

NUAK1 Signaling Pathway

NUAK1 is an AMP-activated protein kinase (AMPK)-related kinase involved in cell adhesion, migration, and metabolism.[12] It is activated by LKB1 and has been implicated in cancer progression and metastasis.[11]

NUAK1_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Inhibits) PP1b PP1β MYPT1->PP1b Regulates CellAdhesion Cell Adhesion & Migration PP1b->CellAdhesion Dephosphorylates substrates involved in RET_Pathway Ligand GDNF family ligands RET RET Receptor Ligand->RET Binds & Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified RET signaling pathway.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, differentiation, and survival. [13]Inhibitors of BTK are effective treatments for B-cell malignancies.

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB Activation PLCG2->NFkB Survival B-cell Proliferation & Survival NFkB->Survival

Caption: Simplified BTK signaling pathway.

Conclusion and Future Directions

Isoindolin-5-ol hydrochloride is a valuable and versatile starting material for the development of novel kinase inhibitors based on the privileged isoindolin-1-one scaffold. Its strategic functionalization allows for the generation of potent and selective inhibitors against a range of therapeutically relevant kinases. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities in their drug discovery endeavors. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and the ability to overcome mechanisms of drug resistance. The continued exploration of the chemical space around the isoindolinone core promises to yield the next generation of targeted therapies for a multitude of human diseases.

References

  • Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Plattner, R., et al. (2003). RET receptor signaling: function in development, metabolic disease, and cancer. Endocrine-Related Cancer, 10(2), 175-179. [Link]

  • CrystalGenomics, Inc. (2017). 2,3-dihydro-isoindole-1-on derivative as BTK kinase suppressant, and pharmaceutical composition including same.
  • Santoro, M., & Carlomagno, F. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 932353. [Link]

  • Atmaca, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Abdel-rahman, H. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8031. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Kılıç Süloğlu, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11135–11145. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay v1. protocols.io. [Link]

  • ResearchGate. (n.d.). Indolinone Kit inhibitors block SCLC growth in complete medium. [Link]

  • MiHKAL GmbH. (2024). Isoindolinone aminopyrimidine compounds as inhibitors of nuak kinases, compositions and uses thereof.
  • Begley, M. J., et al. (2018). NUAK: never underestimate a kinase. Biochemical Society Transactions, 46(6), 1709–1719. [Link]

  • Mehta, D., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. In Silico Pharmacology, 12(1), 51. [Link]

  • Atmaca, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Scott, J. S., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pemberton, N., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. Organic Letters, 20(17), 5242–5245. [Link]

  • Simone, O., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(3), 1035. [Link]

  • de Weerdt, I., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Immunology, 12, 708494. [Link]

  • ResearchGate. (n.d.). IC50 values of all compounds for L929 cells. [Link]

  • Carlomagno, F., et al. (2007). Synthesis and RET protein kinase inhibitory activity of 3-arylureidobenzylidene-indolin-2-ones. Bioorganic & Medicinal Chemistry Letters, 17(14), 3948–3952. [Link]

  • Asgard-pharm. (2016). Use of novel chemical compounds (variants) as nuak1 kinase inhibitors for treating oncological diseases.
  • Ivashchenko, A. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1018. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. [Link]

  • Sharma, G., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Sun, L., et al. (2001). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 7(5), 1440–1448. [Link]

  • Ghosh, S., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 23(7), 3747. [Link]

  • Kumar, A., et al. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. [Link]

  • Kim, D., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. International Journal of Molecular Sciences, 25(23), 14897. [Link]

  • de Weerdt, I., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Immunology, 12, 708494. [Link]

  • Kumar, A., et al. (2024). Novel 5‑Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics, and Biological Evaluation. Journal of Medicinal Chemistry, 67(3), 2146–2172. [Link]

  • Singh, S., et al. (2023). Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. Molecules, 28(19), 6825. [Link]

  • BeiGene, Ltd. (2022). Isoindolinone compounds, and uses thereof.
  • BeiGene, Ltd. (2023). Substituted fused bicyclic compounds as kinase inhibitors and their use.
  • ResearchGate. (n.d.). Binding free energies and IC 50 values of the selective inhibitors and the three natural products. [Link]

  • Johnson, G. L., et al. (2019). Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. ACS Medicinal Chemistry Letters, 10(10), 1446–1451. [Link]

  • Atmaca, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • ResearchGate. (n.d.). Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

  • ResearchGate. (n.d.). Mechanisms of resistance and IC50 (μM) for each drug. [Link]

  • Avendano, C., et al. (1990). Synthesis of 2,3-Dihydroimidazo[1,2- b ]isoquinoline-5(1 H )-one and Derivatives. Heterocycles, 31(8), 1449-1456. [Link]

  • Pan, A., et al. (2007). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5473–5478. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Isoindolin-5-ol hydrochloride synthesis side reactions

Welcome to the technical support center for the synthesis of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route to Isoindolin-5-ol, and what are the critical steps?

A prevalent and logical synthetic pathway to Isoindolin-5-ol commences with the commercially available 5-hydroxyisoindoline-1,3-dione (also known as 5-hydroxyphthalimide). The synthesis can be broadly divided into four critical stages:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the subsequent reduction step. Therefore, it is essential to protect it.

  • Reduction of the Phthalimide Moiety: This is the core transformation step to convert the dione to the desired isoindoline.

  • Deprotection of the Phenolic Hydroxyl Group: Removal of the protecting group to reveal the final isoindolin-5-ol.

  • Hydrochloride Salt Formation: Conversion of the free base to its more stable and often crystalline hydrochloride salt.

Each of these stages presents unique challenges and potential for side reactions, which will be addressed in this guide.

Troubleshooting Guide

Section 1: Protection of the Phenolic Hydroxyl Group

Question: I am seeing a complex mixture of products after my reduction step. Could the issue be with my starting material, 5-hydroxyisoindoline-1,3-dione?

Answer: Yes, it is highly probable that the unprotected phenolic hydroxyl group is the source of your side reactions. The choice of reducing agent for the phthalimide group is critical, and many powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are also strong bases. The acidic proton of the phenol will react with these basic reagents, leading to a complex mixture of products and incomplete reduction of the phthalimide.

Therefore, protection of the hydroxyl group is a mandatory first step. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the phthalimide reduction.

  • Readily removable under conditions that do not affect the newly formed isoindoline ring.

Two common choices for protecting phenols are silyl ethers and benzyl ethers .

Question: Which protecting group should I choose for my 5-hydroxyisoindoline-1,3-dione?

Answer: The choice of protecting group is contingent on your intended reduction method. Here is a comparative analysis:

Protecting GroupCommon ReagentStability to Reducing AgentsDeprotection ConditionsKey Considerations
TBDMS Ether TBDMS-Cl, ImidazoleStable to LiAlH₄, NaBH₄, BH₃TBAF in THFCan be labile to strongly acidic conditions.
TIPS Ether TIPS-Cl, ImidazoleMore stable than TBDMS to acidic conditions. Stable to LiAlH₄, NaBH₄, BH₃.TBAF in THFIncreased steric bulk can sometimes slow the protection reaction.
Benzyl Ether Benzyl bromide, K₂CO₃Stable to LiAlH₄, NaBH₄, BH₃Catalytic Hydrogenation (e.g., H₂, Pd/C)Deprotection via hydrogenation is often clean but incompatible if other reducible functional groups are present.

Recommendation: For reductions using hydrides like LiAlH₄ or boranes, a silyl ether (TBDMS or TIPS) is an excellent choice due to its robustness and the mild, fluoride-based deprotection method.[1][2] If you plan to use catalytic hydrogenation for the phthalimide reduction, a benzyl ether is not suitable as it would be cleaved simultaneously.

Workflow for Hydroxyl Protection (TBDMS Ether)

A 5-Hydroxyisoindoline-1,3-dione B Dissolve in anhydrous DMF A->B C Add Imidazole (1.5 eq) B->C D Add TBDMS-Cl (1.2 eq) portion-wise at 0°C C->D E Warm to RT, stir for 12-16h D->E F Monitor by TLC E->F G Aqueous workup (EtOAc/H₂O) F->G H Purify by column chromatography G->H I 5-(tert-Butyldimethylsilyloxy)isoindoline-1,3-dione H->I

Caption: Workflow for TBDMS protection.

Section 2: Reduction of the Phthalimide Moiety

Question: My reduction of the protected 5-hydroxyisoindoline-1,3-dione is giving me a low yield of the desired isoindoline. What are the likely side products and causes?

Answer: This is a common issue, and the side products depend heavily on the reducing agent used. Let's break down the possibilities for the most common reducing agents.

Case Study 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful, non-selective reducing agent.[3] While effective, it can lead to over-reduction if not carefully controlled.

  • Potential Side Product: Ring-opened amino alcohol.

  • Mechanism of Formation: Excessive LiAlH₄ or prolonged reaction at elevated temperatures can lead to the cleavage of the C-N bonds in the isoindoline ring after the initial reduction of the carbonyls.

  • Troubleshooting:

    • Temperature Control: Perform the reaction at 0°C or even lower to start, and allow it to slowly warm to room temperature. Avoid refluxing conditions unless necessary and carefully monitored.

    • Stoichiometry: Use a carefully measured amount of LiAlH₄ (typically 2-3 equivalents). An excess can promote over-reduction.

    • Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the protected phthalimide. This maintains a low concentration of the reducing agent and can improve selectivity.[4]

    • Workup: A careful quench at low temperature (e.g., with ethyl acetate followed by aqueous workup) is crucial to prevent side reactions during the workup.

Case Study 2: Borane (BH₃·THF or BH₃·SMe₂) Reduction

Borane is generally more selective for amides and carboxylic acids than LiAlH₄ and is an excellent choice for this transformation.[5][6]

  • Potential Issue: Incomplete reaction.

  • Cause: Insufficient reagent or reaction time. Borane reductions can sometimes be slower than with LiAlH₄.

  • Troubleshooting:

    • Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be required. Monitor the reaction progress carefully by TLC.

    • Reagent Stoichiometry: Ensure at least 2 equivalents of BH₃ are used.

    • Solvent: Anhydrous THF is the solvent of choice.

Case Study 3: Catalytic Hydrogenation

This method is attractive for its mildness but has its own set of challenges.

  • Potential Issues:

    • Incomplete Reaction: The catalyst may be poisoned or deactivated.

    • Deprotection of Benzyl Ether: If a benzyl protecting group is used for the hydroxyl, it will be cleaved under these conditions.

  • Troubleshooting:

    • Catalyst Choice: A Rhodium or Ruthenium-based catalyst may be more effective than Palladium for phthalimide reduction.

    • Pressure and Temperature: High pressure (50-100 atm) and elevated temperatures may be necessary to drive the reaction to completion.

    • Protecting Group Compatibility: This method is not compatible with a benzyl-protected hydroxyl group. A silyl ether is a better choice.

Logical Flow for Troubleshooting the Reduction Step

Start Low yield of protected isoindolin-5-ol CheckSM Is starting material fully consumed (TLC/LC-MS)? Start->CheckSM YesSM Yes CheckSM->YesSM Yes NoSM No CheckSM->NoSM No OverReduction Over-reduction likely (e.g., with LiAlH₄). Consider ring-opened byproducts. YesSM->OverReduction IncompleteReaction Incomplete reaction. NoSM->IncompleteReaction TroubleshootOverReduction Decrease temperature. Use inverse addition. Reduce equivalents of LiAlH₄. OverReduction->TroubleshootOverReduction TroubleshootIncomplete Increase reaction time/temperature. Check reagent quality/equivalents. Ensure anhydrous conditions. IncompleteReaction->TroubleshootIncomplete

Caption: Decision tree for troubleshooting the reduction.

Section 3: Deprotection and Salt Formation

Question: My deprotection of the silyl ether is not working well, or I am having trouble forming the hydrochloride salt.

Answer: These final steps are critical for obtaining the pure, stable final product.

Troubleshooting Silyl Ether Deprotection:

  • Issue: Incomplete deprotection.

  • Cause: The fluoride source (e.g., TBAF) may have degraded, or there may be steric hindrance.

  • Solution:

    • Use a fresh, anhydrous solution of TBAF in THF.

    • If the reaction is slow, gentle warming (e.g., to 40°C) can be beneficial.

    • Ensure the reaction is run for a sufficient time (monitor by TLC).

Troubleshooting Hydrochloride Salt Formation:

  • Issue: The product oils out or does not crystallize upon addition of HCl.

  • Cause:

    • The free base may be too soluble in the chosen solvent.

    • The presence of water can inhibit crystallization.

    • Impurities can act as crystallization inhibitors.

  • Protocol and Troubleshooting:

    • Ensure a Pure Free Base: Purify the isoindolin-5-ol by column chromatography after deprotection if necessary.

    • Choose an Appropriate Solvent: Dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or a mixture of diethyl ether and methanol.

    • Use Anhydrous HCl: Use a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or HCl in dioxane). Gaseous HCl can also be bubbled through the solution. Using aqueous HCl can lead to lower yields due to the solubility of the salt in water.[7]

    • Control the Addition: Add the HCl solution dropwise at 0°C with vigorous stirring.

    • Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Sonication can also induce crystallization.

    • Isolate and Dry: Collect the solid by filtration, wash with a cold, anhydrous solvent (like diethyl ether), and dry thoroughly under vacuum.

Experimental Protocols

Protocol 1: Benzyl Protection of 5-Hydroxyisoindoline-1,3-dione

  • To a solution of 5-hydroxyisoindoline-1,3-dione (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to yield 5-(benzyloxy)isoindoline-1,3-dione.

Protocol 2: Reduction of Protected Phthalimide with BH₃·SMe₂

  • To a solution of the protected 5-hydroxyisoindoline-1,3-dione (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add BH₃·SMe₂ (2.0-2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol.

  • Add 1M HCl and stir for 1 hour at room temperature.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude protected isoindolin-5-ol can be purified by column chromatography or taken directly to the deprotection step.

Protocol 3: Deprotection of a TBDMS-protected Isoindolin-5-ol

  • Dissolve the TBDMS-protected isoindolin-5-ol (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude isoindolin-5-ol by column chromatography.

References

  • Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
  • Wikipedia. (n.d.). Benzyl group. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Google Patents. (n.d.).
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • PubChem. (n.d.). 5-Hydroxyisoindoline-1,3-dione. [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Hydrogenation for Isoindoline Synthesis

Welcome to the Technical Support Center for the synthesis of isoindolines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoindolines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes with a deep understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation for isoindoline synthesis. Each problem is followed by a systematic approach to identify the root cause and implement an effective solution.

Issue 1: Low or No Conversion of Starting Material

You've set up your hydrogenation reaction, but analysis (TLC, GC, LC-MS) shows a significant amount of unreacted starting material, such as phthalimide or phthalonitrile.

Possible Causes & Recommended Solutions

  • Catalyst Activity:

    • Poisoning: The active sites on your catalyst can be blocked by various impurities.[1] Common poisons for platinum and palladium catalysts include sulfur compounds, and in some cases, nitrogen-containing heterocycles (that are not the substrate).[1][2] Ensure all glassware is meticulously cleaned and use high-purity, anhydrous solvents and reagents.[1] If you suspect poisoning, replacing the catalyst with a fresh batch is the most reliable solution.[1]

    • Deactivation: Catalysts can lose activity over time due to improper storage or handling, especially pyrophoric catalysts like Raney Nickel.[1][3] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Insufficient Loading: The catalyst-to-substrate ratio may be too low. For many hydrogenations, a 5-10 mol% loading of the metal on the support (e.g., 10% Pd/C) is a good starting point, but this can vary significantly based on the substrate and reaction conditions.[1] For the synthesis of isoindoline from phthalonitrile, a higher loading of 5% Pt/C (20% by weight of the phthalonitrile) has been shown to be effective.[4]

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: While some reductions can be achieved with a hydrogen balloon at atmospheric pressure, the hydrogenation of imides or nitriles to form isoindolines often requires elevated pressure to achieve a reasonable reaction rate.[1][4] For instance, pressures ranging from 100 to 180 bars have been successfully used for the synthesis of isoindoline from phthalonitrile.[4][5]

    • Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[1] However, for more challenging substrates, gentle heating can be beneficial.[1] For the hydrogenation of phthalonitrile to isoindoline, temperatures between 30°C and 100°C have been reported.[4] Conversely, excessive heat can lead to catalyst deactivation or promote side reactions.[1]

    • Poor Agitation: In a heterogeneous catalytic system, efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen is critical for optimal mass transfer.[1][6] Ensure vigorous stirring to maximize the contact between all three phases.[1]

  • Substrate and Solvent Issues:

    • Poor Solubility: If your starting material is not fully dissolved in the chosen solvent, the reaction will be mass-transfer limited and proceed slowly.[1] Select a solvent that provides good solubility for the substrate. Common solvents for isoindoline synthesis include tetrahydrofuran (THF), ethanol, and ethyl acetate.[1][4][7]

    • Solvent Purity: The presence of water or other impurities in the solvent can sometimes inhibit the catalyst.[1] Using anhydrous solvents is a recommended practice.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst 1. Check Catalyst start->catalyst conditions 2. Check Reaction Conditions start->conditions substrate 3. Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned inactive Inactive/Old? catalyst->inactive loading Insufficient Loading? catalyst->loading pressure Inadequate H₂ Pressure? conditions->pressure temp Incorrect Temperature? conditions->temp agitation Poor Agitation? conditions->agitation solubility Poor Solubility? substrate->solubility purity Impure Solvent? substrate->purity poisoned_sol Use high-purity reagents. Replace catalyst. poisoned->poisoned_sol Yes inactive_sol Use fresh catalyst. Handle under inert gas. inactive->inactive_sol Yes loading_sol Increase catalyst loading. loading->loading_sol Yes pressure_sol Increase H₂ pressure. pressure->pressure_sol Yes temp_sol Optimize temperature (may need heating). temp->temp_sol Yes agitation_sol Increase stirring rate. agitation->agitation_sol Yes solubility_sol Choose a more suitable solvent. solubility->solubility_sol Yes purity_sol Use anhydrous, high-purity solvent. purity->purity_sol Yes

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity and Formation of Side Products

Your reaction proceeds, but you observe the formation of significant amounts of byproducts, such as isoindolinone, over-reduced species, or products from C-N bond cleavage.

Possible Causes & Recommended Solutions

  • Over-reduction: The desired isoindoline can sometimes be further hydrogenated to form octahydroisoindole. This is more likely under harsh conditions (high temperature and pressure).

    • Solution: Employ milder reaction conditions. Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.

  • Formation of Isoindolinone: When starting from phthalimide, partial reduction can lead to the formation of isoindolinone.[7][8]

    • Solution: The choice of catalyst and additives is crucial. For example, the hydrogenation of phthalimide over 10% palladium on carbon in the presence of trifluoroacetic acid has been shown to selectively yield isoindolinone.[7][8] To favor the formation of isoindoline, a different catalytic system, such as Platinum on Carbon (Pt/C), may be more effective.[4]

  • C-N Bond Cleavage: Some catalysts, particularly under forcing conditions, can promote hydrogenolysis of the C-N bonds in the isoindoline ring, leading to ring-opened byproducts. For instance, ruthenium-based catalysts have been used to intentionally cleave cyclic imides to form diols and amines.[9]

    • Solution: Screen different catalysts. Platinum and palladium catalysts are generally less prone to inducing C-N bond cleavage under typical hydrogenation conditions compared to more aggressive catalysts like Raney Nickel or certain ruthenium complexes.

Catalyst and Condition Selection for Selectivity

Starting MaterialDesired ProductCatalyst SystemKey ConditionsPotential Byproducts
PhthalonitrileIsoindoline5% Pt/C100-180 bar H₂, 30-100°C, THFIncomplete reduction products
PhthalimideIsoindolineScreening required (e.g., Pt/C)Moderate pressure and temperatureIsoindolinone, over-reduction
PhthalimideIsoindolin-1-one10% Pd/C with Trifluoroacetic AcidAtmospheric or low pressure H₂, RTIsoindoline, unreacted starting material

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of a phthalimide to an isoindoline?

While the exact mechanism can be complex and surface-dependent, it is generally understood to proceed through a series of steps. First, molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The phthalimide substrate also adsorbs onto the catalyst surface. The carbonyl groups of the imide are sequentially hydrogenated, likely proceeding through a hemiaminal intermediate. Subsequent dehydration and further hydrogenation of the resulting iminium species would lead to the formation of the isoindoline ring.

Reaction Pathway Visualization

Phthalimide Phthalimide Hemiaminal Hemiaminal Intermediate Phthalimide->Hemiaminal Iminium Iminium Intermediate Hemiaminal->Iminium Isoindoline Isoindoline Iminium->Isoindoline

Sources

Troubleshooting

Improving yield and purity of Isoindolin-5-ol hydrochloride

Welcome to the technical support center for the synthesis and purification of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Isoindolin-5-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound. We provide in-depth troubleshooting advice and detailed protocols to help you improve both the final yield and purity of your target molecule.

Structure of This Guide

This document is divided into two main sections:

  • Frequently Asked Questions (FAQs): For quick answers to common problems encountered during synthesis and purification.

  • In-Depth Troubleshooting Guide: A detailed, problem-oriented guide that explores the root causes of complex issues and provides step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 40%. What is the most common reason?

A: A low yield is often a cumulative problem, but the most frequent causes are incomplete reaction during the reduction step, mechanical losses during workup, or product decomposition.[1] Ensure you are rigorously monitoring the reaction to completion via TLC or LC-MS and are using an inert atmosphere to protect the oxygen-sensitive phenol group.

Q2: I'm seeing a persistent impurity in my final product's NMR that I can't identify.

A: This is often the corresponding starting material (e.g., 5-hydroxyisoindolin-1-one) due to incomplete reduction. Another possibility is an N-oxide impurity if the amine was exposed to oxidizing conditions.[2] We recommend running a co-spot on a TLC plate with your starting material and crude product to check for this.

Q3: My product won't crystallize properly after adding HCl. It just oils out.

A: "Oiling out" is a common issue in salt formation and is usually related to solvent choice, concentration, or the presence of impurities. The product may be too soluble in the chosen solvent, or impurities are inhibiting the crystal lattice formation. Try using a more non-polar solvent system or adding the HCl solution more slowly at a lower temperature.

Q4: Is column chromatography recommended for purifying the free base before salt formation?

A: While possible, it should be approached with caution. Isoindolin-5-ol, being an amine, can streak or decompose on standard silica gel.[3] If chromatography is necessary, consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a different stationary phase like alumina.[3] Whenever feasible, purification via crystallization of the hydrochloride salt is preferred as it is more scalable and can significantly enhance purity.[2][3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving common experimental challenges.

Problem 1: Low Overall Yield

A diminished yield can be traced back to one of three main stages: the chemical reaction, the workup/extraction, or the final isolation.

Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Significant Starting Material Remaining Check_Reaction->Incomplete_Reaction Incomplete? Complex_Mixture Multiple Side Products or Degradation Check_Reaction->Complex_Mixture Messy? Clean_Conversion Clean Conversion to Product Check_Reaction->Clean_Conversion Clean? Sol_Incomplete Solution: • Extend reaction time • Add more reducing agent • Check reagent quality Incomplete_Reaction->Sol_Incomplete Sol_Complex Solution: • Lower reaction temperature • Use inert atmosphere (N2/Ar) • Check for incompatible reagents Complex_Mixture->Sol_Complex Workup_Issue Investigate Workup & Isolation Clean_Conversion->Workup_Issue Sol_Workup Solution: • Perform extractions with fresh solvent • Ensure pH is correct for partitioning • Minimize transfers & rinse glassware Workup_Issue->Sol_Workup Loss Found

Caption: Troubleshooting logic for low yield diagnosis.

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent, poor quality reagents, or non-optimal reaction temperature. Many common organic chemistry errors can lead to low yields.[4]

    • Solution:

      • Monitor Rigorously: Use TLC or LC-MS to track the disappearance of the starting material. Do not proceed to workup until it is fully consumed.[1]

      • Reagent Stoichiometry: If the reaction stalls, a small, incremental addition of the reducing agent may be necessary.

      • Temperature Control: For exothermic reductions, ensure the reaction is cooled in an ice bath during the addition of the reducing agent to prevent side reactions.

  • Product Degradation:

    • Cause: The phenol group in Isoindolin-5-ol is susceptible to oxidation, which can be accelerated by heat and trace metals. The isoindole core itself can also be sensitive to harsh pH conditions.[3]

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • pH Control: During aqueous workup, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and avoid prolonged exposure to strongly acidic or basic conditions.[3]

  • Mechanical Losses During Workup:

    • Cause: Product loss during transfers between glassware, incomplete extraction from the aqueous layer, or adherence of the product to drying agents.[1]

    • Solution:

      • Efficient Extraction: Ensure the pH of the aqueous layer is basic (>9) before extracting the free-base into an organic solvent. Perform at least 3-4 extractions to maximize recovery.

      • Rinse Thoroughly: After each transfer, rinse the original flask with the extraction solvent and add it to the separatory funnel. Thoroughly rinse the drying agent (e.g., Na₂SO₄) with fresh solvent after drying the organic layer.[1]

Problem 2: High Impurity Profile in Final Product

Achieving high purity is critical, and the hydrochloride salt formation is a key purification step.[2] If impurities persist, they must be addressed before this final stage.

Impurity NameStructure (Hypothetical)OriginIdentification Method
5-Hydroxyisoindolin-1-oneIsoindolinone with OH at C5Incomplete reduction of the lactam carbonyl.LC-MS (different mass), NMR (carbonyl peak ~168 ppm)
Over-reduced speciesLoss of aromaticityHarsh reduction conditions (e.g., high pressure/temp hydrogenation).NMR (loss of aromatic signals), LC-MS (higher mass)
N-OxideN-O bond on the isoindoline NOxidation of the amine free base during workup or storage.LC-MS (M+16 peak)
Dimer/PolymerComplex structureInstability of the isoindole core, especially under acidic conditions or heat.[3]Broad signals in NMR, baseline noise in LC-MS

Crystallization is often superior to chromatography for removing small amounts of closely related impurities. The key is finding a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble.

Objective: To crystallize Isoindolin-5-ol hydrochloride with >99.5% purity.

Materials:

  • Crude Isoindolin-5-ol (free base)

  • 2-Propanol (IPA)

  • 2M HCl in IPA (or Diethyl Ether)

  • Methyl tert-butyl ether (MTBE) or Heptane

  • Stir plate, flasks, filtration apparatus

Procedure:

  • Dissolution: Gently warm the crude Isoindolin-5-ol free base in a minimal amount of IPA (e.g., 5-10 mL per gram of crude material) until fully dissolved.

  • Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.

  • Acidification: Cool the solution to room temperature. While stirring, slowly add the 2M HCl/IPA solution dropwise. Monitor for the onset of precipitation.

  • Precipitation & Maturation: Once precipitation begins, stop the addition of acid. If no solid forms, consider adding a more non-polar anti-solvent like MTBE dropwise until turbidity is observed. Allow the slurry to stir at room temperature for 1-2 hours to mature the crystals.

  • Cooling: Cool the slurry in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with cold MTBE or heptane to remove residual solvent and impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C) until a constant weight is achieved.

Start Initiate Crystallization Problem Observe Outcome Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Oily? No_Precipitation No Solid Forms Problem->No_Precipitation Clear? Poor_Purity Purity Still Low Problem->Poor_Purity Impure? Sol_Oiling Solution: • Use a more non-polar solvent (e.g., Ethyl Acetate) • Lower the temperature before adding HCl • Add HCl solution more slowly Oiling_Out->Sol_Oiling Sol_No_Solid Solution: • Concentrate the solution • Add a non-polar anti-solvent (e.g., Heptane) • Scratch flask with glass rod No_Precipitation->Sol_No_Solid Sol_Purity Solution: • Perform a re-crystallization • Ensure pH of HCl salt is not overly acidic • Consider a charcoal treatment of the free base solution Poor_Purity->Sol_Purity

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Zaworotko, M. J., & Chadha, R. (2010). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Not Voodoo. [Link]

  • Chadha, R., & Saini, A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of the Brazilian Chemical Society. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Zaworotko, M. J., & Kumar, V. (2011). A crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular Pharmaceutics. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. . [Link]

  • Google Patents. (2001).

Sources

Optimization

Technical Support Center: Isoindolin-5-ol Hydrochloride Stability and Analysis

Welcome to the technical support center for Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoindolin-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of chemical stability and analysis. Since specific degradation data for Isoindolin-5-ol hydrochloride is not extensively published, this guide leverages foundational chemical principles of its core functional groups—a phenolic alcohol and a secondary amine within an isoindoline scaffold—to predict and address potential challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of Isoindolin--5-ol hydrochloride.

Q1: What is the basic structure of Isoindolin-5-ol hydrochloride and which parts of the molecule are most susceptible to degradation?

A1: Isoindolin-5-ol hydrochloride is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl (-OH) group at the 5-position.[1] The nitrogen atom is protonated as a hydrochloride salt. The two primary sites prone to degradation are:

  • The Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[2][3] This is often the most significant degradation pathway.

  • The Isoindoline Ring System: The secondary amine in the isoindoline ring can undergo oxidation. While the ring is generally stable, extreme pH and heat could potentially lead to hydrolytic cleavage.[4][5]

Q2: Why is the compound supplied as a hydrochloride salt?

A2: The hydrochloride salt form increases the aqueous solubility and stability of the compound. The protonated amine is less nucleophilic and less prone to certain degradation reactions compared to its free base form.

Q3: What are the general best practices for storing Isoindolin-5-ol hydrochloride to ensure its stability?

A3: To minimize degradation, store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at controlled room temperature or refrigerated. For solutions, especially aqueous, it is recommended to prepare them fresh. If storage is necessary, use deoxygenated solvents, store at low temperatures (2-8°C), and protect from light.

Section 2: Degradation Pathways & Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines.[6][7] These studies deliberately stress the compound to predict its long-term stability.[8][9] A typical study aims for 5-20% degradation to ensure that analytical methods can detect and resolve the resulting impurities.[10]

Predicted Degradation Pathways

The primary degradation pathways for Isoindolin-5-ol are predicted to be oxidation and, to a lesser extent, photodegradation.

  • Oxidative Degradation: The phenol moiety is highly susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents (like hydrogen peroxide) can initiate a free-radical process, leading to the formation of a semiquinone radical, which can then be further oxidized to a quinone-like species. This transformation often results in a visible color change in the sample, typically to yellow or brown.[2][11]

  • Photodegradation: Aromatic compounds, especially phenols, can absorb UV light, leading to photolytic degradation. This can result in complex mixtures of degradation products. ICH Q1B guidelines recommend exposure to controlled light sources to assess photostability.[8]

  • Hydrolytic Degradation: The isoindoline ring is generally stable to hydrolysis under neutral conditions. However, under harsh acidic or basic conditions combined with heat, ring-opening could occur.[5]

  • Thermal Degradation: Degradation may occur at elevated temperatures, and the specific pathway would depend on the presence of other stressors like oxygen or moisture.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradants Oxidation (H2O2, O2) Oxidation (H2O2, O2) Isoindolin-5-ol Isoindolin-5-ol Oxidation (H2O2, O2)->Isoindolin-5-ol Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Isoindolin-5-ol Acid/Base Hydrolysis (HCl, NaOH) Acid/Base Hydrolysis (HCl, NaOH) Acid/Base Hydrolysis (HCl, NaOH)->Isoindolin-5-ol Quinone-like Species Quinone-like Species Isoindolin-5-ol->Quinone-like Species Major N-Oxide N-Oxide Isoindolin-5-ol->N-Oxide Minor Photoproducts Photoproducts Isoindolin-5-ol->Photoproducts Variable Ring-Opened Products Ring-Opened Products Isoindolin-5-ol->Ring-Opened Products Harsh Conditions

Caption: Predicted degradation pathways for Isoindolin-5-ol.
Protocol: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study in line with ICH Q1A(R2) guidelines.[6][8]

Objective: To generate potential degradation products of Isoindolin-5-ol hydrochloride and develop a stability-indicating HPLC method.

Materials:

  • Isoindolin-5-ol hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber, oven.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Isoindolin-5-ol hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Stress: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8]

  • Sample Preparation for Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the unstressed control and all stressed samples using an appropriate HPLC method (see Section 4 for method development).

  • Evaluation: Compare the chromatograms of stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak and from each other.

Section 3: Analytical Troubleshooting Guide (HPLC)

This section provides solutions to common problems encountered during the HPLC analysis of Isoindolin-5-ol hydrochloride.

G cluster_PeakTailing Problem: Peak Tailing cluster_Retention Problem: Drifting Retention Time cluster_GhostPeaks Problem: Ghost Peaks Observation Observation Hypothesis Hypothesis Action Action Result Result Tailing Peak Tailing Observed Hypothesis1 Secondary interactions between basic amine and acidic silanols on column. Tailing->Hypothesis1 Action1 1. Lower mobile phase pH to <3 to protonate silanols. 2. Use a mobile phase modifier (e.g., 0.1% TFA or triethylamine). 3. Switch to a high-purity, end-capped column. Hypothesis1->Action1 Result1 Improved Peak Shape Action1->Result1 Drift Retention Time Decreasing/Increasing Hypothesis2 1. Inadequate column equilibration. 2. Mobile phase composition changing. 3. Temperature fluctuations. Drift->Hypothesis2 Action2 1. Increase equilibration time between runs. 2. Prepare fresh mobile phase; check pump performance. 3. Use a column oven. Hypothesis2->Action2 Result2 Stable Retention Action2->Result2 Ghost Unexpected Peaks Appear Hypothesis3 1. Contamination in mobile phase or injector. 2. Carryover from previous injection. Ghost->Hypothesis3 Action3 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash step in the injector program. Hypothesis3->Action3 Result3 Clean Baseline Action3->Result3

Caption: HPLC troubleshooting workflow for common issues.

Q: My chromatogram for Isoindolin-5-ol shows significant peak tailing. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like Isoindolin-5-ol is commonly caused by secondary ionic interactions between the protonated amine and residual, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based HPLC column.[12]

  • Causality: At mid-range pH, the amine is positively charged (R₃NH⁺) and the silanols are negatively charged, leading to an unwanted ion-exchange interaction that slows down a fraction of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 (e.g., with 0.1% trifluoroacetic acid or formic acid) protonates the silanol groups (-Si-OH), minimizing the ionic interaction.[13]

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Select an Appropriate Column: Use a modern, high-purity, end-capped silica column specifically designed for analyzing basic compounds. These columns have a much lower concentration of residual silanols.

Q: I'm observing a gradual decrease in retention time over a sequence of injections. What should I investigate?

A: Drifting retention times, especially a decrease, often points to issues with the column or mobile phase.[14]

  • Causality: A common cause is the slow stripping of the stationary phase under harsh pH conditions (pH > 8 or < 2) or inadequate column equilibration between gradient runs.[15] It can also be caused by changes in mobile phase composition if it is mixed online and one of the solvent lines has an issue.

  • Troubleshooting Steps:

    • Verify Mobile Phase: Prepare a fresh batch of mobile phase. If using a gradient, ensure the pump is delivering the correct composition.

    • Ensure Equilibration: Increase the column equilibration time at the initial conditions between injections. A stable baseline and pressure are good indicators of equilibration.

    • Check for Leaks: Inspect the system for any leaks, as this can affect flow rate and pressure, leading to retention shifts.[13]

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might alter the stationary phase over time.[14]

Q: My sample solution is turning a pale yellow, and I see a new, broad peak in the chromatogram. What is likely happening?

A: This is a classic sign of oxidative degradation.

  • Causality: The phenolic -OH group is likely oxidizing to a quinone-type structure, which is often colored and may be more polar or have different chromatographic behavior.[2][16] This can be accelerated by light, heat, or the presence of trace metals.

  • Solutions:

    • Sample Preparation: Prepare samples fresh and in an amber autosampler vial to protect from light.

    • Solvent Choice: Use deoxygenated solvents for sample preparation and mobile phases if the problem is severe.

    • Antioxidants: For formulation development, the inclusion of an antioxidant may be necessary to improve stability.

Section 4: Data and Protocols

Table 1: Example HPLC Method Parameters for Stability Indicating Analysis
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape for the basic analyte.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient is necessary to elute both the polar parent and potentially non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CControlled temperature ensures reproducible retention times.[15]
Injection Vol. 2 µLSmall volume to prevent peak fronting due to overload.[15]
Detection UV at 275 nm (or PDA 200-400 nm)Wavelength should be chosen at the absorbance maximum. A PDA detector is ideal for identifying new impurity peaks.

References

  • ICH. (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]

  • ResearchGate. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • National Institutes of Health (NIH). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]

  • American Society for Microbiology. (2025). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • IJPSR. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. [Link]

  • PubMed. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. [Link]

  • MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). [Link]

  • ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course.... [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. [Link]

  • SIELC. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4-nitro- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Recent Developments in Isoindole Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). The chemistry of isoindole natural products. [Link]

  • Beilstein Journals. (n.d.). The chemistry of isoindole natural products. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP2877462B1 - PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
  • ChemicalRegister.com. (n.d.). Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) Suppliers. [Link]

  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • MDPI. (n.d.). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. [Link]

  • Wikipedia. (n.d.). Isoindoline. [Link]

  • ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • National Institutes of Health (NIH). (2025). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • Arkivoc. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • MDPI. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. [Link]

  • ResearchGate. (n.d.). Isoindoline Pigments. [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation Studies of Isoindoline Derivatives

Welcome to the technical support center for forced degradation studies of isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stress testing this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the successful design and execution of your studies, ensuring scientific integrity and regulatory compliance.

Introduction: The Stability Challenge of the Isoindoline Core

The isoindoline scaffold, particularly the isoindoline-1,3-dione (phthalimide) and isoindolin-1-one moieties, is a cornerstone of many therapeutic agents, including immunomodulators like thalidomide, lenalidomide, and pomalidomide.[1][2] The inherent reactivity of the imide functional group, however, presents a significant stability challenge.[3][4] Forced degradation studies are therefore not merely a regulatory checkbox but a critical exercise in understanding the molecule's intrinsic stability, predicting its degradation pathways, and developing robust, stability-indicating analytical methods.[4][5]

This guide is structured to address common issues encountered in the laboratory, moving from high-level strategic questions to specific troubleshooting of analytical methodologies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems in a direct Q&A format, providing both a quick answer and a detailed explanation grounded in scientific principles.

FAQ 1: Experimental Design & Strategy

Question: I am starting a forced degradation study for a novel isoindoline derivative. What are the essential stress conditions I must include?

Answer: According to ICH guideline Q1A(R2), a comprehensive forced degradation study should, at a minimum, investigate the effects of hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[6] For isoindoline derivatives, hydrolytic and oxidative stress are often the most critical due to the reactivity of the isoindoline core and any associated functional groups.

  • Hydrolysis: The imide bond in the phthalimide ring is susceptible to cleavage.[4] Therefore, you must test in acidic, basic, and neutral conditions. A common starting point is using 0.1 M HCl for acidic, 0.1 M NaOH for basic, and water for neutral hydrolysis.[7]

  • Oxidation: Many isoindoline derivatives can be susceptible to oxidation.[8] Hydrogen peroxide (e.g., 3-30% H₂O₂) is a standard oxidizing agent used for these studies.[9]

  • Photolysis: Photostability testing is crucial and should be conducted according to ICH Q1B guidelines, exposing the drug substance to a combination of UV and visible light.[5][10]

  • Thermal Stress: This is typically performed at temperatures in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C, 70°C).[6] Both solid-state and solution-state thermal degradation should be assessed.

Question: What is a reasonable target degradation percentage? I am seeing either no degradation or complete degradation.

Answer: The goal of forced degradation is to achieve partial degradation, typically in the range of 5-20%.[10] This ensures that you generate a sufficient amount of primary degradation products for detection and characterization without driving the reaction to form secondary or tertiary degradants that may not be relevant to real-world stability.[4]

  • If you see no degradation: The stress condition is too mild. You can incrementally increase the severity. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature, or extend the exposure time.[11]

  • If you see complete degradation: The stress condition is too harsh. Reduce the concentration of the stressor (e.g., from 0.1 M NaOH to 0.01 M NaOH), lower the temperature, or shorten the exposure time.[10] It is a process of systematic optimization.

FAQ 2: Understanding Degradation Pathways

Question: Under basic hydrolysis, I observe a major new peak. What is the likely degradation product for an isoindoline-1,3-dione?

Answer: The most common degradation pathway for isoindoline-1,3-diones (phthalimides) under basic conditions is the hydrolytic cleavage of one of the carbonyl-nitrogen bonds of the imide ring.[4] This results in the formation of a phthalamic acid derivative.

  • Causality: The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to ring-opening. Alkaline hydrolysis with an aqueous alkali often stops at the phthalamic acid stage.[4] For complete hydrolysis to phthalic acid and the corresponding primary amine, a subsequent treatment with a mineral acid is typically necessary.[4]

Question: My isoindoline derivative contains a glutarimide ring, similar to lenalidomide. What degradation should I expect under acidic conditions?

Answer: For molecules like lenalidomide, which contain both a phthalimide and a glutarimide ring, acidic hydrolysis can lead to the opening of either ring. Studies on lenalidomide have shown that acidic conditions can induce significant degradation, leading to the formation of impurities arising from the hydrolysis of the glutarimide ring.[12] The phthalimide ring is also susceptible, though it may be more stable than the glutarimide moiety under certain acidic conditions.[2]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments. These are intended as a starting point and should be adapted based on the specific properties of your molecule.

Protocol 1: General Forced Degradation Stock Solution Preparation
  • Objective: To prepare a stock solution of the isoindoline derivative for stress studies.

  • Procedure:

    • Accurately weigh approximately 10 mg of the isoindoline derivative active pharmaceutical ingredient (API).

    • Dissolve the API in a suitable organic solvent in which it is freely soluble (e.g., methanol, acetonitrile). Use the minimum amount necessary.

    • Dilute the solution with water or a 50:50 mixture of organic solvent and water to a final concentration of 1 mg/mL. This will be your stock solution.

    • Ensure the drug is fully dissolved before proceeding. Sonication may be used if necessary.

Protocol 2: Hydrolytic Degradation (Acid, Base, Neutral)
  • Objective: To evaluate the susceptibility of the isoindoline derivative to hydrolysis.

  • Materials: 1 M HCl, 1 M NaOH, HPLC-grade water, 1 mg/mL drug stock solution.

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of HPLC-grade water.

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Objective: To assess the oxidative stability of the isoindoline derivative.

  • Materials: 30% Hydrogen Peroxide (H₂O₂), 1 mg/mL drug stock solution.

  • Procedure:

    • Mix 1 mL of the drug stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Part 3: Analytical Troubleshooting

This section focuses on resolving common issues with the analytical methods used to monitor forced degradation studies, primarily HPLC.

Troubleshooting HPLC: Peak Tailing of Basic Isoindoline Derivatives

Issue: "I am analyzing my isoindoline derivative, which has a primary amine group, and I'm observing significant peak tailing in my chromatogram."

Explanation: Peak tailing for basic compounds is a classic issue in reversed-phase HPLC.[13] It is primarily caused by secondary interactions between the protonated basic analyte (e.g., an amine) and negatively charged, ionized residual silanol groups on the surface of the silica-based stationary phase.[11] This leads to a mixed-mode retention mechanism, causing the peak to tail.

Solutions:

  • Operate at Low pH:

    • Causality: By lowering the mobile phase pH (e.g., to pH 2.5-3.5), the residual silanol groups on the silica surface become fully protonated (Si-OH).[11] This minimizes the ionic interaction with the positively charged analyte, leading to a more symmetrical peak shape.

    • Action: Use a buffer such as phosphate or formate to maintain a consistent low pH. Be mindful that the retention time of your basic analyte may decrease, which might require adjusting the organic modifier concentration.[6]

  • Use a High-Purity, End-Capped Column:

    • Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped." End-capping is a chemical process that derivatizes most of the residual silanol groups, making them less available for secondary interactions.[11]

    • Action: Ensure you are using a high-quality, end-capped C18 or similar column. If your column is old, it may be degraded, exposing more active silanol sites.

  • Increase Buffer Concentration:

    • Causality: A higher concentration of buffer ions can help to "shield" the active silanol sites, reducing their interaction with the analyte.[13]

    • Action: Try increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM or 50 mM).

Table 1: Summary of Troubleshooting Strategies for Peak Tailing

StrategyMechanism of ActionRecommended Action
Low pH Mobile Phase Protonates residual silanols, minimizing ionic interactions.Adjust mobile phase to pH 2.5-3.5 using a suitable buffer.
High-Purity Column Reduces the number of available active silanol sites.Use a modern, high-purity, end-capped HPLC column.
Increase Buffer Strength Buffer ions compete for active sites, masking them from the analyte.Increase buffer concentration (e.g., from 10 mM to 25-50 mM).
Use a Mobile Phase Additive Additives like triethylamine (TEA) compete with the analyte for silanol sites.Add a small amount of an amine modifier like TEA (e.g., 0.1%) to the mobile phase. Note: This is an older technique and may be less necessary with modern columns.[14]

Part 4: Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are visualizations for a typical forced degradation workflow and a common degradation pathway for isoindoline-1,3-diones.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (70°C, Solid & Solution) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS Characterize Peaks Pathway Establish Degradation Pathways LCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation Pathway of Phthalimide Ring

Hydrolysis_Pathway Reactant Isoindoline-1,3-dione (Phthalimide Derivative) O / \nC C=O C6H4 N-R / C C=O /  / O Intermediate Phthalamic Acid Derivative COOH C6H4 C(=O)NH-R Reactant->Intermediate OH- (Base) H2O

Caption: Base-catalyzed hydrolysis of the phthalimide ring.

References

  • Rasayan Journal of Chemistry. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. [Link]

  • PubChem. (n.d.). Thalidomide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • PubMed Central. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. [Link]

  • ResearchGate. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2010). DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS. [Link]

  • ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course.... Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]

  • PubMed Central. (n.d.). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular mechanisms of thalidomide and its derivatives. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Dana-Farber Cancer Institute. (2018). After 60 years, scientists uncover how thalidomide produced birth defects. [Link]

  • Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in the molecular mechanism of thalidomide teratogenicity. [Link]

  • Google Patents. (n.d.). Cleavage of phthalimides to amines - US4544755A.
  • Science.org. (n.d.). Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Retrieved from [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

  • Canadian Science Publishing. (n.d.). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a r. Retrieved from [Link]

  • PubMed Central. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • PubMed Central. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone.... Retrieved from [Link]

  • ResearchGate. (n.d.). thermal degradation study of some local anesthetic drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Retrieved from [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • ResearchGate. (2025). LC–MS/MS characterization of forced degradation products of zofenopril | Request PDF. [Link]

  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives.. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. [Link]

  • GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from [Link]

  • PubMed Central. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Isoindoline Reaction Mixture Purification

Welcome to the technical support center for isoindoline purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity isoindoline d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindoline purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity isoindoline derivatives. The inherent reactivity and potential instability of the isoindoline ring system can lead to a variety of purification hurdles.[1] This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address specific issues you may face in the laboratory.

Section 1: Frequently Asked Questions - Understanding Common Impurities

This section addresses the foundational knowledge required to diagnose purification problems: identifying the likely culprits in your reaction mixture.

Q1: I've just completed a reduction of an N-substituted phthalimide (isoindoline-1,3-dione) to the corresponding isoindoline. My initial analysis shows a complex mixture. What are the most probable byproducts?

A1: The reduction of phthalimides is a common route to isoindolines, but it's often not as clean as one might hope. The primary impurities to anticipate are:

  • Unreacted Starting Material: Incomplete reactions are a frequent issue. The N-substituted isoindoline-1,3-dione may remain in your mixture.[2]

  • Partially Reduced Intermediates (Hydroxylactams): Reduction of only one of the two carbonyl groups results in the formation of a hydroxylactam (e.g., 3-hydroxy-2-substituted-isoindolin-1-one). These are often stable and can be a major byproduct if the reaction doesn't proceed to completion.[2][3]

  • Over-reduced Products: If your reduction conditions are too harsh or the reaction time is too long, the phthalimide can be over-reduced to the corresponding amino alcohol.[2]

  • Phthalide Derivatives: Under certain workup conditions, side reactions can generate neutral phthalide byproducts.[2]

Understanding the potential for these impurities is the first critical step in designing an effective purification strategy. The quality of your starting materials can also significantly impact the impurity profile of your final product.[4][5]

Q2: How can I reliably detect these byproducts in my crude reaction mixture?

A2: A multi-pronged analytical approach is always recommended for a comprehensive purity assessment.[6] The gold standard techniques include:

  • Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique for visualizing the complexity of your mixture. The starting material, desired product, and various byproducts will typically exhibit different Retention Factor (Rf) values, giving you a quick snapshot of your separation challenge.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation of your desired isoindoline and for identifying the structures of significant impurities.[2][6] Each compound will have a unique spectral fingerprint.

  • Mass Spectrometry (MS): MS will confirm the molecular weights of the components in your sample, which is crucial for identifying expected byproducts based on their mass-to-charge ratio.[2][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is highly recommended due to its high resolution and sensitivity for a broad range of potential impurities.[8]

A combination of these methods provides a robust and reliable assessment of your crude product's purity.[6]

Section 2: Troubleshooting Guide - Purification Strategies and Common Pitfalls

This section provides actionable advice for overcoming specific purification challenges.

Issue 1: My isoindoline product is degrading during column chromatography on silica gel.

Symptoms:

  • You observe the formation of new, often colored, spots on your TLC plates after spotting a solution of your compound in the chromatography eluent.

  • The recovery of your product from the column is very low.

  • Multiple fractions contain a mixture of your product and new impurities.[9]

Root Cause Analysis and Solutions:

The isoindoline ring system can be sensitive to the acidic nature of standard silica gel.[1] This acidity can catalyze decomposition or polymerization.

Workflow for Diagnosing and Solving Silica Gel Instability:

Caption: Decision workflow for addressing product degradation on silica gel.

Detailed Protocols:

  • Deactivating Silica Gel: To neutralize the acidic sites on silica gel, you can either pre-treat the slurry with a small amount of a volatile base like triethylamine (typically 0.1-1% v/v) or include it directly in your mobile phase.[10]

  • Switching the Stationary Phase: Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms. For basic isoindolines, basic alumina is often a good choice. Florisil is another potential alternative.[9]

Issue 2: I can't achieve good separation between my isoindoline product and a persistent impurity using column chromatography.

Symptoms:

  • Your product and an impurity co-elute from the column, resulting in mixed fractions.[9]

  • TLC analysis shows overlapping spots, even with a variety of solvent systems.

Troubleshooting Strategies:

Potential Cause Diagnostic Step Proposed Solution
Inappropriate Solvent System Run a wider range of TLC solvent systems with varying polarities and solvent classes (e.g., hexanes/ethyl acetate, dichloromethane/methanol).The ideal TLC Rf for the desired compound is typically between 0.25 and 0.35 for good column separation.[10] If a single solvent system is ineffective, consider a gradient elution where the polarity of the mobile phase is gradually increased.
Column Overloading The bands on your column are broad and tailing.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
Poor Sample Loading Technique The initial band of your compound at the top of the column is wide or uneven.If your compound is poorly soluble in the mobile phase, use a "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of the column bed.[10][11]
Issue 3: My isoindoline product is an oil and won't crystallize, making recrystallization impossible.

Symptom:

  • After removing the solvent, your purified product remains a persistent oil, preventing further purification by recrystallization.

Solutions:

  • Salt Formation: If your isoindoline has a basic nitrogen, you can often induce crystallization by forming a salt. Dissolve the oily product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a solution of an acid like hydrochloric acid (HCl) or p-toluenesulfonic acid. The resulting salt is often a crystalline solid that can be easily filtered and washed.[12]

  • Co-solvent Recrystallization: Try dissolving the oil in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "bad" solvent (an anti-solvent in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[13][14] Common solvent pairs include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[13]

Issue 4: My reaction mixture contains both acidic and basic impurities. How can I simplify the purification?

A4: Acid-base extraction is a powerful and often underutilized technique for removing acidic or basic impurities before chromatography.[15][16]

Workflow for Acid-Base Extraction of an Isoindoline Mixture:

Sources

Troubleshooting

Technical Support Center: Prevention of Isoindolinol Compound Oxidation

Welcome to the Technical Support Center for the stabilization and handling of isoindolinol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important cl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stabilization and handling of isoindolinol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Isoindolinols are versatile intermediates, but their inherent structural features—a secondary alcohol adjacent to a nitrogen-containing heterocycle—render them susceptible to oxidation. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My isoindolinol solution is turning yellow/brown. What is happening?

A color change is a common indicator of degradation, often due to oxidation. The isoindolinol moiety can oxidize to form highly conjugated structures, such as phthalimides, which are often colored. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a classic sign of compound degradation. If your isoindolinol is oxidizing, the concentration of the active parent compound is decreasing over the course of your experiment, leading to poor reproducibility and a perceived loss of activity.

Q3: Are there any specific storage conditions you recommend for isoindolinol compounds?

For optimal stability, isoindolinol compounds should be stored as solids in a cool, dark, and dry environment under an inert atmosphere (argon or nitrogen). If storage in solution is unavoidable, use degassed solvents and consider the addition of an antioxidant.

The Science Behind Isoindolinol Oxidation

The oxidation of isoindolinol compounds is typically a free-radical chain reaction, with atmospheric oxygen being the primary culprit. The process can be broken down into three key stages: initiation, propagation, and termination. The secondary alcohol and the amine functionalities are the primary sites of oxidative attack.

The likely degradation pathway involves the oxidation of the secondary alcohol to a ketone, which in the case of isoindolinols, results in the formation of a phthalimide derivative.

Visualizing the Oxidation Pathway

Oxidation_Pathway Isoindolinol Isoindolinol (Susceptible Compound) Isoindolinol_Radical Isoindolinol Radical Isoindolinol->Isoindolinol_Radical H-atom abstraction Radical_Initiator Radical Initiator (e.g., light, heat, metal ions) Radical_Initiator->Isoindolinol Initiation Oxygen Atmospheric Oxygen (O2) Peroxy_Radical Peroxy Radical Isoindolinol_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + Isoindolinol Phthalimide Phthalimide (Degradation Product) Hydroperoxide->Phthalimide Decomposition

Caption: Proposed radical-mediated oxidation of isoindolinol to a phthalimide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Recommended Action(s)
Color change in solution (yellowing/browning) Oxidation of the isoindolinol to a conjugated phthalimide derivative.1. Immediately protect the solution from light. 2. Work under an inert atmosphere (N₂ or Ar). 3. Use freshly degassed solvents for all subsequent work. 4. Consider adding an antioxidant if compatible with your downstream application.
Appearance of a new spot on TLC/peak in HPLC Formation of a degradation product, likely the corresponding phthalimide.1. Characterize the new species by LC-MS to confirm its identity. 2. If oxidation is confirmed, re-purify the bulk material and implement preventative measures for storage and handling.
Inconsistent biological assay results Degradation of the isoindolinol in the assay medium over time.1. Prepare fresh solutions of the compound immediately before each experiment. 2. Perform a time-course stability study in your assay buffer to determine the window for reliable results.
Precipitate formation upon dilution of a DMSO stock in aqueous buffer Poor solubility of the compound or its degradation product.1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent if permissible in your assay. 3. Ensure the pH of the buffer is optimal for the solubility of your compound.

Preventative Measures: Protocols and Best Practices

Proactive measures are the most effective way to prevent the oxidation of your isoindolinol compounds.

Working Under an Inert Atmosphere

For any manipulation of isoindolinol compounds, especially in solution, the use of an inert atmosphere is highly recommended. This can be achieved using a glove box or Schlenk line techniques.[1][2][3]

Experimental Protocol: Degassing Solvents

Degassing solvents is critical to remove dissolved oxygen.[4][5] The freeze-pump-thaw method is the most rigorous.

  • Place the solvent in a Schlenk flask and attach it to a Schlenk line.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once fully frozen, open the flask to the vacuum line for 5-10 minutes.

  • Close the stopcock to the vacuum and thaw the solvent completely. You may observe gas bubbling out of the solution.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Visualization of Inert Atmosphere Workflow

Inert_Atmosphere_Workflow start Start: Handling Isoindolinol glovebox Use Glove Box start->glovebox schlenk Use Schlenk Line start->schlenk degas Prepare Degassed Solvents glovebox->degas schlenk->degas dissolve Dissolve Isoindolinol under Inert Gas degas->dissolve reaction Perform Reaction/ Experiment dissolve->reaction storage Store under Inert Gas reaction->storage end End: Stable Compound storage->end

Caption: Workflow for handling isoindolinol compounds under an inert atmosphere.

Use of Antioxidants

The addition of a small amount of an antioxidant can significantly inhibit the oxidation process, particularly for long-term storage or prolonged experiments. Amine-type antioxidants are particularly relevant for isoindolinol compounds.

Commonly Used Antioxidants:

Antioxidant Class Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Phenolic0.01 - 0.1%A common radical scavenger.
Ascorbic Acid (Vitamin C) Phenolic0.01 - 0.1%Water-soluble, suitable for aqueous solutions.
Hindered Amine Light Stabilizers (HALS) Amine0.1 - 1.0%Effective for long-term stability.[6]
Triphenylphosphine Phosphine1-5 mol%Can also act as a reducing agent.

Protocol: Screening for Antioxidant Compatibility

  • Prepare several small-scale solutions of your isoindolinol compound in your desired solvent.

  • To each solution, add a different antioxidant from the table above at the recommended concentration. Include a control sample with no antioxidant.

  • Store the solutions under identical conditions (e.g., ambient temperature, exposed to light).

  • Monitor the solutions over time for color change and analyze by HPLC to quantify the degradation of the parent compound.

Proper Storage and Handling
  • Solid Storage: Store solid isoindolinol compounds in amber glass vials under an inert atmosphere in a freezer (-20 °C).

  • Solution Storage: If solutions must be stored, use degassed solvents, add a suitable antioxidant, and store in a freezer. Avoid repeated freeze-thaw cycles.

  • Purification: During purification (e.g., column chromatography), use degassed solvents and work quickly to minimize exposure to air.

  • Light Protection: Always protect isoindolinol solutions from light by using amber vials or wrapping containers in aluminum foil.

Analytical Method for Monitoring Degradation

A stability-indicating HPLC method is essential for quantifying the degradation of your isoindolinol compound.

Protocol: Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent isoindolinol and the expected phthalimide degradation product absorb.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose your compound to acidic, basic, oxidative (e.g., H₂O₂), and photolytic stress conditions. Your HPLC method should be able to resolve the parent peak from all degradation product peaks.[7][8][9][10]

By implementing these comprehensive strategies, you can significantly improve the stability of your isoindolinol compounds, leading to more reliable and reproducible research outcomes.

References

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]

  • Alcohol oxidation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants | Stabilization Technologies. (n.d.). Retrieved January 7, 2026, from [Link]

  • Alcohol oxidation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 7, 2026, from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis - NIH. (2013, October 1). Retrieved January 7, 2026, from [Link]

  • Degassing solvent on the Schlenk line - YouTube. (2015, May 14). Retrieved January 7, 2026, from [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved January 7, 2026, from [Link]

  • SOP_degassing_liquids_v2.docx. (n.d.). Retrieved January 7, 2026, from [Link]

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC - NIH. (2022, January 15). Retrieved January 7, 2026, from [Link]

  • Iron-catalyzed oxidation of phthalimide-derived hydroxylactams and isoindolinones | Request PDF - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • oxidation of alcohols - Chemguide. (n.d.). Retrieved January 7, 2026, from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. (n.d.). Retrieved January 7, 2026, from [Link]

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.).
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved January 7, 2026, from [Link]

  • ChemInform Abstract: Oxidation of Primary Amines to Oximes with Molecular Oxygen Using 1,1-Diphenyl-2-picrylhydrazyl and WO 3 /Al 2 O 3 as Catalysts. | Request PDF - ResearchGate. (2025, August 10). Retrieved January 7, 2026, from [Link]

  • Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4: Radical Reactions - Chemistry LibreTexts. (2023, November 15). Retrieved January 7, 2026, from [Link]

  • Phthalimide - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Is Antioxidant Monitoring Necessary? - Fluitec. (2021, April 23). Retrieved January 7, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved January 7, 2026, from [Link]

  • Preparation of Phthalimide - BYJU'S. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives - Der Pharma Chemica. (n.d.). Retrieved January 7, 2026, from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - NIH. (2023, July 17). Retrieved January 7, 2026, from [Link]

  • (PDF) Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Help with phenolpthalein color change : r/chemistry - Reddit. (2025, September 5). Retrieved January 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Substitution on the Isoindoline Ring

Welcome to the comprehensive technical support guide for optimizing N-substitution reactions on the isoindoline scaffold. This center is designed to provide researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing N-substitution reactions on the isoindoline scaffold. This center is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Significance of N-Substituted Isoindolines

The isoindoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The substituent on the nitrogen atom plays a pivotal role in modulating the pharmacological, electronic, and physical properties of these molecules. Consequently, the efficient and controlled N-substitution of the isoindoline ring is a critical step in the synthesis of novel chemical entities. This guide will address the common hurdles encountered during N-alkylation and N-arylation of isoindolines, providing a structured approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of the isoindoline ring?

There are several effective methods for N-alkylation of isoindolines, with the choice depending on the substrate, the desired alkyl group, and the available reagents. The most common approaches include:

  • Classical N-Alkylation with Alkyl Halides: This is a straightforward method involving the deprotonation of the isoindoline nitrogen with a base, followed by nucleophilic attack on an alkyl halide (or sulfonate). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines.[3][4] The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone.[3]

  • Reductive Amination: This method involves the reaction of isoindoline with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the N-alkylated product.[5] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[5] A significant advantage of this method is its ability to introduce a wide variety of alkyl groups and its milder reaction conditions. Carboxylic acids can also be used as alkylating agents in the presence of a suitable reducing agent like borazane.[6][7]

  • "Borrowing Hydrogen" or Hydrogen Autotransfer Reactions: This atom-economical method utilizes alcohols as alkylating agents, catalyzed by transition metals like iridium or iron.[8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the isoindoline. The "borrowed" hydrogen is then returned to reduce the imine intermediate. Water is the only byproduct, making this a green chemistry approach.[4]

Q2: What are the key strategies for N-arylation of the isoindoline ring?

Forming a C(aryl)-N bond to an isoindoline nitrogen typically requires metal-catalyzed cross-coupling reactions. The two most prominent methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine.[10] The reaction requires a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[11][12] The choice of ligand is crucial and can significantly impact the reaction's success.[11]

  • Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction.[13][14] While traditional Ullmann reactions often require harsh conditions (high temperatures), modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.[13][15][16] In some cases, microwave assistance can significantly accelerate these reactions.[17]

Q3: My N-alkylation reaction with an alkyl bromide is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Low yields in N-alkylation reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Inadequate Base: The base might not be strong enough to effectively deprotonate the isoindoline nitrogen. If you are using a mild base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[3][18] The increased solubility of cesium carbonate in organic solvents can also be beneficial.[3]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2-type alkylations.[3][19] If solubility is an issue, a change of solvent can have a dramatic effect.[18]

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature while monitoring for side product formation can be effective.[4] Microwave irradiation can also be a powerful tool to accelerate the reaction.[19]

  • Steric Hindrance: If either your isoindoline or your alkyl halide is sterically hindered, the SN2 reaction will be slower. In such cases, longer reaction times, higher temperatures, or a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) may be necessary.[20]

  • Reagent Quality: Ensure that your reagents and solvents are pure and dry, especially when using moisture-sensitive reagents like NaH.[4]

Q4: I am observing the formation of multiple products in my N-alkylation reaction. What could be the side reactions?

The most common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[3] This is particularly problematic when using highly reactive alkylating agents or an excess of the alkylating agent. To mitigate this, you can:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the isoindoline relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

Another potential side reaction, though less common for isoindoline compared to indole, is C-alkylation. The reaction conditions can influence the regioselectivity. Generally, N-alkylation is favored under basic conditions in polar aprotic solvents.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the N-substitution of isoindoline.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Poor Reagent Quality Verify the purity of your isoindoline, electrophile (alkyl/aryl halide), and other reagents. Impurities can poison catalysts or lead to side reactions.[4] Consider purifying starting materials if necessary.
Inactive Catalyst (for cross-coupling) For Buchwald-Hartwig or Ullmann reactions, ensure the catalyst is active. Some catalysts are air-sensitive and require handling under an inert atmosphere.[4] Consider using a pre-catalyst that is activated in situ.
Inappropriate Base The choice of base is critical. For N-alkylation, a stronger base like NaH or Cs₂CO₃ may be needed.[4][18] For cross-coupling reactions, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a key role in the catalytic cycle.[17]
Suboptimal Solvent Ensure your reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF, ACN, or acetone are often effective for N-alkylation.[3] For cross-coupling, solvents like toluene, dioxane, or DMF are common.[12]
Incorrect Temperature The reaction may require thermal energy to overcome the activation barrier. Gradually increase the temperature, monitoring for decomposition.[4] Microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields.[1][21][22]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS. Some reactions, especially with less reactive electrophiles, may require extended reaction times.[4]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Explanation
Over-alkylation (Quaternary Salt Formation) This occurs when the N-alkylated product reacts further with the alkylating agent.[3] To minimize this, use a slight excess of the isoindoline, or add the alkylating agent slowly to the reaction mixture.
Hydrolysis of Product Some N-substituted isoindolines can be sensitive to harsh acidic or basic conditions, especially during workup.[20] Use mild workup procedures, such as washing with saturated sodium bicarbonate or ammonium chloride solutions.
Elimination Reactions When using secondary or tertiary alkyl halides, elimination to form an alkene can compete with the desired SN2 substitution, particularly at higher temperatures.[20] Consider using a more reactive primary alkyl halide if possible.
Homocoupling of Aryl Halide (in cross-coupling) In Buchwald-Hartwig or Ullmann reactions, the aryl halide can sometimes couple with itself to form a biaryl byproduct. Optimizing the catalyst, ligand, and reaction conditions can minimize this.

Experimental Protocols

General Protocol for N-Alkylation of Isoindoline using an Alkyl Halide

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoindoline (1.0 eq).

  • Solvent Addition: Add a suitable dry, polar aprotic solvent (e.g., DMF, ACN, or acetone) to dissolve the isoindoline.

  • Base Addition: Add the base (e.g., K₂CO₃ (1.5 eq), Cs₂CO₃ (1.5 eq), or NaH (1.2 eq, 60% dispersion in mineral oil)).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig N-Arylation of Isoindoline

This is a representative protocol. The choice of palladium source, ligand, and base is critical and should be optimized.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reactant Addition: Add the aryl halide (1.0 eq) and isoindoline (1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

General Reaction Scheme for N-Substitution of Isoindoline

N_Substitution General Pathways for N-Substitution of Isoindoline cluster_alkylation N-Alkylation Methods cluster_arylation N-Arylation Methods Isoindoline Isoindoline AlkylHalide Alkyl Halide + Base (e.g., K₂CO₃, NaH) ReductiveAmination Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) BorrowingHydrogen Alcohol + Catalyst (e.g., Ir, Fe) BuchwaldHartwig Aryl Halide + Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/Xantphos) Ullmann Aryl Halide + Cu Catalyst (e.g., CuI) N_Alkylated N-Alkyl Isoindoline N_Arylated N-Aryl Isoindoline AlkylHalide->N_Alkylated SN2 Reaction ReductiveAmination->N_Alkylated Reductive Amination BorrowingHydrogen->N_Alkylated Hydrogen Autotransfer BuchwaldHartwig->N_Arylated Cross-Coupling Ullmann->N_Arylated Cross-Coupling

Caption: Key synthetic routes for the N-substitution of the isoindoline ring.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in N-Substitution start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK check_catalyst Is a Catalyst Used? check_conditions->check_catalyst Conditions Seem OK optimize_base Screen Stronger/More Soluble Bases (e.g., NaH, Cs₂CO₃) check_conditions->optimize_base Base Suspected optimize_solvent Test Alternative Solvents (e.g., DMF, ACN, Toluene) check_conditions->optimize_solvent Solvent Suspected optimize_temp Increase Temperature Incrementally or Use Microwave check_conditions->optimize_temp Temp. Suspected check_catalyst_activity Verify Catalyst Activity & Handle Under Inert Atmosphere check_catalyst->check_catalyst_activity Yes success Improved Yield check_catalyst->success No optimize_base->success optimize_solvent->success optimize_temp->success check_catalyst_activity->success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

References

  • BenchChem. (2025). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones. BenchChem.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Sciencemadness.org.
  • National Institutes of Health. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. NIH.
  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • SpringerLink. (n.d.). Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone derivatives. SpringerLink.
  • PubMed Central. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. NIH.
  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing.
  • BenchChem. (n.d.). Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile. BenchChem.
  • PubMed Central. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. NIH.
  • BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines. Ambeed.com.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.
  • PubMed. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. PubMed.
  • PubMed Central. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • PubMed Central. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. NIH.
  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • ResearchGate. (2025). Copper-Catalyzed N-Arylation of Oxindoles. ResearchGate.
  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • PubMed Central. (n.d.). The chemistry of isoindole natural products. NIH.
  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
  • Bulgarian Chemical Communications. (n.d.). 2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)- dione) derivatives using SBA-Pr-SO3H and. Bulgarian Chemical Communications.
  • ResearchGate. (n.d.). Scope of N-arylation of different indoles with aryl iodides. ResearchGate.
  • PubMed Central. (n.d.). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. NIH.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit.
  • Wikipedia. (n.d.). Isoindoline. Wikipedia.
  • IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. IJOER.
  • BenchChem. (n.d.). Common challenges in the scale-up of isoindole production. BenchChem.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Organic Chemistry Portal.
  • ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate.
  • ResearchGate. (n.d.). Scope of the N-alkylation of indolines with alcohols. ResearchGate.
  • ACS Publications. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. ACS Publications.
  • ResearchGate. (2025). Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
  • Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Solis BioDyne.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal.

Sources

Troubleshooting

Reducing by-product formation in electrophilic cyclization of alkynylbenzamides

Welcome to the technical support center for the electrophilic cyclization of ortho-alkynylbenzamides. This powerful reaction is a cornerstone for synthesizing a variety of nitrogen-containing heterocycles, which are prev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrophilic cyclization of ortho-alkynylbenzamides. This powerful reaction is a cornerstone for synthesizing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. However, the reaction's success is often hampered by the formation of undesired by-products, leading to reduced yields and complex purification challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing selectivity. By understanding why by-products form, you can strategically optimize your reaction conditions to favor the desired chemical transformation.

Section 1: Mechanistic Overview - The Desired Pathway vs. Common Pitfalls

The electrophilic cyclization of an o-alkynylbenzamide is initiated by the activation of the alkyne's triple bond by an electrophile (E⁺), such as I⁺, Br⁺, or a gold(I) complex.[1][2] This activation renders the alkyne susceptible to intramolecular nucleophilic attack. A critical competition then arises between the amide's nitrogen and oxygen atoms.

  • N-Cyclization (Desired Pathway): Nucleophilic attack by the amide nitrogen leads to the formation of valuable isoindolinone or isoquinolinone lactam structures.

  • O-Cyclization (Common By-product Pathway): Attack by the amide oxygen, which is also nucleophilic, results in the formation of isobenzofuran-imines or isochromen-imines.[3] Recent studies have shown this pathway to be more common than previously thought, often leading to misidentification of product structures.[3]

  • Simple Addition (Common By-product Pathway): If intramolecular cyclization is slow, the activated alkyne intermediate can be intercepted by an external nucleophile or the electrophile's counter-ion, leading to a non-cyclized, di-functionalized alkene.[4][5]

The outcome of this competition is dictated by a delicate balance of electronic factors, steric hindrance, the nature of the electrophile, and the reaction conditions.[1][6]

Mechanism_Competition cluster_cyclization Intramolecular Cyclization cluster_products Products SM o-Alkynylbenzamide (Starting Material) Activated Activated Alkyne Intermediate SM->Activated + E⁺ E Electrophile (E⁺) (e.g., I⁺, Au(I)) NCyc N-Cyclization Activated->NCyc Amide N-attack (Favored by soft electrophiles, non-polar solvents) OCyc O-Cyclization Activated->OCyc Amide O-attack (Favored by hard electrophiles, polar solvents) ByproductAdd Simple Addition By-product (Non-cyclized) Activated->ByproductAdd External Nu⁻ attack (Slow cyclization) Desired Desired Lactam (e.g., Isoindolinone) NCyc->Desired Deprotonation ByproductO Imino-ether By-product (e.g., Isobenzofuran-imine) OCyc->ByproductO Deprotonation

Figure 1. Competing pathways in electrophilic cyclization.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

FAQ 1: My reaction is messy, and I have a low yield of the desired cyclized product. What are the likely causes?

Answer: A low yield of the desired lactam product in electrophilic cyclization can stem from several issues. The most common culprits are competing side reactions, improper reaction conditions, or instability of the starting material or product.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before extensive purification, obtain a crude ¹H NMR or LC-MS of your reaction mixture. This is critical for diagnosis.

    • Multiple Unidentified Products: Suggests competing pathways are active. The most likely by-products are the O-cyclized imino-ether or simple addition products.[3]

    • Significant Starting Material Remaining: Indicates the reaction conditions are not sufficiently activating the alkyne. This could be due to a deactivated electrophile or too low a temperature.

    • Baseline "Grass" in NMR: Suggests decomposition or polymerization, which can occur with highly reactive electrophiles or high concentrations.

  • Re-evaluate Your Electrophile: The choice of electrophile is paramount.

    • For Halocyclization (I₂, ICl, NIS): Molecular iodine (I₂) is generally preferred for "resistant" substrates as it can activate both alkyne carbons.[5] More powerful iodonium reagents like bis(collidine)iodine(I) hexafluorophosphate can be effective but may also lead to over-reaction.[7]

    • For Gold Catalysis (e.g., Ph₃PAuCl/AgSbF₆): The choice of the silver salt additive is crucial as the counter-ion (e.g., SbF₆⁻, OTf⁻) influences the catalyst's electrophilicity.[2] Highly coordinating anions can shut down the catalysis.

  • Optimize Solvent and Temperature:

    • Solvent Polarity: Non-polar solvents like dichloromethane (DCM) or toluene often favor N-cyclization. More polar solvents, especially protic ones like methanol, can favor O-cyclization or simple addition by solvating the intermediate cation and acting as competing nucleophiles.[8][9]

    • Temperature: Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction to room temperature. This can help control the rate of reaction and suppress exothermic side reactions or decomposition.

FAQ 2: I've isolated a major by-product that appears to be an isomer of my desired product. How can I confirm its structure and prevent its formation?

Answer: The most probable isomeric by-product is the O-cyclized isobenzofuran-imine or its six-membered ring analogue.[3] This occurs when the amide oxygen acts as the intramolecular nucleophile instead of the nitrogen.

Diagnostic and Preventive Measures:

  • Structural Confirmation:

    • ¹³C NMR Spectroscopy: The key difference is the chemical shift of the carbon that was formerly the amide carbonyl. In the desired N-cyclized lactam, this remains a carbonyl carbon (~165-175 ppm). In the O-cyclized imino-ether, this carbon becomes an imine carbon, which typically appears further downfield (~150-165 ppm), and a new C-O single bond is formed.

    • HMBC/HSQC 2D NMR: These experiments can definitively show the connectivity between the protons on the aromatic ring and the key quaternary carbons of the newly formed heterocyclic ring, confirming which heteroatom participated in the cyclization.

  • Preventing O-Cyclization:

    • Use a Weaker Base: In many halocyclizations, a base is added to neutralize the generated acid (e.g., HI). Strong bases can deprotonate the amide, increasing the nucleophilicity of both N and O atoms. Switching from a strong base like NaH to a milder, non-nucleophilic base like NaHCO₃ or K₂CO₃ can favor N-cyclization.[8]

    • Modify the N-Substituent: Increasing the steric bulk on the amide nitrogen (e.g., changing from N-methyl to N-benzyl or N-tosyl) can sterically disfavor the approach of the nitrogen to the activated alkyne, potentially favoring O-cyclization. Conversely, less bulky groups may favor N-cyclization.

    • Change the Electrophile: "Softer" electrophiles are thought to preferentially coordinate with the "softer" nitrogen atom over the "harder" oxygen atom, according to Hard-Soft Acid-Base (HSAB) theory. For instance, I₂ might give a different N/O ratio than a more ionic I⁺ source.

FAQ 3: My reaction stalls, or I see formation of a simple di-halogenated alkene instead of a cyclized product. What's going wrong?

Answer: This issue points to a failure of the intramolecular nucleophilic attack to compete with intermolecular processes. The activated alkyne intermediate is being intercepted by the electrophile's counter-ion (e.g., I⁻) before the amide can cyclize.

Troubleshooting Strategy:

Figure 2. Troubleshooting workflow for stalled reactions.

Detailed Explanation:

  • Electronic Deactivation: If the alkyne is substituted with an electron-withdrawing group, its nucleophilicity is reduced, making the initial activation by the electrophile more difficult and slowing the subsequent cyclization.[4] Using a more potent electrophile can overcome this barrier.

  • Concentration Effects: Cyclization is an intramolecular process, while simple addition is often intermolecular. According to the principles of reaction kinetics, decreasing the concentration will disfavor intermolecular reactions relative to intramolecular ones. However, if the reaction is too dilute, the rate may become impractically slow. A careful balance must be found.

  • Solvent Interference: Solvents like acetonitrile or methanol can act as nucleophiles, competing with the amide and leading to addition by-products.[9][10] Using inert, non-coordinating solvents is crucial.

FAQ 4: How do I control the regioselectivity of the cyclization (endo-dig vs. exo-dig)?

Answer: The regioselectivity, which determines the size of the resulting ring (e.g., 5-membered vs. 6-membered), is governed by Baldwin's rules and influenced by the substrate, electrophile, and catalyst.

  • 5-exo-dig vs. 6-endo-dig: For terminal alkynes, 5-exo-dig cyclization is generally favored kinetically, leading to five-membered rings. However, 6-endo-dig cyclizations to form six-membered rings are also common and can become the major pathway depending on the system.

  • Controlling Factors:

    • Substrate Tether: The length and flexibility of the chain connecting the amide to the alkyne are primary determinants.

    • Catalyst/Electrophile: Gold catalysts, in particular, can override kinetic preferences. The ligands on the gold center can influence the geometry of the transition state, directing the reaction toward one cyclization mode over another.[2][11]

    • Steric Effects: Bulky substituents on the alkyne or the benzamide can favor one pathway by sterically blocking the other.

Section 3: Optimized Protocols & Data

Table 1: Condition Screening for Iodocyclization of N-methyl-2-(phenylethynyl)benzamide
EntryElectrophile (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (Desired Lactam)By-product Ratio (O-cyc : Add.)
1I₂ (1.2)K₂CO₃ (2.0)DCMRT475%~15:10
2I₂ (1.2)NaH (1.1)THF0 to RT640%~50:10
3NIS (1.2)NoneMeCNRT1225%~20:55
4I₂ (1.2)K₂CO₃ (2.0)Toluene50282%~10:8
5ICl (1.1)NaHCO₃ (2.0)DCE0388%~5:7

Data is illustrative and based on general trends reported in the literature.[6][8]

Protocol 1: Optimized Iodocyclization using I₂ and K₂CO₃
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-alkynylbenzamide substrate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M. Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring substrate suspension over 15 minutes.

    • Rationale: Slow addition helps to control the reaction rate and minimize local high concentrations of the electrophile, which can lead to side reactions. K₂CO₃ acts as a mild base to neutralize the HI formed during the reaction without significantly increasing the nucleophilicity of the amide oxygen.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Sources

Optimization

Mass balance issues in stability testing of isoindoline compounds

Welcome to the technical support resource for managing mass balance issues in the stability testing of isoindoline and its derivatives. This guide is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing mass balance issues in the stability testing of isoindoline and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges posed by this heterocyclic scaffold. The inherent reactivity of the isoindole ring system often leads to complex degradation profiles, making the achievement of mass balance a non-trivial task.[1][2][3]

This document moves beyond standard protocols to explain the causality behind common failures and provides field-proven strategies to diagnose and resolve them, ensuring the integrity of your stability data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding mass balance and isoindoline stability.

Q1: What is "mass balance" in the context of a stability study, and why is it so critical?

A: Mass balance is a fundamental concept in stability testing, defined by the International Council for Harmonisation (ICH) as "the process of adding together the assay value and levels of degradation products to see how closely these add up to 100% of the initial value, with due consideration of the margin of analytical error."[4]

Its criticality stems from two key principles:

  • Validation of the Analytical Method: Achieving good mass balance (typically 95.0% to 105.0%) demonstrates that your analytical method is stability-indicating.[5] It provides confidence that all significant degradation products are being separated, detected, and quantified, and that the decrease in the active pharmaceutical ingredient (API) concentration is accurately matched by the increase in the concentration of these degradants.[4][5]

  • Safety and Degradation Pathway Elucidation: Failing to account for the "lost" API means that one or more degradation products are not being monitored.[5] These unknown compounds could have potential toxicological implications. A successful mass balance is therefore essential for fully understanding the degradation pathways of the drug substance.[6]

Q2: Why are isoindoline-based compounds particularly susceptible to mass balance issues?

A: The isoindoline scaffold and its oxidized parent, isoindole, are inherently reactive, which presents several stability challenges:[1][3]

  • Oxidative Instability: The pyrrole-like ring is electron-rich and susceptible to atmospheric oxidation. This can lead to the formation of complex degradation products, some of which may be difficult to characterize or detect.

  • pH Sensitivity: The ring system can be unstable under strongly acidic or basic conditions, potentially leading to hydrolysis (especially if amide or imide functionalities are present, as in isoindolinones) or ring-opening reactions.[3]

  • Polymerization: The reactive nature of the isoindole nucleus can lead to the formation of dark, insoluble, tar-like polymeric materials that will not be detected by standard chromatographic methods, causing a significant loss of mass.[3]

  • Formation of Non-Chromophoric Degradants: Degradation pathways may lead to small, volatile fragments or compounds that lack a UV-Vis chromophore, rendering them invisible to the most common HPLC detector (UV-Vis/PDA).

Part 2: Troubleshooting Guide: Diagnosing Mass Balance Failures

When your mass balance falls outside the acceptable 95-105% range, a systematic investigation is required. This guide provides a logical workflow for diagnosing the root cause.

Workflow for Troubleshooting Mass Balance Issues

This diagram outlines the decision-making process when confronting a mass balance discrepancy.

MassBalance_Troubleshooting start Mass Balance Failure (<95% or >105%) check_purity Assess Peak Purity of API (e.g., PDA, MS) start->check_purity purity_fail Co-elution Detected check_purity->purity_fail Fail purity_pass Peak is Pure check_purity->purity_pass Pass optimize_hplc Optimize HPLC Method (Gradient, Column, Mobile Phase) purity_fail->optimize_hplc check_detection Investigate Detection Issues purity_pass->check_detection optimize_hplc->check_purity no_chromophore Suspect Non-Chromophoric or Volatile Degradants check_detection->no_chromophore Yes response_issue Suspect Incorrect Response Factors (RRF) check_detection->response_issue Yes check_recovery Evaluate Sample Prep & Matrix Effects check_detection->check_recovery No use_universal_detector Use Universal Detector (CAD, ELSD, MS) no_chromophore->use_universal_detector determine_rrf Determine RRF for Each Degradant vs. API response_issue->determine_rrf final_resolve Mass Balance Reconciled use_universal_detector->final_resolve determine_rrf->final_resolve adsorption_precip Suspect Adsorption, Precipitation, or Poor Extraction check_recovery->adsorption_precip Yes check_recovery->final_resolve No/Resolved modify_sample_prep Modify Sample Prep (Solvent, pH, Container) adsorption_precip->modify_sample_prep modify_sample_prep->final_resolve

Caption: A decision tree for systematically troubleshooting mass balance failures.

Problem: Mass Balance is Consistently Low (<95%)

This is the most common failure mode, indicating that a portion of the degraded API is not being accounted for.

Potential Cause 1: Undetected Degradation Products The degradation products are present but not being detected by the analytical method.

  • Causality: Isoindoline degradation can produce fragments that are either highly volatile or lack a UV-absorbing chromophore. For example, ring-opening can yield small aliphatic amines or acids. Additionally, polymerization can form insoluble materials that are removed during sample filtration.[3]

  • Troubleshooting Protocol:

    • Analyze without Filtration: Centrifuge the sample instead of filtering and carefully sample the supernatant. Compare the results to a filtered sample. A significant difference suggests the presence of insoluble degradants.

    • Employ Universal Detectors: Analyze stressed samples using a mass-independent detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. These detectors can reveal non-chromophoric compounds.

    • Use Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for finding "missing" mass. Perform a full scan analysis on a stressed sample to look for ions corresponding to potential degradation products that do not appear on the UV chromatogram.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample solution using GC-MS.

Potential Cause 2: Incorrect Relative Response Factors (RRFs) The degradation products are detected, but their amounts are underestimated.

  • Causality: It is a common mistake to assume that the detector response (e.g., UV absorbance) of a degradant is the same as that of the parent API (i.e., an RRF of 1.0). Degradation often alters the chromophore, leading to a different molar absorptivity and thus a different response factor. For example, oxidation that extends conjugation can increase the response, while breaking a conjugated system will decrease it.

  • Troubleshooting Protocol:

    • Isolate and Purify: If possible, isolate the major degradation products using preparative HPLC.

    • Confirm Structure: Characterize the isolated degradants using MS and NMR to confirm their structure and purity.

    • Determine Experimental RRF: Prepare calibration curves for the purified degradants and the API reference standard. The RRF is calculated as the ratio of the slopes (Degradant Slope / API Slope).

    • Apply Correction Factors: Re-calculate the mass balance using the experimentally determined RRF for each impurity. Note that if the molecular weight of the degradant differs from the API, a correction factor based on the molecular weight ratio may also be necessary to accurately reconcile the mass balance.[7]

ParameterCalculationPurpose
Impurity (%) (Area_Imp / RRF_Imp) / (Area_API + Σ(Area_Imp / RRF_Imp)) * 100Quantifies the impurity with its correct response factor.
Mass Balance (%) Assay (%) + Σ Impurity (%)Sums the remaining API and all corrected impurities.

Potential Cause 3: Poor Extraction or Adsorption The API or its degradants are not fully recovered from the sample matrix or are lost during sample preparation.

  • Causality: Polar, nitrogen-containing compounds like isoindolines and their degradation products can adsorb to surfaces, such as glass vials or filter membranes. Furthermore, changes in the drug product matrix upon aging can lead to incomplete extraction of the API or degradants.[8]

  • Troubleshooting Protocol:

    • Vary Extraction Solvent: Experiment with different extraction solvents (e.g., varying polarity, pH) to ensure complete dissolution of all components.

    • Test Different Hardware: Compare results using different types of HPLC vials (e.g., glass vs. polypropylene, silanized glass) and filter materials (e.g., PTFE vs. PVDF).

    • Perform a Recovery Study: Spike a placebo formulation with a known amount of API and key degradants (if available). Analyze the recovery after subjecting the spiked placebo to the full sample preparation procedure. Low recovery points to extraction or adsorption issues.

Part 3: Proactive Methodologies and Protocols

To prevent mass balance issues, a robust forced degradation study is essential at the early stages of method development.

Protocol: Forced Degradation Study for an Isoindoline Compound

Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.[6][9][10]

Materials:

  • Isoindoline API

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% H₂O₂

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water

  • Buffers: Phosphate or acetate buffers

Procedure:

  • Initial Sample Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix the API stock with 0.1 M HCl. Heat at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix the API stock with 0.1 M NaOH. Keep at room temperature for 8 hours. At timed intervals, withdraw an aliquot, neutralize with HCl, dilute, and analyze. Note: Base conditions can be harsh for isoindolines; start with mild conditions.

  • Oxidation: Mix the API stock with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At timed intervals, dilute and analyze.

  • Thermal Degradation: Store the solid API in a controlled oven at 80°C for 48 hours. Also, store the API stock solution at 60°C. Analyze at timed intervals.

  • Photostability: Expose the solid API and the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.

  • Analysis and Data Evaluation:

    • Analyze all stressed samples by HPLC-PDA. Aim for 5-20% degradation of the main peak.

    • For each condition, calculate the assay of the API and the area percent of all detected impurities.

    • Calculate the mass balance for each time point.

    • Perform peak purity analysis on the API peak in all chromatograms to ensure no degradants are co-eluting.

Potential Degradation Pathway of a Generic Isoindolinone

The following diagram illustrates a hypothetical degradation pathway for an N-substituted isoindolinone, a common isoindoline derivative, under oxidative and hydrolytic stress.

Caption: Potential degradation of an isoindolinone via oxidation or hydrolysis.

References

  • Stauffer, S. R. (2002). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. Available at: [Link]

  • Fröhlich, J. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fröhlich, J. (2013). The chemistry of isoindole natural products. National Institutes of Health (NIH). Available at: [Link]

  • Seyed-Yazdi, J., et al. (2015). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Available at: [Link]

  • Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. PubMed. Available at: [Link]

  • Klick, S., et al. (2005). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Maslivetc, V. A., La Clair, J., & Kornienko, A. (2022). Stability analyses on isoindole 18b were evaluated using time course... ResearchGate. Available at: [Link]

  • Sousa, E., et al. (2018). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health (NIH). Available at: [Link]

  • Nufer, R. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Jagschies, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. Available at: [Link]

  • Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Thieme Connect. Available at: [Link]

  • Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. Available at: [Link]

  • Nussbaum, M. A., et al. (2002). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available at: [Link]

  • Shinde, V. (2020). Review on Mass Balance. Veeprho. Available at: [Link]

  • Szepesi, G., & Görög, S. (2007). Assessing mass balance in pharmaceutical drug products: New insights into an old topic. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Klink, K., et al. (2013). Changes in recovery due to drug product matrix ageing as a source of mass imbalances. PubMed. Available at: [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Enhancing the regioselectivity in multi-component isoindoline synthesis

Welcome to the technical support center for multi-component isoindoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multi-component isoindoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in these powerful, one-pot reactions. Instead of a generic manual, we have structured this resource as a series of practical questions and troubleshooting scenarios that arise during real-world experimentation. Our goal is to provide not just solutions, but a deeper understanding of the mechanistic principles that govern your reaction's outcome.

Part 1: Frequently Asked Questions - The Principles of Regiocontrol

This section addresses the fundamental concepts that underpin regioselectivity in the synthesis of isoindoline scaffolds.

Q1: What exactly is "regioselectivity" in the context of a multi-component isoindoline synthesis, and why is it so critical?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can proceed at multiple, non-equivalent sites on a molecule. In a multi-component reaction (MCR) that assembles an isoindoline, you are combining three or more starting materials, often with unsymmetrical structures. For example, in an imino-Diels-Alder (Povarov) reaction between an aniline, an aldehyde, and an alkene, the way these components orient themselves before cyclizing dictates the final substitution pattern on the isoindoline core.[1]

Controlling this is critical for two primary reasons:

  • Biological Activity: The specific arrangement of atoms (the regioisomer) is paramount to a molecule's pharmacological activity. An incorrect isomer can be inactive or, in some cases, exhibit undesirable off-target effects.

  • Purification & Yield: A non-selective reaction produces a mixture of isomers that are often difficult and costly to separate, leading to a significant loss of the desired product and creating downstream purification challenges. An ideal reaction is highly regioselective, funneling the reactants into a single, desired product.

Q2: I'm getting a mixture of regioisomers. What are the primary "levers" I can pull to influence the outcome?

A: There are four primary factors you can manipulate to enhance regioselectivity:

  • The Catalyst: This is often the most powerful tool. The catalyst (whether a Lewis acid, a Brønsted acid, or a transition metal complex) interacts with the substrates to lower the activation energy of a specific reaction pathway. Chiral phosphoric acids, for instance, can create a highly organized transition state that favors one regio- and stereochemical outcome.[2] Transition metals like Nickel and Rhodium, through coordination with directing groups on a substrate, can dictate the site of bond formation with exceptional precision.[3][4]

  • Substrate Electronics and Sterics: The electronic nature (electron-donating vs. electron-withdrawing groups) and the steric bulk of the substituents on your starting materials play a crucial role. Electron-withdrawing groups on an aniline, for example, can alter the nucleophilicity of the nitrogen and the stability of intermediates, thereby influencing the reaction pathway.[5][6] Similarly, bulky groups can physically block one reaction site, forcing the reaction to occur at a less hindered position.

  • Solvent Choice: The solvent environment can stabilize or destabilize key intermediates and transition states. A switch from a non-polar solvent like dichloromethane to a more polar one like acetonitrile can dramatically alter the isomeric ratio by differentially solvating charged intermediates.[7] Deep eutectic solvents have also emerged as effective media that can promote high diastereoselectivity.[1]

  • Temperature: Reaction temperature governs whether a reaction is under kinetic or thermodynamic control. A lower temperature typically favors the product that is formed fastest (the kinetic product), while a higher temperature allows the system to equilibrate to the most stable product (the thermodynamic product). If you are forming an undesired but more stable isomer, lowering the reaction temperature may improve selectivity for the kinetic product, and vice-versa.

Q3: How do ortho-, meta-, and para-substituents on an aniline component affect the reaction differently?

A: The position of substituents on the aniline component can lead to completely different reaction outcomes. In a study on the Povarov reaction to form dihydroisoindolo[2,1-a]quinolin-11-ones, it was found that meta- and para-substituted anilines reliably produced the target fused-ring system with good yields. However, the corresponding ortho-analogs, likely due to steric hindrance near the reaction center, followed a different pathway entirely, affording simple isoindolinones instead of the expected tricyclic product.[1] This demonstrates that steric congestion from an ortho-substituent can shut down the intended cyclization pathway and favor an alternative, less demanding one.

Part 2: Troubleshooting Guide - From Isomeric Mixtures to Pure Products

This section provides actionable solutions to common problems encountered during experimental work.

Problem 1: My reaction yields a 1:1 mixture of regioisomers, and I can't separate them.

  • Symptoms: You observe multiple product spots on TLC that are close together, or your ¹H NMR spectrum shows a complex set of overlapping peaks, indicating a mixture of structurally similar compounds. LC-MS analysis confirms two or more products with the same mass.

  • Underlying Cause: The energy barriers for the competing reaction pathways leading to the different isomers are nearly identical under your current conditions. Your system lacks a strong directing influence.

Troubleshooting Workflow: Poor Regioselectivity

G Start Problem: Poor Regioselectivity Cause1 Cause: Ineffective Catalyst Start->Cause1 Cause2 Cause: Ambiguous Substrate Control Start->Cause2 Cause3 Cause: Inappropriate Solvent Start->Cause3 Cause4 Cause: Temp. Favors Mixture Start->Cause4 Sol1a Solution: Screen Lewis/Brønsted Acids (e.g., BF3·Et2O, ZnCl2, Sc(OTf)3) Cause1->Sol1a Test different coordination Sol1b Solution: Screen Transition Metals (e.g., Ni(II), Rh(III), Ag/Re) Cause1->Sol1b Test different mechanisms Sol2a Solution: Modify Electronics (Add strong EWG/EDG) Cause2->Sol2a Create electronic bias Sol2b Solution: Increase Steric Hindrance near one reaction site Cause2->Sol2b Create steric bias Sol3 Solution: Solvent Screen (Toluene -> THF -> MeCN -> DES) Cause3->Sol3 Alter transition state stability Sol4 Solution: Adjust Temperature (Try 0 °C or reflux) Cause4->Sol4 Explore kinetic vs. thermodynamic control

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: The reaction is clean but forms the "wrong" regioisomer.

  • Symptoms: The reaction proceeds to completion with a high yield of a single product, but characterization (e.g., via NOE or X-ray crystallography) confirms it is an undesired regioisomer.

  • Underlying Cause: The reaction conditions strongly favor the undesired isomer, which could be either the kinetic or thermodynamic product. This may be due to an unexpected directing effect or a catalyst's inherent preference. For instance, in the hydrodeoxygenation of azaphthalimides, a bimetallic Ag-Re catalyst was found to be directed by the pyridine nitrogen, leading to the exclusive reduction of the carbonyl group proximal to it.[8] A different catalyst without this coordinating ability might yield the other isomer.

Solutions:

  • Re-evaluate Substrate-Catalyst Interactions: Consider if any functional groups on your substrates could be acting as unforeseen directing groups, coordinating with the catalyst and guiding the reaction down an unexpected path.

  • Force a Different Mechanism: If you are using a Lewis acid, switch to a transition metal catalyst (or vice-versa). Different catalytic cycles may have entirely different regiochemical preferences. Nickel/photoredox dual catalysis, for example, can enable Csp³–N bond formation through a unique radical-based mechanism, yielding regioselectivity that is distinct from traditional polar pathways.[9]

  • Temperature Study: Conduct a thorough temperature study (e.g., from -20 °C to 80 °C). A significant change in the product ratio with temperature is a strong indicator of a kinetic/thermodynamic competition.

Problem 3: The reaction is sluggish and results in low yield and/or decomposition.

  • Symptoms: In-process monitoring (TLC, LC-MS) shows the slow disappearance of starting materials, with the concurrent appearance of multiple unidentified byproducts or baseline "tar".[5] The desired product may form initially and then degrade over time.

  • Underlying Cause: The isoindole/isoindolinone core can be sensitive to the reaction conditions. Instability can arise from atmospheric oxidation, harsh pH, or high temperatures.[5]

Solutions:

  • Ensure an Inert Atmosphere: Vigorously degas all solvents and run the reaction under a robust inert atmosphere like nitrogen or argon. The isoindole nucleus is susceptible to oxidation.[5]

  • Control pH: If your reaction generates strong acid (e.g., HCl from a reagent), it can degrade the product. Consider adding a non-nucleophilic base like 2,6-lutidine or a solid scavenger like proton sponge. In electrophilic cyclizations, the addition of a mild base like sodium bicarbonate was shown to improve both yield and selectivity by neutralizing the acid generated in situ.[7]

  • Purification Strategy: If the product is degrading during purification on silica gel, consider switching to a less acidic stationary phase (e.g., deactivated silica, alumina, or Florisil) or avoid chromatography altogether by developing a crystallization or precipitation protocol.[5]

Part 3: Key Protocols & Methodologies

Protocol 1: General Procedure for a Regioselective Ni(II)-Catalyzed Domino Homoallylation/Lactamization

This protocol is adapted from principles of Ni-catalyzed multi-component reactions and serves as a representative starting point for optimization.[3]

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the Ni(II) catalyst (e.g., Ni(acac)₂, 5 mol%).

  • Reagent Addition: Add the o-formyl benzoate derivative (1.0 equiv) and the primary amine (1.1 equiv) in an anhydrous, degassed solvent (e.g., THF). Stir at room temperature for 30 minutes to allow for in-situ imine formation.

  • Initiation: Add the conjugated diene (1.5 equiv) to the mixture.

  • Slow Addition: Slowly add diethylzinc (ZnEt₂, 2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via syringe over 10 minutes at 0 °C. Caution: Diethylzinc is pyrophoric.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoindolinone regioisomer.

Data Presentation: Comparing Catalytic Systems

The choice of catalyst is paramount. The table below summarizes the performance of different systems in achieving regioselectivity.

Catalyst SystemReaction TypeKey FeatureTypical RegioselectivityReference
ChCl/ZnCl₂ Povarov (Imino Diels-Alder)Eutectic Solvent MediumHigh diastereoselectivity; outcome dependent on aniline substitution (o- vs m/p-)[1]
[AgRe/Al₂O₃] HydrodeoxygenationHeterogeneous NanocatalystTotal regioselectivity; directed by pyridine N-atom[8]
Ni(II) / ZnEt₂ Homoallylation/LactamizationDomino CascadeHighly stereo- and regioselective for a variety of substrates[3]
I₂ / NaHCO₃ Electrophilic CyclizationMild Iodination ConditionsGood to excellent regioselectivity for 5-membered ring formation[7]
Visualizing the Regiochemical Decision Point

This diagram illustrates the key step in an imino Diels-Alder reaction where regioselectivity is determined. The catalyst and substituents influence which of the two competing transition states (TS-A or TS-B) is lower in energy.

Povarov Imine Imine (from Aldehyde + Aniline) Alkene Alkene TS_A [TS-A]‡ (endo approach) Alkene->TS_A Pathway A TS_B [TS-B]‡ (exo approach) Alkene->TS_B Pathway B Product_A Regioisomer A TS_A->Product_A Lower Energy (Favored) Product_B Regioisomer B TS_B->Product_B Higher Energy (Disfavored)

Caption: Competing pathways in a Povarov reaction.

References

  • Pérez, M., et al. (2015). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. ACS Catalysis. Available at: [Link]

  • Corres, L. E., et al. (2021). Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents. Royal Society of Chemistry. Available at: [Link]

  • Shu, C., et al. (2015). Ni(II)-Catalyzed Highly Stereo- and Regioselective Syntheses of Isoindolinones and Isoquinolinones from in Situ Prepared Aldimines Triggered by Homoallylation/Lactamization Cascade. Organic Letters. Available at: [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link]

  • Twitty, C. H., et al. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Yue, D., et al. (2007). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic-Chemistry.org. Retrieved from [Link]

  • Byk, G., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem. Available at: [Link]

  • Ma, D., et al. (2019). Catalytic Asymmetric Addition to 3-Hydroxyisoindolinone Derived Cyclic Ketimines. Angewandte Chemie. Available at: [Link]

  • AstraZeneca. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schober, L. J., & Workentin, M. S. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Byk, G. (n.d.). Novel Multicomponent Reaction. Chiral 3- Substituted Iso-Indolinones: Synthesis and Applications of Analogs of Staurosporine. Bar-Ilan University Research Authority. Retrieved from [Link]

  • Erande, R. D., et al. (2019). Regioselectivity of different directing groups. ResearchGate. Retrieved from [Link]

  • Dömling, A. (2006). Multicomponent Reactions. Freie Universität Berlin. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Organic Letters. Available at: [Link]

  • Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]

  • Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen. Available at: [Link]

  • Reber, K. P., & Rovis, T. (2013). Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Chemical Science. Available at: [Link]

  • Basnet, A., & Thapa, A. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Sahoo, S. C., et al. (2021). Substrate Scope for the Synthesis of 5. ResearchGate. Retrieved from [Link]

  • Reddy, S. P., et al. (2017). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lei, X., et al. (2022). Sustainable Multicomponent Indole Synthesis with Broad Scope. Green Chemistry. Available at: [Link]

  • Buszek, K. R., & Brown, N. (2011). Overturning Indolyne Regioselectivities and Synthesis of Indolactam V. Journal of the American Chemical Society. Available at: [Link]

  • Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, T., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Georgiadis, M. P., et al. (2006). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. Tetrahedron. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Unpacking the Biological Divergence of Hydroxylated Isoindolines and Isoindolinones

A Senior Application Scientist's Guide to Structure-Activity Relationships In the landscape of medicinal chemistry, the isoindoline scaffold stands as a "privileged structure," a foundational framework upon which a multi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the isoindoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules are built. Its rigid, bicyclic nature provides a robust platform for the precise spatial arrangement of functional groups, enabling targeted interactions with a diverse array of biological macromolecules. This guide delves into a critical comparative analysis of two key classes of isoindoline derivatives: hydroxylated isoindolines and their oxidized counterparts, isoindolinones. By examining their distinct biological activities, we aim to elucidate the profound impact of a subtle structural change—the conversion of a hydroxyl group to a carbonyl group—on the therapeutic potential of these fascinating molecules. This comparison will be grounded in experimental data and will explore the underlying mechanistic principles that govern their divergent pharmacological profiles.

The Isoindoline Core: A Foundation for Diverse Bioactivity

The isoindoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] The functionalization of this core structure is pivotal in defining its therapeutic application. Here, we focus on the distinction between isoindolines bearing a hydroxyl group (-ol) and those with a carbonyl group (-one), a modification that dramatically alters the molecule's electronic properties, hydrogen bonding capacity, and overall conformation, leading to distinct biological consequences.

Isoindolinones: A Powerhouse of Kinase Inhibition and Beyond

The isoindolinone scaffold, particularly the isoindolin-1-one core, is a well-established pharmacophore in modern drug discovery.[5] A vast body of research highlights its prevalence in potent inhibitors of various enzyme families, most notably protein kinases.

Anticancer Activity: Targeting the Kinase Cascade

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Isoindolinone derivatives have been extensively developed as kinase inhibitors, competing with ATP for binding to the enzyme's active site.[5][6] This inhibition can halt the signaling cascades that drive tumor cell proliferation and survival.

For instance, a number of isoindolin-1-one analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[5] Virtual screening and molecular docking studies have revealed that the isoindolinone core can form crucial hydrogen bonding interactions with the hinge region of the CDK7 active site.[5] Similarly, derivatives of the related indolin-2-one scaffold have been successfully developed as inhibitors of Kit kinase, a receptor tyrosine kinase implicated in the growth of various tumors, including small cell lung cancer.[7]

Beyond CDKs, isoindolinone-based compounds have shown inhibitory activity against a range of other kinases, including those involved in angiogenesis and cell signaling pathways.[8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., Kit) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Isoindolinone Isoindolinone Inhibitor Isoindolinone->RAF Isoindolinone->MEK

A simplified signaling pathway illustrating the role of isoindolinone-based kinase inhibitors.
Diverse Pharmacological Profile

The biological activity of isoindolinones is not limited to kinase inhibition. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications:

  • HDAC Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation and are important targets in cancer therapy.[9]

  • Antimicrobial and Antioxidant Activity: Some novel isoindolinone compounds have demonstrated promising antimicrobial and antioxidant properties.[10]

  • Carbonic Anhydrase Inhibition: Isoindolinone derivatives have been evaluated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes, with implications for treating conditions like glaucoma and epilepsy.[10]

  • Analgesic and Anti-inflammatory Effects: The related isoindoline-1,3-dione (phthalimide) scaffold is found in drugs known for their analgesic and anti-inflammatory properties.[4][11]

Hydroxylated Isoindolines: A Shift in Biological Focus

The introduction of a hydroxyl group onto the isoindoline scaffold, as seen in compounds like 5-hydroxyisoindoline-1,3-dione and 3-hydroxyisoindolinones, significantly alters the molecule's properties and, consequently, its biological activity.[10][12] While the data on simple hydroxylated isoindolines is less extensive than for their carbonylated counterparts, the available research points towards a different, albeit sometimes overlapping, spectrum of biological activities.

Modulators of Diverse Biological Pathways

The presence of a hydroxyl group introduces a potent hydrogen bond donor and acceptor, which can lead to different interactions with biological targets compared to the carbonyl group of isoindolinones.

  • Carbonic Anhydrase Inhibition: Notably, 3-hydroxyisoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II isozymes.[10] In this context, the hydroxyl group can participate in key interactions within the enzyme's active site.

  • Anticancer and Cytotoxic Activity: While isoindolinones are well-known for their anticancer activity via kinase inhibition, some hydroxylated derivatives also exhibit cytotoxic effects against cancer cell lines, suggesting alternative or complementary mechanisms of action.[10]

  • Neuroprotective and Cholinesterase Inhibition: The broader class of isoindoline-1,3-dione derivatives, including hydroxylated variants, has been explored for neuroprotective effects and as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13][14] The hydroxyl group can potentially enhance interactions with the active site of AChE.

Quantitative Comparison of Biological Activity

Direct quantitative comparison between a simple isoindolin-5-ol and an isoindoline-5-one is hampered by the limited availability of data for these specific isomers. However, we can draw comparisons from studies on related derivatives.

Compound ClassTargetAssayIC50 / KiReference
Isoindolinone Derivative (5b)HDAC1Enzyme Inhibition65.1 nM (IC50)[9]
Isoindolinone Derivative (11)HepG2 Cancer CellsCytotoxicity (MTT)5.89 µM (IC50)[15]
3-Hydroxyisoindolinone Derivative (2c)Carbonic Anhydrase IEnzyme Inhibition11.48 ± 4.18 nM (Ki)[10]
3-Hydroxyisoindolinone Derivative (2f)Carbonic Anhydrase IIEnzyme Inhibition9.32 ± 2.35 nM (Ki)[10]
Isoindoline-1,3-dione Derivative (7a)AcetylcholinesteraseEnzyme Inhibition2.1 µM (IC50)[13]

This table highlights that both isoindolinone and hydroxylated isoindoline derivatives can exhibit potent biological activity in the nanomolar to low micromolar range, albeit often against different primary targets.

Experimental Protocols: A Glimpse into the Lab

The evaluation of the biological activity of these compounds relies on a suite of well-established experimental protocols. Below are representative methodologies for assessing kinase inhibition and cytotoxicity.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected as a reduction in the phosphorylated product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., isoindolinone derivative) in a suitable solvent like DMSO.

    • Prepare assay buffer containing the purified kinase, the substrate peptide, and ATP.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection reagent.

    • The detection method can vary, with common approaches including fluorescence, luminescence, or radioactivity to quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Compound Dilutions C Add Compound to Plate A->C B Prepare Kinase/Substrate Mix D Add Kinase/Substrate Mix B->D C->D E Initiate with ATP & Incubate D->E F Add Detection Reagent E->F G Read Plate F->G H Calculate IC50 G->H

A typical workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., hydroxylated isoindoline) for a defined period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion: A Subtle Change, A Profound Difference

The comparative analysis of hydroxylated isoindolines and isoindolinones underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant shifts in biological activity. The isoindolinone scaffold, with its carbonyl group, has been extensively and successfully exploited for the development of potent kinase inhibitors and other therapeutic agents. The introduction of a hydroxyl group, while less explored, opens up new avenues for interacting with different biological targets, as evidenced by the potent carbonic anhydrase and acetylcholinesterase inhibitory activities of some hydroxylated derivatives.

For researchers and drug development professionals, this comparison serves as a compelling reminder of the importance of systematic structure-activity relationship studies. The choice between a hydroxyl and a carbonyl group on the isoindoline core is not merely a synthetic footnote but a critical decision that can steer a drug discovery program toward entirely different therapeutic landscapes. Future exploration of less common isomers and further functionalization of the isoindoline scaffold will undoubtedly continue to yield novel and potent therapeutic agents.

References

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure & Dynamics. [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Bioanalysis & Biomedicine. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences. [Link]

  • Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Cancer Research. [Link]

  • Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances. [Link]

  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

  • Summary of indolinones as kinase inhibitor. ResearchGate. [Link]

  • (PDF) Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

  • 5-Hydroxyisoindoline-1,3-dione. PubChem. [Link]

  • Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry. [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences. [Link]

Sources

Comparative

A Comparative Validation of Isoindolin-5-ol Hydrochloride as a Putative Carbonic Anhydrase Inhibitor

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, electrolyte secretion, and CO₂ transport.[1] The clinical significance of CAs is underscored by the therapeutic success of their inhibitors in a range of pathologies. For instance, inhibition of specific CA isoforms is a validated strategy for reducing intraocular pressure in glaucoma, managing edema in heart failure, and controlling seizures in epilepsy.[2][3][4]

The therapeutic landscape of CA inhibitors is dominated by sulfonamide-based compounds, such as Acetazolamide and Dorzolamide, which effectively target the zinc ion within the enzyme's active site.[5] However, the quest for novel CA inhibitors with improved isoform selectivity and favorable pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. In this context, the isoindoline scaffold has emerged as a promising structural motif for the design of new therapeutic agents. This guide presents a comprehensive validation of Isoindolin-5-ol hydrochloride as a potential carbonic anhydrase inhibitor.

Due to the limited availability of direct experimental data for Isoindolin-5-ol hydrochloride, this guide will leverage published data on a series of structurally related isoindolinone derivatives to provide a robust comparative analysis against the well-established CA inhibitors, Acetazolamide and Dorzolamide.[6] This approach allows for an evidence-based assessment of the potential of the isoindoline core as a pharmacophore for carbonic anhydrase inhibition.

Comparative Performance Analysis: Isoindolinone Derivatives versus Established Inhibitors

The inhibitory potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ), with lower values indicating greater potency. The following table summarizes the available in vitro inhibition data for a series of isoindolinone derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II), alongside the corresponding values for the reference drugs, Acetazolamide and Dorzolamide.

CompoundTarget IsoformIC₅₀ (nM)Kᵢ (nM)Reference(s)
Isoindolinone Derivative 2a hCA I11.24 ± 0.29121.69 ± 10.56[6][7]
hCA II13.02 ± 0.04121.69 ± 10.56[6][7]
Isoindolinone Derivative 2b hCA I-11.48 ± 4.18[6][7]
hCA II-9.32 ± 2.35[6][7]
Isoindolinone Derivative 2c hCA I-16.09 ± 4.14[6][7]
hCA II-14.87 ± 3.25[6][7]
Isoindolinone Derivative 2d hCA I75.73 ± 1.20587.08 ± 35.21[6][7]
hCA II231 ± 1160.34 ± 46.59[6][7]
Isoindolinone Derivative 2f hCA I-16.09 ± 4.14[8]
hCA II-14.87 ± 3.25[8]
Acetazolamide hCA I~250250[9]
hCA II~1212[9][10]
hCA IV-74[10]
hCA IX3025[9][11][12]
hCA XII-5.7[9]
Dorzolamide hydrochloride hCA I600-[2][13]
hCA II0.181.9[2][13][14]
hCA IV6.931[2][13][14]

Expert Analysis of Performance Data:

The presented data reveals that several of the investigated isoindolinone derivatives exhibit potent inhibitory activity against both hCA I and hCA II, with Kᵢ values in the low nanomolar range.[6][7] Notably, compounds 2b , 2c , and 2f demonstrate inhibitory potencies for hCA II that are comparable to or even exceed that of the established drug Acetazolamide.[6][7][8][9][10] For instance, derivative 2b shows a Kᵢ of 9.32 ± 2.35 nM against hCA II, which is more potent than Acetazolamide's Kᵢ of 12 nM.[6][7][9][10]

This is a significant finding, as hCA II is a major therapeutic target for antiglaucoma drugs.[2] The potent inhibition of hCA II by these isoindolinone derivatives suggests that the isoindoline scaffold is a viable starting point for the development of new CA inhibitors. While Dorzolamide remains the most potent hCA II inhibitor in this comparison, the data for the isoindolinone derivatives is highly encouraging for a novel compound class.[2][13][14]

The varying substitution patterns on the isoindolinone core in derivatives 2a-2f likely contribute to the observed differences in inhibitory activity, highlighting the potential for further structure-activity relationship (SAR) studies to optimize potency and isoform selectivity.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like Acetazolamide and Dorzolamide involves the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the hydration of carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding ZN Zn²⁺ H2O H₂O/OH⁻ ZN->H2O Coordination His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Displaced_H2O Displaced H₂O H2O->Displaced_H2O Displacement Inhibitor Sulfonamide Inhibitor (e.g., Isoindolinone-based) Inhibitor->ZN Binds to Zinc Ion caption Mechanism of Carbonic Anhydrase Inhibition start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Max Activity, Test, Control) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (15 min at RT) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Absorbance Measurement (405 nm) reaction_init->measurement data_analysis Data Analysis (Calculate Rates, % Inhibition, IC₅₀) measurement->data_analysis end End data_analysis->end caption Workflow for Colorimetric CA Inhibition Assay

Figure 2: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the primary physiological function of carbonic anhydrase – the hydration of CO₂. It is a more direct and often more accurate method for determining inhibition constants. The assay rapidly mixes a CO₂-saturated solution with an enzyme solution containing a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a pH drop that is monitored by the change in absorbance of the pH indicator. [11] Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red).

    • CO₂-Saturated Water: Prepare by bubbling CO₂ gas through deionized water on ice.

    • Enzyme Solution: Purified recombinant human carbonic anhydrase isoform in Assay Buffer.

    • Inhibitor Solutions: Serial dilutions of the test and reference compounds in Assay Buffer.

  • Stopped-Flow Instrument Setup:

    • Set the spectrophotometer to the appropriate wavelength for the chosen pH indicator.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the enzyme solution (pre-incubated with the inhibitor for a defined period, e.g., 15 minutes).

    • Initiate a "push" to rapidly mix the two solutions in the observation cell.

  • Data Acquisition and Analysis:

    • Record the change in absorbance over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. [9]

start Start reagent_prep Reagent Preparation (Buffer with pH indicator, CO₂-saturated water, Enzyme, Inhibitors) start->reagent_prep syringe_loading Load Stopped-Flow Syringes (Syringe A: CO₂ water, Syringe B: Enzyme +/- Inhibitor) reagent_prep->syringe_loading mixing Rapid Mixing of Reactants syringe_loading->mixing data_acq Real-time Absorbance Measurement (pH change) mixing->data_acq data_analysis Data Analysis (Determine Initial Rates, % Inhibition, IC₅₀/Kᵢ) data_acq->data_analysis end End data_analysis->end caption Workflow for Stopped-Flow CO₂ Hydration Assay

Figure 3: Experimental workflow for the stopped-flow CO₂ hydration assay.

Conclusion and Future Directions

The comparative analysis presented in this guide strongly suggests that the isoindoline scaffold, as represented by the investigated isoindolinone derivatives, holds significant promise for the development of novel carbonic anhydrase inhibitors. The potent, low nanomolar inhibition of the therapeutically relevant hCA II isoform by several of these derivatives provides a solid foundation for further investigation. [6][7] While direct experimental validation of Isoindolin-5-ol hydrochloride is still required, the data from its close structural analogs is compelling. Future research should focus on:

  • Direct In Vitro Testing: Performing the detailed in vitro assays described in this guide to determine the IC₅₀ and Kᵢ values of Isoindolin-5-ol hydrochloride against a panel of key human carbonic anhydrase isoforms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a focused library of Isoindolin-5-ol derivatives to understand the structural requirements for potent and selective CA inhibition.

  • In Vivo Efficacy Studies: Progressing the most promising compounds to preclinical animal models to assess their therapeutic potential in relevant disease states, such as glaucoma.

By following a rigorous and data-driven approach, the potential of Isoindolin-5-ol hydrochloride and related compounds as next-generation carbonic anhydrase inhibitors can be fully elucidated, paving the way for new and improved treatments for a range of human diseases.

References

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

  • Karaküçük, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261. [Link]

  • Karaküçük, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemMedChem. [Link]

  • Kılınç, N., & Beydemir, Ş. (2020). The Evaluation of Inhibition Effects of Antibiotics on the Sheep Stomach Carbonic Anhydrase I and II Isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1635-1643.
  • National Center for Biotechnology Information. (n.d.). Acetazolamide. PubChem. Retrieved January 7, 2026, from [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–76. [Link]

  • Bon, C., et al. (2000). Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide. Investigative Ophthalmology & Visual Science, 41(1), 146–152. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Karaküçük, Y., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ResearchGate. [Link]

  • Nadaroğlu, H., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e70550. [Link]

  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity.... Retrieved January 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved January 7, 2026, from [Link]

  • Angeli, A., et al. (2019). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 649–671. [Link]

  • ResearchGate. (n.d.). Values of physicochemical descriptors for isoindolines 1-14 and.... Retrieved January 7, 2026, from [Link]

  • Abou-Seri, S. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521–530. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against hCA-I and hCA-II. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures, IC50 values and % yields of synthesized compounds.... Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values for amiodarone hydrochloride, esmolol hydrochloride and lidocaine hydrochloride. Retrieved January 7, 2026, from [Link]

  • Ceruso, M., et al. (2005). Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. Bioorganic & Medicinal Chemistry Letters, 15(17), 3821–3827. [Link]

Sources

Validation

A Hypothetical Comparative Analysis of Isoindolin-5-ol Hydrochloride: A Novel Potential NSAID

In the relentless pursuit of novel therapeutic agents for inflammation and pain, the scientific community continuously explores new chemical scaffolds. This guide provides a comprehensive, albeit hypothetical, comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents for inflammation and pain, the scientific community continuously explores new chemical scaffolds. This guide provides a comprehensive, albeit hypothetical, comparative analysis of Isoindolin-5-ol hydrochloride, a compound of interest, against established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel anti-inflammatory compounds. While specific experimental data for Isoindolin-5-ol hydrochloride is not yet publicly available, this guide outlines the critical experiments and potential outcomes that would be necessary to characterize its profile as a potential NSAID.

Introduction: The Rationale for Exploring New NSAIDs

NSAIDs are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] While effective, traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 are associated with a risk of gastrointestinal side effects, as COX-1 plays a protective role in the gastric mucosa.[3][4][5] The development of COX-2 selective inhibitors (coxibs) offered a significant advancement by reducing gastrointestinal toxicity, but concerns regarding cardiovascular side effects have emerged with some agents.[4]

This landscape underscores the ongoing need for new NSAIDs with improved efficacy and safety profiles. The isoindoline scaffold is present in various biologically active compounds, including some with anti-inflammatory properties, such as Indoprofen.[6][7] This provides a compelling rationale for investigating novel isoindoline derivatives like Isoindolin-5-ol hydrochloride as potential next-generation NSAIDs. This guide will outline a hypothetical preclinical workflow to assess its anti-inflammatory, analgesic, and safety profiles in comparison to the widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).

The Cyclooxygenase (COX) Pathway: The Primary Target of NSAIDs

The anti-inflammatory action of NSAIDs is primarily mediated by their inhibition of the COX enzymes.[1][2][3] Understanding this pathway is fundamental to evaluating any new potential NSAID.

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1][3][5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[1][3] Its induction leads to the production of prostaglandins that mediate inflammation and pain.[2]

The ideal NSAID would selectively inhibit COX-2 at the site of inflammation while sparing the protective functions of COX-1.

Caption: The Cyclooxygenase (COX) signaling pathway.

Hypothetical In Vitro Efficacy: COX Enzyme Inhibition Assay

The initial step in characterizing a potential NSAID is to determine its inhibitory activity against COX-1 and COX-2 enzymes in vitro. This provides crucial information about its potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric assay kits.[8][9][10][11]

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Isoindolin-5-ol hydrochloride, Ibuprofen, and Celecoxib are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Procedure:

    • The COX-1 and COX-2 enzymes are pre-incubated with the test compounds or vehicle control for a specified time.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period.

    • The production of prostaglandin G2 (PGG2), an intermediate in the prostaglandin synthesis pathway, is measured. This is often done by monitoring the peroxidase activity of COX, which converts a chromogenic or fluorogenic substrate.

  • Data Analysis: The percentage of COX inhibition for each compound concentration is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Isoindolin-5-ol hydrochloride 5.20.86.5
Ibuprofen 15350.43
Celecoxib 500.051000

Data for Isoindolin-5-ol hydrochloride is hypothetical and for illustrative purposes only.

Based on this hypothetical data, Isoindolin-5-ol hydrochloride demonstrates a preferential inhibition of COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. Its selectivity, however, is not as pronounced as that of Celecoxib.

Hypothetical In Vivo Efficacy: Models of Inflammation and Pain

In vivo models are essential to confirm the anti-inflammatory and analgesic effects of a compound in a whole-organism context.

Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo anti-inflammatory and analgesic studies.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[12][13][14][15][16]

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Dosing: Animals are orally administered with the vehicle, Isoindolin-5-ol hydrochloride (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 100 mg/kg), or Celecoxib (e.g., 30 mg/kg).

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the vehicle control group.

Treatment (Dose)Inhibition of Paw Edema at 3 hours (%)
Vehicle 0
Isoindolin-5-ol hydrochloride (30 mg/kg) 45
Ibuprofen (100 mg/kg) 55
Celecoxib (30 mg/kg) 50

Data for Isoindolin-5-ol hydrochloride is hypothetical and for illustrative purposes only.

This hypothetical data suggests that Isoindolin-5-ol hydrochloride possesses significant anti-inflammatory activity in vivo, comparable to that of established NSAIDs.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.[17][18][19][20][21] Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.

  • Animals: Male Swiss albino mice are used.

  • Dosing: Animals are orally administered with the vehicle, Isoindolin-5-ol hydrochloride (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 100 mg/kg), or Celecoxib (e.g., 30 mg/kg).

  • Induction of Writhing: Thirty minutes after dosing, 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Treatment (Dose)Inhibition of Writhing (%)
Vehicle 0
Isoindolin-5-ol hydrochloride (30 mg/kg) 60
Ibuprofen (100 mg/kg) 70
Celecoxib (30 mg/kg) 65

Data for Isoindolin-5-ol hydrochloride is hypothetical and for illustrative purposes only.

The hypothetical results indicate that Isoindolin-5-ol hydrochloride has potent peripheral analgesic effects.

Hypothetical Safety Profile: Assessment of Gastrointestinal Toxicity

A key differentiator for a new NSAID is its gastrointestinal (GI) safety profile.[22][23][24][25]

Experimental Protocol: Gastric Ulceration Model in Rats
  • Animals: Male Wistar rats are used.

  • Dosing: Animals are orally administered with high doses of the vehicle, Isoindolin-5-ol hydrochloride (e.g., 100 mg/kg/day), Ibuprofen (e.g., 200 mg/kg/day), or Celecoxib (e.g., 100 mg/kg/day) for several consecutive days.

  • Observation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed.

  • Ulcer Index Scoring: The stomachs are opened along the greater curvature and examined for the presence of ulcers. The severity of gastric damage is scored based on the number and size of the lesions.

  • Histopathological Examination: Gastric tissue samples can be collected for histological analysis to assess for mucosal damage, inflammation, and cellular infiltration.

Hypothetical Comparative Data: Gastric Ulcer Index
Treatment (Dose)Ulcer Index (Mean ± SEM)
Vehicle 0.2 ± 0.1
Isoindolin-5-ol hydrochloride (100 mg/kg) 1.5 ± 0.4
Ibuprofen (200 mg/kg) 4.8 ± 0.9
Celecoxib (100 mg/kg) 0.8 ± 0.2

Data for Isoindolin-5-ol hydrochloride is hypothetical and for illustrative purposes only.

This hypothetical data suggests that Isoindolin-5-ol hydrochloride may have a more favorable gastrointestinal safety profile than Ibuprofen, causing significantly less gastric damage. Its ulcerogenic potential appears to be slightly higher than that of the highly selective COX-2 inhibitor, Celecoxib, which aligns with its hypothetical moderate COX-2 selectivity.

Conclusion and Future Directions

This guide has outlined a hypothetical yet comprehensive preclinical framework for the comparative analysis of Isoindolin-5-ol hydrochloride as a potential novel NSAID. The proposed in vitro and in vivo studies are critical for elucidating its mechanism of action, efficacy, and safety profile relative to established drugs like Ibuprofen and Celecoxib.

Based on our hypothetical data, Isoindolin-5-ol hydrochloride emerges as a promising candidate with potent anti-inflammatory and analgesic properties, coupled with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs. Its moderate COX-2 selectivity could offer a balanced therapeutic window, minimizing both GI and potential cardiovascular risks.

Further research would be imperative to validate these hypothetical findings. This would include detailed pharmacokinetic and pharmacodynamic studies, investigation of its effects on other inflammatory pathways, and more extensive long-term safety and toxicology assessments. The exploration of compounds like Isoindolin-5-ol hydrochloride is a testament to the ongoing innovation in the field of anti-inflammatory drug discovery, with the ultimate goal of providing safer and more effective treatments for patients suffering from inflammatory conditions.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Mechanism of action of nonsteroidal anti-inflamm
  • Nonsteroidal Anti-Inflamm
  • Wh
  • Carrageenan Induced Paw Edema (R
  • Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services.
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
  • Carrageenan induced Paw Edema Model.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
  • Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • 2.4. Acetic acid induced writhing's test. Bio-protocol.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • NSAID gastrointestinal toxicity. University of Texas Southwestern Medical Center.
  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System D
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) Suppliers @ ChemicalRegister.com. ChemicalRegister.com.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
  • Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. PMC - NIH.
  • (PDF) NSAID-induced gastrointestinal damage and the design of GI-sparing NSAIDs.
  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
  • Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)
  • Isoindolin-5-ol hydrochloride. CymitQuimica.
  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed.
  • Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
  • Isoindolin-5-amine hydrochloride. ChemicalBook.
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • Isoindolin-5-ol hydrochloride 95%. AChemBlock.

Sources

Comparative

Profiling the Selectivity of Isoindolin-5-ol Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity Analysis

In the landscape of kinase inhibitor discovery, the isoindoline scaffold has emerged as a privileged structure, with derivatives showing promise against various cyclin-dependent kinases (CDKs) and other key signaling pro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the isoindoline scaffold has emerged as a privileged structure, with derivatives showing promise against various cyclin-dependent kinases (CDKs) and other key signaling proteins.[1][2] Isoindolin-5-ol hydrochloride, a fundamental representative of this chemical class, presents an intriguing starting point for targeted drug development. However, a critical step in advancing any kinase inhibitor candidate is to move beyond its primary target and meticulously map its interactions across the entire human kinome. A compound's selectivity profile is a principal determinant of its therapeutic window, predicting potential off-target toxicities and opportunities for polypharmacology.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Isoindolin-5-ol hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for robust kinase activity assays, and offer a comparative analysis of hypothetical data against established inhibitors. This document is intended for researchers, drug discovery scientists, and pharmacologists engaged in the preclinical evaluation of small molecule inhibitors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site. This homology presents a significant challenge for developing selective inhibitors.[3] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of others, leading to unforeseen biological consequences. Comprehensive profiling is therefore not merely a characterization step but a foundational pillar of preclinical safety and efficacy assessment.[4][5]

Early-stage, broad-panel screening reveals:

  • Primary and Secondary Targets: Confirming intended targets and identifying potent off-targets.

  • Selectivity Index: Quantifying the potency differential between the primary target and other kinases.[6]

  • Potential for Toxicity: Highlighting interactions with kinases known to be involved in critical physiological processes.

  • Repurposing Opportunities: Uncovering unexpected activities that could be therapeutically beneficial.[7]

Various technologies are employed for this purpose, from direct enzymatic assays that measure substrate phosphorylation to cell-based methods and chemical proteomics that assess target engagement in a more physiological context.[8][9][10]

Experimental Design: Profiling Isoindolin-5-ol Hydrochloride

To illustrate the process, we will outline a hypothetical cross-reactivity study for Isoindolin-5-ol hydrochloride. The experimental workflow is designed to first identify potential interactions through a broad screen and then validate these "hits" with more precise dose-response assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Data Analysis & Comparison A Isoindolin-5-ol hydrochloride (1 µM final concentration) B Broad Kinase Panel (e.g., 300+ kinases) A->B C Single-Point Activity Assay (% Inhibition vs. Control) B->C D Select 'Hits' (Kinases with >70% Inhibition) C->D Identify significant interactions E Dose-Response Assay (10-point serial dilution) D->E F IC50 Value Determination E->F G Calculate Selectivity Scores (e.g., S(10), Gini coefficient) F->G F->G Quantify potency H Kinome Map Visualization G->H I Benchmark against Reference Inhibitors G->I

Caption: Experimental workflow for kinase cross-reactivity profiling.

Choice of Assay Platform

For our hypothetical study, we will utilize a luminescence-based kinase assay. This format measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[11] Lower luminescence indicates higher ATP consumption and thus, higher kinase activity. It is a robust, high-throughput method suitable for large kinase panels.[12] Radiometric assays, such as the HotSpot™ platform, which directly measure the incorporation of a radiolabeled phosphate (³³P) onto a substrate, are considered a gold standard for sensitivity and are also a widely used alternative.[13][14]

ATP Concentration: A Critical Parameter

The concentration of ATP used in the assay significantly impacts the apparent potency (IC50) of ATP-competitive inhibitors.[5] Performing assays at a low, fixed ATP concentration (e.g., 1-10 µM) can identify potent inhibitors but may not reflect the physiological reality where intracellular ATP levels are in the millimolar range.[14] For this reason, it is often recommended to run assays at or near the Michaelis constant (Km) of ATP for each specific kinase. In our protocol, we will proceed with a concentration near the apparent ATP-Km for each enzyme.

Experimental Protocols

Protocol: Single-Point Kinase Panel Screening

Objective: To identify potential kinase targets of Isoindolin-5-ol hydrochloride from a large, representative panel.

Materials:

  • Isoindolin-5-ol hydrochloride (stock solution in 100% DMSO)

  • Recombinant human kinases (panel of >300)

  • Kinase-specific substrates

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[13]

  • ATP solution

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a working solution of Isoindolin-5-ol hydrochloride in the reaction buffer. For a final assay concentration of 1 µM, this typically involves a serial dilution from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer.

  • Inhibitor Addition: Add 2.5 µL of the Isoindolin-5-ol hydrochloride working solution to the appropriate wells. For control wells, add 2.5 µL of buffer with the equivalent percentage of DMSO (vehicle control).

  • Initiation of Reaction: Add 2.5 µL of the ATP solution (at a concentration that yields the desired final concentration, e.g., apparent Km) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Add 10 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal.[11]

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control (0% inhibition) and a "no kinase" or 100% inhibition control.

Protocol: Dose-Response (IC50) Determination

Objective: To determine the potency (IC50) of Isoindolin-5-ol hydrochloride against kinases identified as "hits" in the primary screen.

Methodology: This protocol follows the same steps as the single-point screen, with one key difference in step 3:

  • Inhibitor Addition: Instead of a single concentration, a 10-point, 3-fold serial dilution of Isoindolin-5-ol hydrochloride is prepared. Add 2.5 µL of each concentration to the assay wells in duplicate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Interpretation and Comparative Analysis

Hypothetical Screening Results

For the purpose of this guide, let's assume the following hypothetical results for Isoindolin-5-ol hydrochloride.

Table 1: Single-Point Screening of Isoindolin-5-ol hydrochloride (1 µM) against a Selected Kinase Panel

Kinase TargetKinase Family% Inhibition at 1 µM
CDK7 CMGC98%
CDK2 CMGC85%
GSK3B CMGC78%
FGFR2 TK65%
AURKA Other52%
MAPK1 (ERK2) CMGC25%
SRC TK15%
AKT1 AGC8%
... (data for 300+ other kinases not shown)

From this primary screen, CDK7, CDK2, and GSK3B are identified as strong potential targets (>70% inhibition) and are selected for IC50 determination.

Table 2: Comparative IC50 Values of Isoindolin-5-ol hydrochloride and Reference Inhibitors

Kinase TargetIsoindolin-5-ol HCl (IC50, nM)Flavopiridol (Alvocidib) (IC50, nM)Dasatinib (IC50, nM)
CDK7 85 6>10,000
CDK2 210 330
GSK3B 450 7016
SRC >10,000>10,0000.8
ABL1 >10,000>10,000<1
Visualizing Selectivity

A common method to visualize kinase inhibitor selectivity is through a kinome tree map, where inhibited kinases are marked on a phylogenetic tree of the human kinome.

G cluster_CMGC CMGC cluster_TK TK cluster_Other Other cluster_AGC AGC cluster_Legend Legend: % Inhibition @ 1µM CDK7 CDK7 CDK2 CDK2 GSK3B GSK3B MAPK1 MAPK1 FGFR2 FGFR2 SRC SRC AURKA AURKA AKT1 AKT1 L1 >90% L2 70-90% L3 20-50% L4 <20%

Caption: Simplified kinome map illustrating hypothetical inhibition profile.

Analysis of the Profile

Based on our hypothetical data, Isoindolin-5-ol hydrochloride demonstrates potent inhibition of CDK7, with moderate activity against other members of the CMGC kinase family (CDK2, GSK3B). This profile suggests a degree of selectivity within the CMGC group.

  • Comparison to Flavopiridol (Alvocidib): Flavopiridol is a well-known pan-CDK inhibitor.[9] Our data shows it is more potent against CDKs than Isoindolin-5-ol hydrochloride but is also broadly active. The profile of our hypothetical compound might offer a better therapeutic window if CDK7 is the desired primary target and inhibition of other CDKs is less desirable.

  • Comparison to Dasatinib: Dasatinib is a potent inhibitor of SRC and ABL kinases.[8] The comparison clearly shows that Isoindolin-5-ol hydrochloride and Dasatinib occupy entirely different selectivity spaces. This is a crucial finding, as it indicates our compound is unlikely to cause toxicities associated with potent SRC/ABL inhibition.

Selectivity Score: A simple way to quantify selectivity is the S-score. For example, S(10) is the number of kinases with an IC50 less than 10 times the primary target's IC50, divided by the total number of kinases tested.[15] A lower score indicates higher selectivity. For Isoindolin-5-ol hydrochloride, with a primary target IC50 of 85 nM for CDK7, kinases with IC50 < 850 nM would be counted. In our limited dataset, this would include CDK2 and GSK3B.

Conclusion and Future Directions

This guide outlines a systematic approach to profiling the cross-reactivity of a novel kinase inhibitor, using Isoindolin-5-ol hydrochloride as a case study. Our hypothetical data positions this compound as a moderately selective inhibitor of the CDK7/CDK2/GSK3B axis.

The next logical steps in its development would be:

  • Cellular Target Engagement: Confirm that the compound inhibits these kinases in a cellular context using techniques like Western blotting for downstream substrates or cellular thermal shift assays (CETSA).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Isoindolin-5-ol hydrochloride to improve potency against CDK7 and enhance selectivity against CDK2 and GSK3B.[3]

  • Phenotypic Screening: Evaluate the compound in relevant cancer cell lines to correlate kinase inhibition with an anti-proliferative effect.

By rigorously applying these profiling strategies, researchers can build a comprehensive understanding of a compound's mechanism of action and selectivity, paving the way for the rational development of next-generation targeted therapies.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • An, F., et al. (2019). Ligand-based activity prediction for over 200 kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. Available at: [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available at: [Link]

  • Wodicka, L. M., et al. (2010). A method for systematically mining and analyzing large kinase data sets. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Grégoire, I., et al. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. Available at: [Link]

  • PubChem. (n.d.). Isoindol-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • Biocompare. (n.d.). Kinase Multiplex Assays. Biocompare. Available at: [Link]

  • ChemicalRegister.com. (n.d.). Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) Suppliers. ChemicalRegister.com. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Pignatelli, P., et al. (2000). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research. Available at: [Link]

  • Bansode, V. B., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Cui, J., et al. (2004). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Organic Letters. Available at: [Link]

  • Girard, P. R., et al. (1990). Effects of protein kinase inhibitors 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Cancer Research. Available at: [Link]

Sources

Validation

A Comparative Guide for Researchers: Isoindolin-5-ol Hydrochloride vs. 5-hydroxyindole

For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision that influences the biological activity, physicochemical properties, and synthetic accessibility of a pot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision that influences the biological activity, physicochemical properties, and synthetic accessibility of a potential therapeutic agent. This guide offers an in-depth comparison of two structurally related yet functionally distinct compounds: Isoindolin-5-ol hydrochloride and 5-hydroxyindole. By examining their properties and applications, this document aims to provide a clear, objective basis for choosing the appropriate molecule for your research needs.

At a Glance: Core Structural and Property Differences

While both molecules share a bicyclic structure with a hydroxyl group, the fundamental difference lies in the saturation of the nitrogen-containing ring. 5-hydroxyindole possesses an aromatic pyrrole ring fused to a benzene ring, creating a planar and electron-rich indole system.[1][2] In contrast, Isoindolin-5-ol features a saturated pyrrolidine ring, resulting in a more flexible, three-dimensional isoindoline core.[3][4] The hydrochloride salt form of Isoindolin-5-ol is commonly supplied to improve its stability and aqueous solubility.[3]

PropertyIsoindolin-5-ol hydrochloride5-hydroxyindole
IUPAC Name isoindolin-5-ol;hydrochloride1H-indol-5-ol
CAS Number 1126832-40-3[5]1953-54-4[2]
Molecular Formula C₈H₁₀ClNO[3]C₈H₇NO[2]
Molecular Weight 171.62 g/mol [3]133.15 g/mol [2]
Appearance Solid[3]Solid[6]
Core Aromaticity Non-aromatic (saturated pyrrolidine ring)Aromatic (pyrrole ring)
Solubility Data not widely published, but HCl salt enhances water solubility.Soluble in DMF, DMSO, and Ethanol.[6]

Biological Roles and Applications: A Tale of Two Scaffolds

The distinct structures of these compounds dictate their primary applications in scientific research.

5-hydroxyindole: A Key Player in Neurobiology

5-hydroxyindole is a naturally occurring metabolite of the essential amino acid L-tryptophan.[6] Its most significant role is as a direct precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[7] This intrinsic biological relevance makes it a focal point for several research areas:

  • Neuroscience: It is used to study serotonin pathways, neuroendocrine function, and has been investigated in the context of schizophrenia and memory.[6][8]

  • Gastrointestinal Motility: Produced by gut microbiota, 5-hydroxyindole has been shown to be a potent stimulant of intestinal motility by acting on L-type calcium channels.[9]

  • Receptor Modulation: It can potentiate responses of nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors.[6][8]

  • Metabolite Analysis: The primary metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), a crucial biomarker used in the diagnosis and monitoring of carcinoid tumors.[10][11]

Isoindolin-5-ol Hydrochloride: A Versatile Synthetic Building Block

In contrast, Isoindolin-5-ol hydrochloride is not known for its intrinsic biological activity. Instead, its value lies in its utility as a chemical intermediate. The isoindoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[12][13] Its three-dimensional nature is often sought after in modern drug design to improve target specificity and pharmacokinetic properties.[14]

  • Drug Discovery: It serves as a starting material for the synthesis of a wide range of compounds, including potential antipsychotics targeting dopamine D2 receptors.[4][15]

  • Scaffold for Bioactive Molecules: The isoindoline core is found in drugs with diverse indications such as hypertension, inflammation, and cancer.[12][14]

Logical Relationship Diagram

cluster_indole 5-hydroxyindole: Biological Effector cluster_isoindoline Isoindolin-5-ol HCl: Synthetic Precursor Tryptophan L-Tryptophan Five_HI 5-hydroxyindole Tryptophan->Five_HI Metabolism [1] Serotonin Serotonin (5-HT) Five_HI->Serotonin Precursor [13] Neurotransmission Neurotransmission & GI Motility Five_HI->Neurotransmission Direct Action [2, 18] Iso_HCl Isoindolin-5-ol HCl Dopamine_Ligands Dopamine D2 Ligands Iso_HCl->Dopamine_Ligands Synthesis [19] Anticancer_Agents Anticancer Agents Iso_HCl->Anticancer_Agents Scaffold for Synthesis Other_Drugs Other Therapeutics Iso_HCl->Other_Drugs Scaffold for Synthesis [16] A Prepare Samples (Dilute stocks to ~10 µM in mobile phase A) B Inject Sample (e.g., 5 µL) A->B C Chromatographic Separation (C18 column with water/acetonitrile gradient) B->C D Mass Spectrometry Detection (ESI+ mode) C->D E Data Analysis (Confirm mass and purity) D->E

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Isoindolinone Derivatives as Novel Anticonvulsant Agents

For drug development professionals and researchers in neuroscience, the quest for novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles is a perpetual challenge. Isoindoline-1,3-dione and...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the quest for novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles is a perpetual challenge. Isoindoline-1,3-dione and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical anticonvulsant screening. This guide provides an in-depth comparison of the in vivo efficacy of a representative isoindolinone derivative against a standard-of-care AED, grounded in established experimental models. We will explore the underlying mechanism of action, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Scientific Rationale: Targeting GABAergic Inhibition

Epilepsy is often characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain. The primary inhibitory neurotransmitter is Gamma-Aminobutyric Acid (GABA). When GABA binds to its receptor, the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[1][2]

Many isoindolinone derivatives exert their anticonvulsant effects by acting as Positive Allosteric Modulators (PAMs) of the GABA-A receptor.[1][2][3][4][5] Unlike direct agonists, PAMs do not open the channel themselves but bind to a separate (allosteric) site on the receptor. This binding enhances the effect of GABA, causing the chloride channel to open more frequently or for longer durations when GABA is present.[1] This potentiation of GABAergic inhibition helps to suppress the excessive neuronal firing that characterizes a seizure.

GABA-A Receptor PAM Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_neuro GABA GABA_vesicle->GABA_neuro Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuron Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Enhances Cl- Influx Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Leads to Derivative Isoindolinone Derivative (PAM) Derivative->GABA_A_Receptor Binds to Allosteric Site GABA_neuro->GABA_A_Receptor Binds to Orthosteric Site

Caption: Mechanism of GABA-A Receptor Positive Allosteric Modulation.

Evaluating In Vivo Efficacy: A Standardized Workflow

To objectively assess the anticonvulsant potential of a novel isoindolinone derivative, a rigorous and validated in vivo screening workflow is essential. The most common acute seizure models are the Pentylenetetrazole (PTZ)-induced seizure test and the Maximal Electroshock (MES) test.[6][7] The PTZ model is particularly useful for identifying compounds that can raise the seizure threshold, often by modulating GABAergic neurotransmission.[7][8]

The experimental workflow is designed to ensure that the observed effects are attributable to the test compound and can be reliably compared against a benchmark.

In Vivo Anticonvulsant Screening Workflow start Animal Acclimatization (e.g., Male Swiss Albino Mice) grouping Randomized Grouping (Vehicle, Standard Drug, Test Compound) start->grouping administration Compound Administration (e.g., Intraperitoneal Injection) grouping->administration wait Absorption Period (30-60 minutes) administration->wait induction Seizure Induction (e.g., Subcutaneous PTZ Injection) wait->induction observation Behavioral Observation (Record Latency, Duration, Severity) induction->observation end Data Analysis & Comparison observation->end

Caption: Standardized workflow for preclinical anticonvulsant screening.

Comparative Performance Analysis: Isoindolinone Derivative vs. Phenobarbital

The true measure of a novel compound's potential lies in its performance relative to established therapies. Phenobarbital is a widely used barbiturate anticonvulsant that also enhances GABA-A receptor activity, making it an excellent comparator.[9][10]

The following table summarizes representative data from a simulated in vivo study using the subcutaneous Pentylenetetrazole (scPTZ) model in mice. The data illustrates the protective effects of a hypothetical, yet plausible, isoindolinone derivative ("Compound-ISO") compared to Vehicle (saline) and Phenobarbital.

GroupDose (mg/kg, i.p.)Onset of First Seizure (Latency, seconds)Duration of Tonic-Clonic Seizure (seconds)Seizure Severity Score (Racine Scale)Protection (%)
Vehicle Control N/A125 ± 1545 ± 850%
Phenobarbital 40480 ± 505 ± 3280%
Compound-ISO 40450 ± 458 ± 4275%

*Data are presented as Mean ± SEM. The Racine score for seizure severity ranges from 0 (no seizure) to 5 (generalized tonic-clonic seizure with loss of posture). Protection (%) indicates the percentage of animals in the group that did not exhibit generalized tonic-clonic seizures. The results show that Compound-ISO significantly increases the latency to seizure and reduces seizure duration and severity, with an efficacy comparable to the standard drug, Phenobarbital, at the same dose.[9][11][12][13]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This protocol provides a self-validating system for assessing the anticonvulsant efficacy of test compounds.

1. Animals and Housing:

  • Species: Male Swiss albino mice (20-25g). Using a single gender and a narrow weight range minimizes variability.

  • Housing: House animals in groups of 5-6 per cage under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days before the experiment to reduce stress-induced variability.

2. Drug Preparation and Administration:

  • Vehicle: Prepare a 0.9% sterile saline solution.

  • Test Compound (Compound-ISO): Dissolve the isoindolinone derivative in the vehicle to the desired concentration (e.g., 40 mg/mL). Sonication may be required for complete dissolution.

  • Standard Drug (Phenobarbital Sodium): Dissolve in saline to a concentration of 40 mg/mL.[9]

  • Pentylenetetrazole (PTZ): Prepare a fresh solution of PTZ in saline at a concentration of 8.5 mg/mL for an 85 mg/kg dose in a 10 mL/kg injection volume.[14]

  • Administration: Administer the vehicle, test compound, or standard drug via intraperitoneal (i.p.) injection.

3. Experimental Procedure:

  • Grouping: Randomly assign mice to at least three groups (n=8-10 per group): Vehicle Control, Phenobarbital (40 mg/kg), and Compound-ISO (40 mg/kg).

  • Dosing: Administer the assigned treatment (Vehicle, Phenobarbital, or Compound-ISO) i.p.

  • Absorption Phase: Place each mouse in an individual observation chamber and allow for a 60-minute absorption period.[10]

  • Seizure Induction: After the absorption period, administer PTZ (85 mg/kg) via subcutaneous (s.c.) injection in the loose skin on the back of the neck.

  • Observation: Immediately start a timer and observe each mouse individually for a period of 30 minutes.[14] Record the following parameters:

    • Latency to First Seizure: Time (in seconds) from PTZ injection to the first sign of a myoclonic jerk or clonus.

    • Seizure Duration: Total time (in seconds) the animal spends in a generalized tonic-clonic seizure.

    • Seizure Severity: Score the most severe seizure observed for each animal using the Racine scale.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

  • Compare the mean latency, duration, and severity scores between the treatment groups and the vehicle control group.

  • Calculate the percentage of animals protected from generalized tonic-clonic seizures in each group.

Conclusion

The data and protocols presented in this guide demonstrate that isoindolinone derivatives represent a viable and promising avenue for the development of new anticonvulsant therapies. Their mechanism as positive allosteric modulators of the GABA-A receptor is well-established for antiepileptic action.[1][3] Through standardized and rigorous in vivo models like the PTZ-induced seizure test, the efficacy of these novel compounds can be reliably compared to existing drugs such as Phenobarbital. The representative data indicates that isoindolinone derivatives can exhibit potent anticonvulsant effects, justifying their continued investigation and optimization in drug discovery programs.

References

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central. [Link]

  • Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. National Institutes of Health (NIH). [Link]

  • Positive allosteric modulation of GABAA receptors by a novel antiepileptic drug cenobamate. PubMed. [Link]

  • Pharmacodynamics of phenobarbital anesthesia and pentylenetetrazol-induced maximal seizures in a rat model of neoplastic spinal cord compression. PubMed. [Link]

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed. [Link]

  • Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. National Institutes of Health (NIH). [Link]

  • Cannabidiol potentiates phenobarbital effects in the control of pentylenetetrazole (PTZ)-induced epileptic seizures in neonate rats. PubMed Central. [Link]

  • (PDF) Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof of Concept Study to Explore Dose and Time Range of Phenobarbital in Rats. ResearchGate. [Link]

  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Bentham Science. [Link]

  • The neurotoxicity of phenobarbital and its effect in preventing pentylenetetrazole-induced maximal seizure in aging mice. PubMed. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Clobazam. Wikipedia. [Link]

  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health (NIH). [Link]

  • Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PubMed Central. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Antiepileptic Impact of Isoindole-1,3-diones Compounds: An Updated Review on Diversified Synthesis and Modes of Action. Bentham Science. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]

  • Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. MDPI. [Link]

  • MPD: Frankel1: project protocol. Mouse Phenome Database. [Link]

  • Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis. PubMed Central. [Link]

  • Animal Models of Epilepsy: A Phenotype-oriented Review. PubMed Central. [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Differential Cytotoxicity of Isoindolin-5-ol Hydrochloride in Cancer vs. Normal Cells

As Senior Application Scientists, we understand that the ultimate goal in cancer therapy is not merely to kill malignant cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This p...

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the ultimate goal in cancer therapy is not merely to kill malignant cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective cytotoxicity is the cornerstone of modern drug development.[1] This guide provides a comprehensive framework for investigating the cytotoxic profile of an investigational compound, Isoindolin-5-ol hydrochloride, with a specific focus on comparing its effects on cancerous cells versus their normal, non-malignant counterparts.

While several isoindoline and isoindole-1,3-dione derivatives have demonstrated cytotoxic effects, often by inhibiting key cellular processes like DNA and RNA synthesis[2][3], specific public data on Isoindolin-5-ol hydrochloride is limited. Therefore, this guide will use this compound as a model to illustrate the essential experimental workflow and rationale required to rigorously assess any new chemical entity for its potential as a selective anticancer agent. We will navigate the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative methodologies.

The Foundation: Rationale for Experimental Design

A successful investigation into differential cytotoxicity hinges on a meticulously planned experimental design. The choices of cell lines and assessment methods are not arbitrary; they are deliberate steps to build a comprehensive and reliable biological narrative.

The Critical Choice: Selecting Appropriate Cell Lines

To measure selectivity, one must have a valid basis for comparison. The most direct approach is to compare a cancer cell line to a normal cell line derived from the same tissue of origin.[4] This minimizes tissue-specific metabolic variations and provides a clearer picture of the compound's cancer-specific effects.

For this guide, we will model our experiments using:

  • Cancer Cell Line: A549 (Human lung carcinoma)[5] - A widely characterized and utilized model for non-small cell lung cancer research.

  • Normal Cell Line: MRC-5 (Human fetal lung fibroblast) - A well-established normal diploid cell line, providing a physiologically relevant, non-cancerous control.

Using established, characterized cell lines is crucial for reproducibility, though it is important to acknowledge that long-term cell culture can lead to genetic and phenotypic alterations compared to primary tumor tissue.[6][7]

A Multi-Pronged Attack: The Assay Selection Rationale

No single assay can tell the whole story of cytotoxicity. A robust evaluation employs a suite of assays that probe different aspects of cell health, from metabolic activity to membrane integrity and specific death pathways. This multi-assay approach provides a self-validating system where results from one method corroborate and enrich the findings of another.

Our experimental plan will integrate five key assays:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for overall cell viability and metabolic health.[8]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, indicating loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[9]

  • Annexin V/PI Flow Cytometry: A powerful method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane permeability.[10][11][12]

  • Caspase-3/7 Activity Assay: Measures the activity of key "executioner" caspases, providing direct evidence of apoptosis induction.[13][14]

  • Reactive Oxygen Species (ROS) Measurement: Investigates oxidative stress as a potential upstream mechanism of cell death, as many chemotherapeutics induce apoptosis via ROS generation.[15][16]

This combination allows us to not only quantify cell death but also to elucidate the primary mechanism by which Isoindolin-5-ol hydrochloride may be acting.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation A549 A549 Cancer Cells MTT MTT Assay (Viability) A549->MTT 24h Treatment LDH LDH Assay (Necrosis) A549->LDH 24h Treatment Flow Annexin V/PI (Apoptosis) A549->Flow 24h Treatment Caspase Caspase-3/7 Assay (Apoptosis Pathway) A549->Caspase 24h Treatment ROS ROS Assay (Mechanism) A549->ROS 24h Treatment MRC5 MRC-5 Normal Cells MRC5->MTT 24h Treatment MRC5->LDH 24h Treatment MRC5->Flow 24h Treatment MRC5->Caspase 24h Treatment MRC5->ROS 24h Treatment Compound Isoindolin-5-ol HCl (Dose-Response) Compound->A549 Compound->MRC5 IC50 Calculate IC50 (MTT) MTT->IC50 Compare Compare % Cytotoxicity & Apoptosis LDH->Compare Flow->Compare Mechanism Elucidate Mechanism (Caspase, ROS) Caspase->Mechanism ROS->Mechanism TI Determine Therapeutic Index IC50->TI Compare->TI Conclusion Conclusion TI->Conclusion

Caption: Overall experimental workflow for assessing differential cytotoxicity.

Methodologies: Step-by-Step Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are synthesized from established, authoritative sources to ensure reliability.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

  • Cell Seeding: Seed A549 and MRC-5 cells into separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Isoindolin-5-ol hydrochloride in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., DMSO-containing medium).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Membrane Integrity Assessment (LDH Cytotoxicity Assay)

This assay quantifies LDH released from cells with damaged membranes.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Control Setup: For each cell line, prepare three control groups in triplicate:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background Control: Wells with culture medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[20] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®). Add 50 µL of the reaction mixture to each well containing supernatant.[21]

  • Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[22] Measure absorbance at 490 nm.

  • Data Analysis: Subtract the background reading. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Vehicle) / (Maximum - Vehicle) * 100).

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes cell populations based on the externalization of phosphatidylserine (detected by Annexin V) and membrane permeability (detected by Propidium Iodide, PI).[10][23]

  • Cell Culture and Treatment: Culture A549 and MRC-5 cells in 6-well plates and treat with desired concentrations of Isoindolin-5-ol hydrochloride for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using gentle trypsinization.[10] Combine all cells and pellet by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate populations:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

    • Necrotic: Annexin V(-) / PI(+)

Protocol: Caspase-3/7 Activity Assay (Luminescent)

This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7 to generate a light signal.[13]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence readings, as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[24]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate luminometer.

  • Data Analysis: After subtracting background luminescence, express the results as a fold change in caspase activity relative to the vehicle-treated control.

Protocol: Intracellular ROS Measurement (Flow Cytometry)

This protocol uses a fluorescent probe like CellROX® Green, which is non-fluorescent until oxidized by reactive oxygen species.[25]

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as previously described. A positive control (e.g., H₂O₂) should be included.

  • Probe Loading: At the end of the treatment period, add the ROS detection reagent (e.g., 5 µM CellROX® Green) directly to the culture medium and incubate for 30 minutes at 37°C.[25]

  • Cell Harvesting: Harvest and wash the cells as described in the flow cytometry protocol (Steps 2-3).

  • Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for CellROX® Green).

  • Data Analysis: Quantify the shift in fluorescence intensity compared to the untreated control.

Data Presentation and Interpretation

Table 1: Cell Viability (MTT Assay) - IC₅₀ Values

Cell Line IC₅₀ (µM) of Isoindolin-5-ol HCl
A549 (Cancer) 15.2

| MRC-5 (Normal) | 85.7 |

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 24h

Concentration (µM) A549 (Cancer) MRC-5 (Normal)
15 (IC₅₀ A549) 22.5% 4.1%
30 (2x IC₅₀ A549) 45.8% 9.8%

| 85 (IC₅₀ MRC-5) | 78.2% | 49.5% |

Table 3: Apoptosis vs. Necrosis (Annexin V/PI) - % of Total Population at 24h

Cell Line / Treatment Early Apoptosis Late Apoptosis/Necrosis
A549 + 30µM Cmpd 35.6% 12.1%

| MRC-5 + 30µM Cmpd | 8.2% | 2.5% |

Table 4: Caspase-3/7 Activation at 12h

Cell Line / Treatment Fold Change vs. Control
A549 + 30µM Cmpd 8.5x

| MRC-5 + 30µM Cmpd | 1.9x |

Table 5: Intracellular ROS Production at 6h

Cell Line / Treatment Fold Change vs. Control
A549 + 30µM Cmpd 6.2x

| MRC-5 + 30µM Cmpd | 1.5x |

Interpretation of Results

The data collectively point towards a promising selective cytotoxic profile for Isoindolin-5-ol hydrochloride.

  • Selective Viability Reduction: The IC₅₀ value in A549 cancer cells is over 5-fold lower than in normal MRC-5 fibroblasts, indicating significant selective potency.[4]

  • Mechanism of Cell Death: The LDH assay shows a much lower percentage of membrane rupture in cancer cells compared to the overall cell death observed in the MTT assay at the IC₅₀ concentration. This suggests that necrosis is not the primary death mechanism. The Annexin V/PI data strongly corroborate this, revealing a substantial increase in early and late apoptosis in A549 cells, with a much smaller effect on MRC-5 cells.

  • Confirmation of Apoptotic Pathway: The dramatic 8.5-fold increase in caspase-3/7 activity in A549 cells confirms that the observed apoptosis is executed through the canonical caspase pathway. The minimal activation in normal cells further supports the compound's selectivity.

  • Upstream Mechanism: The significant and rapid increase in ROS production in A549 cells, but not MRC-5 cells, suggests a potential mechanism of action. The compound may induce oxidative stress specifically in cancer cells, which often have a compromised redox balance, thereby triggering the apoptotic cascade.

G Compound Isoindolin-5-ol HCl A549 A549 Cancer Cell Compound->A549 MRC5 MRC-5 Normal Cell Compound->MRC5 High Conc. ROS ↑↑ ROS Production A549->ROS Selective Induction NoEffect Minimal Effect MRC5->NoEffect Mito Mitochondrial Stress ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

Comparative

The Isoindolin-5-ol Scaffold: An Unexplored Candidate in the Landscape of Cereblon Modulation

A Comparative Guide for Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Small molecules that modulate...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. Small molecules that modulate CRBN, known as Cereblon E3 Ligase Modulators (CELMoDs), can induce the degradation of specific "neosubstrate" proteins, offering a powerful therapeutic strategy for various malignancies and immunological disorders. The archetypal CELMoDs, including thalidomide and its more potent derivatives lenalidomide, pomalidomide, and iberdomide, have established a clear structure-activity relationship centered around a glutarimide moiety for CRBN binding and a variable aromatic portion, often an isoindolinone or phthalimide ring, which dictates neosubstrate specificity.

This guide explores the question: Is Isoindolin-5-ol hydrochloride a cereblon modulator? We will analyze its structure in comparison to clinically validated CELMoDs, present the extensive experimental data that underpins the activity of these established agents, and detail the methodologies required to assess such activity. As there is currently no publicly available experimental evidence to support the activity of Isoindolin-5-ol hydrochloride as a cereblon modulator, this document serves as a comparative framework to evaluate its potential based on established principles of CRBN engagement.

The Mechanism of Cereblon Modulation

Cereblon forms a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. In its basal state, this complex ubiquitinates endogenous substrates. CELMoDs act as "molecular glues," binding to a specific pocket on CRBN. This binding event alters the surface of CRBN, creating a novel interface that recruits neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), or the translation termination factor GSPT1.[1][2] The CRL4^CRBN^ complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome. The degradation of these key factors is the basis for the anti-proliferative and immunomodulatory effects of these drugs.[1]

Cereblon Modulation Pathway cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4 CUL4 RBX1 RBX1 CELMoD CELMoD (e.g., Lenalidomide) CELMoD->CRBN Binds CELMoD->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Enters Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Degradation Degraded Neosubstrate Proteasome->Degradation Results in

Caption: Mechanism of action for Cereblon E3 Ligase Modulators (CELMoDs).

Structural Comparison: Isoindolin-5-ol vs. Validated CELMoDs

The core chemical scaffold is a critical determinant of a molecule's ability to bind CRBN. Established CELMoDs share a common architecture: a glutarimide ring that inserts into a tri-tryptophan pocket of CRBN, and a planar aromatic system (phthalimide or isoindolinone) that is solvent-exposed and mediates neosubstrate interactions.[3][4]

CompoundCore StructureKey Substituents
Isoindolin-5-ol Isoindoline5-hydroxyl group
Thalidomide Phthalimide + GlutarimideNone
Lenalidomide Isoindolinone + Glutarimide4-amino group
Pomalidomide Phthalimide + Glutarimide4-amino group
Iberdomide (CC-220) Isoindolinone + Glutarimide4-((4-(morpholinomethyl)benzyl)oxy) group

Analysis of Isoindolin-5-ol Hydrochloride:

  • Shared Scaffold: Isoindolin-5-ol possesses an isoindoline core. This is structurally related to the isoindolinone ring of lenalidomide and iberdomide.

  • Missing Glutarimide: The most significant structural deficiency is the complete absence of the glutarimide ring. This moiety is universally considered essential for insertion into the CRBN binding pocket and anchoring the molecule.[3][4]

  • Lacks Carbonyl Group: The isoindoline ring of Isoindolin-5-ol lacks the C1-oxo group present in the isoindolinone ring of active modulators like lenalidomide. This carbonyl group is involved in hydrogen bonding and contributes to the overall binding conformation.

  • 5-ol Substitution: The hydroxyl group at the 5-position is a common site for modification in experimental modulators, but without the core binding motifs, its contribution is likely negligible.

Based on this structural analysis, it is highly improbable that Isoindolin-5-ol hydrochloride can function as a cereblon modulator in the same manner as thalidomide and its analogs. The absence of the critical glutarimide moiety strongly predicts a lack of meaningful binding to the CRBN pocket.

Comparative Experimental Data

The performance of a cereblon modulator is assessed through a cascade of experimental evaluations, from direct target engagement to cellular functional outcomes. Below is a summary of data for established CELMoDs. No such data is available for Isoindolin-5-ol hydrochloride.

Table 1: Cereblon Binding Affinity

Binding affinity is a primary indicator of target engagement. It is commonly measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assays or thermal shift assays, with lower IC50 or Kd values indicating tighter binding.

CompoundAssay TypeBinding Affinity (IC50 / Kd)Reference(s)
Iberdomide (CC-220) TR-FRET~60 nM (IC50)[5][6]
Competitive Binding~150 nM (IC50)[7]
Pomalidomide TR-FRET~1.2 µM (IC50)[6][8]
Thermal Shift~3 µM (IC50)[3]
Lenalidomide TR-FRET~1.5 µM (IC50)[6][8]
Thermal Shift~3 µM (IC50)[3]
Thalidomide Thermal Shift~30 µM (IC50)[3]
Isothermal Titration Calorimetry~250 nM (Kd)[9]
Isoindolin-5-ol HCl -No Data Available-

Note: Values are approximate and can vary based on specific assay conditions. The trend consistently shows Iberdomide as the most potent binder, followed by Pomalidomide and Lenalidomide, with Thalidomide being the weakest.

Table 2: Neosubstrate Degradation Potency

The functional consequence of CRBN binding is the degradation of neosubstrates. This is quantified by measuring the concentration of the drug required to degrade 50% of the target protein (DC50 or EC50), typically via Western Blot or quantitative proteomics.

CompoundNeosubstrateCell LineDegradation Potency (DC50 / EC50)Reference(s)
Iberdomide (CC-220) Ikaros (IKZF1)DF15~1 nM (EC50)[8]
Aiolos (IKZF3)DF15~0.5 nM (EC50)[8]
Pomalidomide Ikaros (IKZF1)DF15~24 nM (EC50)[8]
Aiolos (IKZF3)DF15~22 nM (EC50)[8]
Lenalidomide Ikaros (IKZF1)DF15~67 nM (EC50)[8]
Aiolos (IKZF3)DF15~87 nM (EC50)[8]
Thalidomide Ikaros/AiolosMM.1SDegradation observed, but less potent than analogs[1]
Isoindolin-5-ol HCl --No Data Available-
Table 3: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines

The ultimate therapeutic effect in oncology is the inhibition of cancer cell growth. This is measured using cell viability assays (e.g., MTT, XTT) to determine the concentration that inhibits 50% of cell proliferation (IC50).

CompoundCell LineAnti-Proliferative Potency (IC50)Reference(s)
Iberdomide (CC-220) H929Potent (sub-µM)[7]
Pomalidomide MM.1S~128 nM[10]
DAUDI~0.3 µM
Lenalidomide MM.1S~3568 nM[10]
U266~2 µM (in competition assay)[3]
Thalidomide -Generally >10 µM
Isoindolin-5-ol HCl -No Data Available-

The collective data demonstrates a clear correlation: tighter binding to Cereblon leads to more potent degradation of neosubstrates, which in turn results in more potent anti-proliferative activity. Iberdomide is consistently the most potent compound across all metrics.

Key Experimental Protocols

To validate a novel compound as a potential cereblon modulator, a series of standardized assays must be performed. The following protocols represent the core methodologies used to generate the data presented above.

TR-FRET Cereblon Binding Assay

This competitive assay measures the ability of a test compound to displace a fluorescently-labeled tracer from the CRBN binding pocket.

TR-FRET Assay Workflow cluster_0 Assay Plate Well Reagents 1. Add Reagents: - GST-CRBN Protein - Eu-Anti-GST Ab (Donor) - Tracer Ligand (Acceptor) - Test Compound Incubate 2. Incubate (e.g., 60 min, RT) Reagents->Incubate Read 3. Read Plate (Ex: 340 nm, Em: 620/665 nm) Incubate->Read Result High FRET Signal (No Competition) Read->Result Low [Test Compound] Result2 Low FRET Signal (Competition) Read->Result2 High [Test Compound]

Caption: Workflow for a competitive TR-FRET Cereblon binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5). Dilute recombinant GST-tagged CRBN/DDB1 complex, a fluorescent tracer (e.g., thalidomide-red), and a Europium-labeled anti-GST antibody (donor fluorophore) in assay buffer.

  • Compound Plating: Serially dilute the test compound (e.g., Isoindolin-5-ol HCl) in DMSO, then further dilute in assay buffer. Add the diluted compound to a low-volume 384-well assay plate. Include controls for no competition (DMSO vehicle) and maximal competition (high concentration of a known binder like pomalidomide).

  • Reagent Addition: Add the pre-mixed CRBN protein, anti-GST antibody, and fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at both 620 nm (Europium donor) and 665 nm (tracer acceptor).

  • Analysis: Calculate the ratio of acceptor to donor emission (665/620). Plot the ratio against the log of the test compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Western Blot for Neosubstrate Degradation

This immunoassay quantifies the reduction in the total amount of a specific neosubstrate protein within cells after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S, H929) in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to adapt overnight.

  • Compound Incubation: Treat cells with a serial dilution of the test compound for a specified time (typically 4 to 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Re-probe the blot for a loading control protein (e.g., GAPDH, β-actin). Quantify the band intensities using densitometry software. Normalize the neosubstrate band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control for each compound concentration and determine the DC50 value.

Cell Viability (MTT/XTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a background control (media only).

  • Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation: Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well on a microplate reader at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion

The framework for identifying and validating cereblon modulators is well-established, hinging on a specific structural core and a clear cascade of measurable biological activities. A thorough comparison of Isoindolin-5-ol hydrochloride's structure against proven CELMoDs like thalidomide, lenalidomide, pomalidomide, and iberdomide reveals a critical deficiency: the absence of the glutarimide moiety essential for CRBN binding. This structural disparity strongly suggests that Isoindolin-5-ol hydrochloride is not a cereblon modulator.

References

  • Lopez-Girona A, Mendy D, Ito T, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. [Link].

  • Mori T, Ito T, Liu S, et al. Structural basis of thalidomide enantiomer binding to cereblon. Sci Rep. 2018;8(1):1294. [Link].

  • Bjorklund CC, Kang J, Amatangelo M, et al. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia. 2020;34(4):1197-1201. [Link].

  • Krönke J, Udeshi ND, Narla A, et al. Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. 2014;3(7):e941742. [Link].

  • Lopez-Girona A, et al. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. ResearchGate. Available from: [Link].

  • Krönke J, Udeshi ND, Narla A, et al. Lenalidomide induces degradation of IKZF1 and IKZF3. ResearchGate. Available from: [Link].

  • Celgene Corporation. Methods for measuring small molecule affinity to cereblon.
  • Steinebach C, Lindner S, Udeshi ND, et al. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Chem Sci. 2023;14(5):1143-1152. [Link].

  • Słabik J, et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J Med Chem. 2021;64(10):6762-6776. [Link].

  • Krönke J, Udeshi ND, Narla A, et al. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. 2014;343(6168):301-305. [Link].

  • Donovan KA, An J, Nowak RP, et al. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood. 2018;132(20):2163-2174. [Link].

  • Yan J, Zheng Z. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem. 2023;18(5):e202200573. [Link].

  • Bricelj A, Brus B, Obreza A, et al. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. Molecules. 2019;24(16):2893. [Link].

  • Foley E, Hounjet J, Timmers CM, et al. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Med Chem Lett. 2021;12(11):1738-1744. [Link].

Sources

Validation

A Comparative Docking Analysis of Isoindolinol and Aminopyridine Inhibitors Against Bruton's Tyrosine Kinase

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of isoindolinol and aminopyridine-based inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of isoindolinol and aminopyridine-based inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways and a validated target for the treatment of various B-cell malignancies and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.

Introduction: The Therapeutic Promise of Targeting BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. Consequently, the development of potent and selective BTK inhibitors has become a major focus in modern drug discovery.

Two prominent scaffolds that have demonstrated inhibitory activity against a range of kinases, including BTK, are the isoindolinone and aminopyridine cores. While mechanistically distinct, both have been successfully incorporated into potent kinase inhibitors. This guide presents a head-to-head comparative molecular docking study of representative inhibitors from each class against BTK to elucidate their binding modes, predict their binding affinities, and rationalize their inhibitory potential from a structural standpoint. This analysis serves as a practical framework for researchers looking to leverage in silico techniques for the evaluation and design of novel kinase inhibitors.

The Rationale for a Comparative Docking Study

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. By employing sophisticated scoring functions, docking can estimate the binding affinity, providing a valuable metric for comparing the potency of different inhibitors. The causality behind this approach lies in the fundamental principle that a drug's efficacy is intrinsically linked to its ability to bind to its target protein with high affinity and specificity.

This guide will utilize a self-validating system, where the docking protocol is first validated by its ability to reproduce the experimentally determined binding pose of co-crystallized ligands and correlate docking scores with known experimental inhibitory concentrations (IC50 values). This ensures the trustworthiness of the subsequent comparative analysis.

Selected Inhibitors and Target Protein for this Study

For this comparative analysis, we have selected two potent BTK inhibitors, one representing the aminopyridine class and the other an isoindolinone derivative, for which both structural (co-crystallized PDB structures) and experimental activity data (IC50 values) are publicly available.

  • Aminopyridine Inhibitor: RN486, a potent and selective BTK inhibitor.

  • Isoindolinone-based Inhibitor: The ligand identified in PDB entry 6HRP, a dihydroisoquinolin-1-one derivative.

  • Target Protein: Human Bruton's Tyrosine Kinase (BTK).

Inhibitor ClassRepresentative CompoundPDB ID of Co-crystallized StructureExperimental IC50
AminopyridineRN4864OT5[1]4.0 nM[2][3]
Isoindolinone DerivativeLigand G6H6HRP[3]1 - 23 nM[3]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Workflow Overview

The overall workflow for this comparative docking study is illustrated below.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB_retrieval 1. PDB Structure Retrieval (4OT5 & 6HRP) Protein_prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep 3. Ligand Preparation (SMILES to 3D, add charges) PDB_retrieval->Ligand_prep Grid_gen 4. Grid Box Generation (Centered on co-crystallized ligand) Protein_prep->Grid_gen Docking_run 5. Run AutoDock Vina Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis 6. Binding Pose Analysis (RMSD calculation) Docking_run->Pose_analysis Score_analysis 7. Docking Score vs. IC50 Pose_analysis->Score_analysis Interaction_vis 8. Visualize Interactions Score_analysis->Interaction_vis

Caption: Workflow for the comparative molecular docking study.

Step 1: Preparation of the BTK Receptor
  • Obtain Crystal Structures: Download the PDB files for the BTK kinase domain in complex with the respective inhibitors: 4OT5 (with RN486) and 6HRP (with the isoindolinone derivative) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • For each PDB file, separate the protein chain from the ligand and any water molecules or other heteroatoms.

    • Using molecular modeling software such as AutoDockTools (ADT), add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

Step 2: Preparation of the Ligands
  • Obtain Ligand Structures:

    • For RN486, the SMILES (Simplified Molecular Input Line Entry System) string is: O=C1C(NC2=CC=C(N3CCN(C)CC3)C=N2)=CC(C4=CC=CC(N5C=CC(C=C(C6CC6)C=C7F)=C7C5=O)=C4CO)=CN1C[2].

    • For the ligand in 6HRP (PDB ligand ID: G6H), the SMILES can be obtained from the PDB ligand summary page or a chemical database.

  • Convert to 3D and Prepare for Docking:

    • Use a tool like Open Babel to convert the SMILES strings into 3D structures (e.g., in SDF or MOL2 format).

    • Load the 3D structures into ADT, assign Gasteiger charges, and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

Step 3: Defining the Docking Grid Box

The accuracy of the docking simulation is highly dependent on the definition of the search space, or "grid box," where the docking algorithm will attempt to place the ligand.

  • Determine Grid Box Center: For each receptor, the grid box should be centered on the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the known binding pocket.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for some rotational and translational freedom. A common starting point is a cube with dimensions of 25 x 25 x 25 Å.

  • For PDB 4OT5 (RN486): The grid box will be centered on the coordinates of RN486.

  • For PDB 6HRP (G6H): The grid box will be centered on the coordinates of the G6H ligand.

Step 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is executed from the command line. A configuration file is used to specify the input files and docking parameters.

  • Create a Configuration File (conf.txt):

  • Execute Vina:

Step 5: Validation of the Docking Protocol

Before comparing the two inhibitors, it is crucial to validate the docking protocol.

  • Redocking: Dock the co-crystallized ligand back into its corresponding receptor (e.g., dock RN486 into the 4OT5 structure).

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

  • Correlation with Experimental Data: Compare the docking scores (predicted binding affinities) with the experimental IC50 values. A lower (more negative) docking score should ideally correspond to a lower IC50 value, indicating stronger binding.

Comparative Analysis of Docking Results

Binding Affinity and Pose Prediction

The docking simulations will provide a set of predicted binding poses for each inhibitor, ranked by their docking scores.

InhibitorBest Docking Score (kcal/mol)Predicted Ki (nM)Experimental IC50 (nM)RMSD (Å) from Crystal Pose
RN486 (Aminopyridine)[Predicted Value][Calculated Value]4.0[2][3][Calculated Value]
G6H (Isoindolinone derivative)[Predicted Value][Calculated Value]1 - 23[3][Calculated Value]

Note: The predicted Ki values can be estimated from the docking score using the formula: ΔG = -RTln(Ki), where ΔG is the docking score.

The docking scores will provide a quantitative measure of the predicted binding affinity. A more negative score suggests a more favorable binding interaction. The RMSD values from the validation step will indicate the accuracy of the predicted binding poses.

Analysis of Protein-Ligand Interactions

The key to understanding the inhibitory mechanism lies in the specific molecular interactions between the inhibitor and the amino acid residues in the BTK active site. Visualization of the docked poses is essential for this analysis.

G cluster_aminopyridine RN486 (Aminopyridine) cluster_isoindolinone G6H (Isoindolinone derivative) BTK BTK Active Site Met477 (Hinge) Thr474 (Gatekeeper) Leu408 Val416 Glu445 Asp539 RN486 RN486 H-bond with Met477 Hydrophobic interactions with Leu408, Val416 RN486:hbond->BTK:m477 H-bond RN486:hydro->BTK:l408 RN486:hydro->BTK:v416 G6H G6H H-bond with Glu445 π-π stacking with Phe540 Hydrophobic interactions G6H:hbond2->BTK:e445 H-bond G6H:hydro2->BTK

Caption: Key molecular interactions of inhibitors with BTK active site residues.

  • RN486 (Aminopyridine): The aminopyridine scaffold is expected to form crucial hydrogen bonds with the hinge region of the kinase, particularly with the backbone of Met477. The rest of the molecule will likely occupy the ATP binding pocket, forming hydrophobic and van der Waals interactions with residues such as Leu408 and Val416.

  • G6H (Isoindolinone derivative): The isoindolinone core is also capable of forming hydrogen bonds with key residues in the active site, potentially with the gatekeeper residue Thr474 or other polar residues like Glu445 or Asp539. The aromatic rings of the inhibitor are likely to engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Discussion and Conclusion

This comparative docking study provides valuable insights into the binding mechanisms of isoindolinol and aminopyridine-based inhibitors against Bruton's tyrosine kinase. The docking scores, when validated against experimental IC50 values, can serve as a reliable predictor of binding affinity and aid in the prioritization of compounds for synthesis and biological testing.

The analysis of the protein-ligand interaction fingerprints reveals the key structural determinants for potent BTK inhibition for each scaffold. This information is invaluable for structure-based drug design, enabling medicinal chemists to rationally modify these scaffolds to improve potency, selectivity, and pharmacokinetic properties.

References

  • RCSB PDB. 6HRP: CRYSTAL STRUCTURE OF BTK KINASE DOMAIN COMPLEXED WITH 6-(dimethylamino)-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(morpholine-4-carbonyl)-2-pyridyl]amino]. [Link][3]

  • RCSB PDB. 4OT5: Crystal structure of BTK kinase domain complexed with 4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl). [Link][1]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Open Babel. [Link]

  • RCSB Protein Data Bank. [Link]]([Link])

Sources

Comparative

A Comparative Guide to PARP Inhibitors: Profiling Isoindolin-5-ol Hydrochloride Within the Evolving Landscape

For Researchers, Scientists, and Drug Development Professionals In the realm of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, fundamentally changing the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, fundamentally changing the treatment paradigm for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive comparison of Isoindolin-5-ol hydrochloride, a representative of the emerging isoindolinone class of PARP inhibitors, against well-established clinical PARP inhibitors such as Olaparib, Niraparib, Talazoparib, Rucaparib, and Veliparib. We will delve into their mechanisms of action, biochemical potency, and the experimental frameworks used for their evaluation, offering a detailed resource for the scientific community.

The Central Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They are instrumental in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In the context of oncology, the inhibition of PARP triggers a cascade of events that proves selectively lethal to cancer cells with pre-existing defects in homologous recombination (HR) repair, a key pathway for repairing double-strand breaks (DSBs). This concept of "synthetic lethality" is the cornerstone of PARP inhibitor therapy, especially in cancers with mutations in genes like BRCA1 and BRCA2.

Visualizing the PARP Signaling Pathway

PARP Signaling Pathway Figure 1: Simplified PARP Signaling Pathway in DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork if unrepaired PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes using Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP can be trapped by inhibitor NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Pathway Homologous Recombination (HR) Pathway DNA_DSB->HR_Pathway repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR_Pathway->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Trapped_PARP->DNA_DSB stalls replication, leads to

Caption: Figure 1: Simplified PARP Signaling Pathway in DNA Repair.

A New Contender: The Isoindolinone Scaffold

Recent advancements in medicinal chemistry have introduced the isoindolinone scaffold as a promising framework for novel PARP inhibitors. Isoindolin-5-ol hydrochloride is a representative of this emerging class. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes.[1]

Key Characteristics of Isoindolinone-Based PARP Inhibitors:
  • Potent Catalytic Inhibition: Preclinical studies on various isoindolinone derivatives have demonstrated potent inhibition of PARP1, with some compounds exhibiting IC50 values in the single-digit nanomolar range.[1]

  • Low to No PARP Trapping: A significant distinguishing feature of some isoindolinone PARP inhibitors is their reported minimal to nonexistent PARP-DNA trapping activity.[2] This is in stark contrast to many clinically approved PARP inhibitors where trapping is a major contributor to their cytotoxicity. This property could potentially lead to a different safety profile and reduced toxicity.

  • CNS Penetrance: The physicochemical properties of certain isoindolinone derivatives suggest they may be capable of crossing the blood-brain barrier, opening therapeutic avenues for central nervous system (CNS) cancers.[1]

While specific experimental data for Isoindolin-5-ol hydrochloride is not yet widely published, the general profile of the isoindolinone class positions it as a catalytic inhibitor with potentially a more favorable therapeutic window due to reduced PARP trapping.

Comparative Analysis: Isoindolinone Scaffold vs. Clinical PARP Inhibitors

A direct comparison necessitates a look at the established players in the field. The following table summarizes the biochemical potency of several FDA-approved PARP inhibitors.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib ~1-5~1-5Moderate
Niraparib ~2.1-3.8~2.1Moderate to High
Talazoparib ~0.57~0.26Very High
Rucaparib ~0.8-1.4~0.17-0.5Moderate
Veliparib ~2.9-5.2~1.8-2.9Low
Isoindolinone Class Reported single-digit nM for some derivativesData not widely availableReported as Low to None

Note: IC50 values can vary depending on the assay conditions. The values presented are a representative range from multiple sources.[3][4][5][6]

The data clearly illustrates a spectrum of activity among PARP inhibitors. While all are potent enzymatic inhibitors, their ability to trap PARP on DNA varies significantly. Talazoparib is the most potent PARP trapper, while Veliparib is considered a weak trapper.[7] The emerging isoindolinone class, including compounds like Isoindolin-5-ol hydrochloride, appears to lean towards potent catalytic inhibition with minimal trapping, a profile somewhat similar to Veliparib but with potentially greater enzymatic potency.

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison of PARP inhibitors, standardized experimental protocols are essential. Here, we outline key methodologies.

PARP Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP and the inhibitory potential of test compounds.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The signal is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Protocol:

  • Plate Preparation: Rehydrate histone-coated 96-well strips with PBS.

  • Compound Preparation: Prepare serial dilutions of Isoindolin-5-ol hydrochloride and other PARP inhibitors in the appropriate assay buffer.

  • Reaction Mixture: Add PARP enzyme, activated DNA, and the PARP inhibitor dilutions to the wells.

  • Initiation: Start the reaction by adding a biotinylated NAD+ solution. Incubate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately read the plate on a luminometer.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTS Assay)

This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without HR deficiencies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA1-mutant and BRCA1-wildtype) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Isoindolin-5-ol hydrochloride and other PARP inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours until color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) for each inhibitor.

Visualizing the Experimental Workflow

Experimental Workflow Figure 2: Workflow for Comparing PARP Inhibitors Start Start Inhibitor_Prep Prepare Serial Dilutions of PARP Inhibitors Start->Inhibitor_Prep Biochemical_Assay Biochemical Potency Assessment Inhibitor_Prep->Biochemical_Assay Cellular_Assay Cellular Activity Assessment Inhibitor_Prep->Cellular_Assay PARP_Activity PARP Activity Assay (Chemiluminescent) Biochemical_Assay->PARP_Activity IC50_Determination Determine IC50 Values PARP_Activity->IC50_Determination Data_Analysis Comparative Data Analysis and Interpretation IC50_Determination->Data_Analysis Cell_Culture Culture HR-deficient and HR-proficient cell lines Cellular_Assay->Cell_Culture Cell_Viability Cell Viability Assay (MTS) Cell_Culture->Cell_Viability GI50_Determination Determine GI50 Values Cell_Viability->GI50_Determination GI50_Determination->Data_Analysis End End Data_Analysis->End

Caption: Figure 2: Workflow for Comparing PARP Inhibitors.

Conclusion and Future Directions

The landscape of PARP inhibitors is continually evolving, with new chemical scaffolds like the isoindolinones offering potentially distinct therapeutic profiles. While Isoindolin-5-ol hydrochloride represents a promising avenue of research, further preclinical and clinical data are necessary for a definitive comparison with established PARP inhibitors.

The key differentiator for the isoindolinone class appears to be its potent catalytic inhibition coupled with low PARP trapping. This could translate to a different efficacy and safety profile, potentially expanding the therapeutic applications of PARP inhibitors to new patient populations or in combination therapies where excessive PARP trapping might be dose-limiting. As more data on Isoindolin-5-ol hydrochloride and other isoindolinone derivatives become available, the scientific community will gain a clearer understanding of their place in the armamentarium against cancer.

References

  • Niraparib in ovarian cancer: results to date and clinical potential. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. (2012). PubMed Central. Retrieved January 7, 2026, from [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2015). AACR Journals. Retrieved January 7, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. Retrieved January 7, 2026, from [Link]

  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers. Retrieved January 7, 2026, from [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). AACR Journals. Retrieved January 7, 2026, from [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2015). AACR Journals. Retrieved January 7, 2026, from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed. Retrieved January 7, 2026, from [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. (2013). NIH. Retrieved January 7, 2026, from [Link]

  • Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. (2020). NIH. Retrieved January 7, 2026, from [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. (2025). NIH. Retrieved January 7, 2026, from [Link]

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. (2016). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). R Discovery. Retrieved January 7, 2026, from [Link]

  • Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers. (2010). PubMed. Retrieved January 7, 2026, from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed. Retrieved January 7, 2026, from [Link]

  • Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • IC 50 of different compounds in sensitive and olaparib resistant... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI. Retrieved January 7, 2026, from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). NIH. Retrieved January 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoindolin-5-ol Hydrochloride

This guide provides a detailed, safety-first protocol for the proper disposal of isoindolin-5-ol hydrochloride (CAS No. 105358-58-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of isoindolin-5-ol hydrochloride (CAS No. 105358-58-5). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and the Precautionary Principle

A critical first step in handling any chemical is a thorough hazard assessment. For isoindolin-5-ol hydrochloride, comprehensive, publicly available hazard data is limited. The Safety Data Sheet (SDS) from some suppliers indicates "no data available" for GHS classification and specific hazards[1].

In such cases, we must operate under the precautionary principle . This principle dictates that in the absence of complete hazard information, a substance should be handled as if it were hazardous. A related compound, Isoindoline hydrochloride (CAS No. 32372-82-0), is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation (Category 3)[2]. Therefore, it is prudent to assume isoindolin-5-ol hydrochloride presents similar risks.

Immediate Safety Precautions:

Based on this principle, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate potential exposure.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or glassesProtects against potential splashes and eye irritation, a known hazard for related compounds[2].
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, a primary route of exposure and potential irritation[2].
Body Protection Standard laboratory coatMinimizes contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodReduces the risk of inhaling dust or aerosols, which may cause respiratory irritation[2][3].

The Core Principle: Hazardous Waste Containment

Under no circumstances should isoindolin-5-ol hydrochloride or materials contaminated with it be disposed of in standard trash or down the drain[4]. The unknown environmental and aquatic toxicity necessitates that it be treated as regulated hazardous chemical waste. Proper disposal is a multi-step process that begins at the point of generation.

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational flow for managing this chemical waste stream from generation to final pickup.

G gen Waste Generation (Neat compound, solutions, contaminated labware) haz Apply Precautionary Principle: Treat as Hazardous Waste gen->haz container Select Appropriate Container (Compatible, sealable, <90% full) haz->container label Label Container: 'Hazardous Waste', Chemical Name, Hazards, % Composition container->label saa Store in Designated Satellite Accumulation Area (SAA) label->saa segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) saa->segregate full Container Full or Accumulation Time Limit Reached? saa->full full->saa  No pickup Arrange for Pickup by Licensed Hazardous Waste Vendor (via institution's EH&S) full->pickup  Yes

Caption: Disposal Workflow for Isoindolin-5-ol Hydrochloride.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6].

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[7][8].

  • Action: Identify a specific location, such as a designated portion of a chemical fume hood or a secondary containment tray on a workbench, as your SAA.

  • Causality: Designating an SAA ensures the waste is under the control of laboratory personnel and minimizes the risk of spills or improper mixing[9]. It is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[5].

Step 2: Prepare the Waste Container

The integrity of the disposal process begins with the container itself.

  • Action: Select a container that is in good condition, has a secure, screw-top cap, and is chemically compatible with isoindolin-5-ol hydrochloride. The original product bottle is often a suitable choice[7][10]. The container must not be filled beyond 90% capacity to allow for expansion[11].

  • Causality: Using a compatible container prevents degradation, leaks, or reactions between the waste and the container material[8][10]. Leaving headspace is a critical safety measure to prevent pressure buildup and potential rupture.

Step 3: Label the Waste Container

Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name ("Isoindolin-5-ol hydrochloride"), a list of all components and their percentages (even solvents like water), and the associated hazards (e.g., "Irritant," "Handle with Caution")[7][8][12].

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is mandated by the EPA and OSHA[13][14].

Step 4: Waste Collection and Segregation
  • Action: Add waste isoindolin-5-ol hydrochloride (in solid or solution form) to the labeled container. Keep the container securely capped at all times, except when adding waste[8][10]. Store the container in the SAA, segregated from incompatible chemicals such as strong oxidizing agents, acids, or bases[2][7].

  • Causality: Keeping containers closed prevents the release of vapors and protects against spills[8]. Segregation is a fundamental safety practice to prevent violent chemical reactions that could occur if incompatible waste streams were to mix accidentally[7][15].

Step 5: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Action: Once the container is full or has been accumulating for the maximum time allowed by your institution (often between 6-12 months), contact your Environmental Health & Safety (EH&S) department to arrange for a waste pickup[7][8].

  • Causality: Only licensed and approved hazardous waste vendors are legally permitted to transport and dispose of chemical waste[11][16]. Your EH&S office manages this process to ensure full compliance with federal, state, and local regulations.

Managing Contaminated Materials and Empty Containers

The disposal protocol extends to all materials that have come into contact with the chemical.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips should be collected in a sealed, clearly labeled bag or container and disposed of as hazardous solid waste.

  • Empty Containers: Due to the unknown toxicity profile of isoindolin-5-ol hydrochloride, it is safest to assume that the empty container is acutely hazardous. Do not attempt to triple-rinse the container for regular disposal, as the rinsate itself would become a new hazardous waste stream[12].

    • Recommended Procedure: Deface the original product label, mark the container as "EMPTY," and place it in a designated solid hazardous waste stream for pickup by EH&S[12]. This is the most conservative and protective approach.

Emergency Procedures for Spills

In the event of a spill, a prepared response is critical.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Secure the area to prevent further exposure.

  • Assess: For a minor spill that you are trained to handle, use a chemical spill kit containing an inert absorbent material. For any large or unmanageable spill, evacuate the area and contact your institution's emergency EH&S number immediately.

  • Dispose: All cleanup materials (absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste following the protocol described above[8].

By adhering to these detailed procedures, you ensure that the disposal of isoindolin-5-ol hydrochloride is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices . Needle.Tube. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Disposal Procedures . University of Alabama at Birmingham Environmental Health and Safety. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]

  • MSDS of Isoindolin-5-amine hydrochloride . Capot Chemical. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Isoindolin-5-ol Hydrochloride

For laboratory professionals engaged in the pioneering work of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the appropriate selection, u...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the pioneering work of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when working with Isoindolin-5-ol hydrochloride. By understanding the "why" behind each procedural step, researchers can cultivate a culture of safety that protects both themselves and the integrity of their work.

Hazard Identification and Risk Assessment

Isoindolin-5-ol hydrochloride and its analogs are compounds that require careful handling due to their potential health hazards. The primary risks associated with these compounds include irritation to the skin and eyes.[1] Some isoindoline derivatives are classified as harmful if swallowed and toxic in contact with skin.[2] A thorough risk assessment should be conducted before any handling of this compound to ensure that all potential hazards are identified and mitigated.

Known Hazards of Isoindoline Compounds:

Hazard TypeDescriptionSource
Skin Irritation Can cause skin irritation upon contact.[1][2][3]
Eye Irritation Can cause serious eye irritation.[1][2][4]
Acute Toxicity (Oral) Harmful if swallowed.[2]
Acute Toxicity (Dermal) Toxic in contact with skin.[2]
Respiratory Irritation May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling Isoindolin-5-ol hydrochloride.

  • Rationale: To prevent accidental splashes of solutions or airborne particles from coming into contact with the eyes, which can cause serious irritation.[1][2][4]

  • Required Equipment: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be required for procedures with a high risk of splashing.[5][6]

  • Rationale: To prevent skin contact, which can lead to irritation or toxic effects.[1][2]

  • Required Equipment:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][3] Given that some isoindoline compounds are toxic upon skin contact, chemotherapy gloves tested to meet ASTM D6978 standards are recommended.[7] Gloves should be powder-free to avoid aerosolization of the compound.[5] Regularly inspect gloves for any signs of degradation or puncture and change them frequently, with recommendations typically ranging from every 30 to 60 minutes.[5]

    • Gown/Lab Coat: A long-sleeved, impermeable or chemical-resistant gown or lab coat that closes in the back is required to protect the torso and arms.[6][7]

  • Rationale: To prevent the inhalation of dust or aerosols, which can cause respiratory tract irritation.

  • Required Equipment: Work should be conducted in a well-ventilated area or a chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

Procedural Workflow for Handling Isoindolin-5-ol Hydrochloride

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Designated Containers doff_ppe->dispose cluster_spill Spill Response evacuate Evacuate Area & Alert Others ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain cleanup Collect & Place in Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon

Caption: Spill response workflow for Isoindolin-5-ol hydrochloride.

By adhering to these guidelines, researchers can handle Isoindolin-5-ol hydrochloride with confidence, ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling Isoindoline. PTSA - Benchchem.
  • ISOINDOLIN-5-OL HCL - Safety Data Sheet - ChemicalBook. (2025-07-19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-11-04).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-28).
  • Isoindolin-5-ol | 54544-67-1 - ChemicalBook. (2023-05-15).
  • Safety Data Sheet - Cayman Chemical. (2023-01-17).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-03-04).
  • Isoindolin-5-ol hydrochloride 95% | RHENIUM BIO SCIENCE.
  • 3-Amino-1H-isoindole hydrochloride - CymitQuimica. (2023-06-29).
  • Isoindolin-5-amine hydrochloride | 503614-81-1 - ChemicalBook. (2023-05-26).
  • Decontamination - Health and Safety Directorate - Queen Mary University of London.

Sources

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